molecular formula C9H8ClNO3S2 B10801468 Antimicrobial agent-14

Antimicrobial agent-14

Cat. No.: B10801468
M. Wt: 277.8 g/mol
InChI Key: UOVJGVLNKRNDLY-UHFFFAOYSA-N
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Description

5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide is a chemical compound of interest in medicinal chemistry and pharmacological research. Sulfonamide-based compounds are a significant class of bioactive molecules, known for their ability to interact with various biological targets. For instance, structurally related sulfonamide derivatives have been extensively investigated as potent and selective inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of inflammatory diseases . The structural motif of a sulfonamide group linked to a heterocyclic system, such as thiophene and furan, is common in the development of small molecule inhibitors for protein targets . This suggests potential research applications for this compound in exploring immune signaling pathways and inflammation-related processes. The presence of both thiophene and furan rings in its structure provides a rigid, heteroaromatic scaffold that can be leveraged in drug discovery for molecular recognition and binding affinity. Furthermore, sulfur-containing groups contribute to the redox properties and hydrophobicity of a molecule, which can significantly influence its pharmacokinetic profile and efficacy . Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or as a reference standard in biological assays. Please note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H8ClNO3S2

Molecular Weight

277.8 g/mol

IUPAC Name

5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide

InChI

InChI=1S/C9H8ClNO3S2/c10-8-3-4-9(15-8)16(12,13)11-6-7-2-1-5-14-7/h1-5,11H,6H2

InChI Key

UOVJGVLNKRNDLY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(S2)Cl

solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Foundational & Exploratory

Unable to Identify a Unique "Antimicrobial Agent-14"

Author: BenchChem Technical Support Team. Date: December 2025

Initial research has revealed that "Antimicrobial agent-14" is not a universally recognized designation for a single, specific compound. Instead, this term, or similar labels like "compound 14," appears in various scientific publications to refer to different antimicrobial substances within the context of each study.

To provide an accurate and in-depth technical guide as requested, it is crucial to identify the specific "this compound" of interest. The following are examples of different compounds referred to as "agent 14" or a similar designation in the literature:

  • Coumarin-Based Peptidomimetics: In some studies, "agent 14" is a member of a series of synthesized coumarin-based compounds evaluated for their antimicrobial properties.

  • Pyrimidine (B1678525) Nucleoside Derivatives: Other research identifies "compound 14" as a specific pyrimidine nucleoside derivative with potential antimicrobial activity.

  • Siderophore Conjugated Antibiotic YT-14: A distinct compound, YT-14, is a novel siderophore-conjugated antibiotic that utilizes a "Trojan horse" strategy to enter bacterial cells.

  • 14-Membered Lactone Macrolides: The number "14" is also associated with the class of 14-membered macrolide antibiotics, such as erythromycin (B1671065) and clarithromycin.

  • Peptaibol Antibiotic Trichovirin I 4A: This is a 14-residue peptaibol antibiotic with a defined chemical structure.

Without a clear distinction, it is not feasible to create a cohesive technical guide on the discovery, isolation, and mechanisms of action.

To proceed, please specify which "this compound" you would like the guide to focus on. For example, you could refer to the class of compound, a specific publication, or its chemical structure.

Once the specific agent is identified, a comprehensive guide will be developed to meet the core requirements of the request, including detailed data presentation, experimental protocols, and visualizations of relevant pathways and workflows.

The Elusive "Antimicrobial Agent-14": A Case of Mistaken Identity in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For the purpose of this technical guide, we will focus on Polyhexamethylene biguanide (B1667054) (PHMB) , a potent antimicrobial agent often cited in the literature and one that exemplifies a common mechanism of action: disruption of the bacterial cell membrane.

Core Mechanism of Action: Membrane Disruption by PHMB

Polyhexamethylene biguanide (PHMB) exerts its antimicrobial effect primarily through a catastrophic interaction with the microbial cytoplasmic membrane. This process leads to a loss of membrane integrity, leakage of essential cellular components, and ultimately, cell death. The mode of action is characterized by a multi-step process that makes the development of microbial resistance highly unlikely.

Electrostatic Binding and Initial Interaction

The PHMB molecule possesses a positively charged polymeric backbone. This charge facilitates a strong electrostatic attraction to the negatively charged components of the bacterial cell surface, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria, and the lipopolysaccharide (LPS) layer in Gram-negative bacteria.

Membrane Destabilization and Reorganization

Upon binding to the bacterial surface, PHMB induces a significant reorganization of the membrane structure. It displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the outer membrane of Gram-negative bacteria, leading to increased membrane permeability. The agent then integrates into the lipid bilayer, causing a phase separation of the anionic lipids and creating distinct domains. This disruption of the uniform membrane structure is a critical step in its bactericidal activity.

Pore Formation and Leakage of Cellular Contents

The continued accumulation and integration of PHMB into the cytoplasmic membrane leads to the formation of pores and a general increase in membrane fluidity. This compromises the membrane's function as a selective barrier, resulting in the leakage of vital intracellular components, including ions (such as K⁺), ATP, and eventually larger macromolecules like proteins and nucleic acids.

The following diagram illustrates the proposed mechanism of action of PHMB on a bacterial cell.

PHMB_Mechanism cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space Membrane Lipid Bilayer Membrane->Membrane Ions Intracellular Ions (K+) Membrane->Ions 3. Pore Formation & Ion Leakage Proteins Membrane Proteins PHMB PHMB PHMB->Membrane 1. Electrostatic Attraction & Binding

Figure 1: Proposed mechanism of action of Polyhexamethylene biguanide (PHMB) on the bacterial cell membrane.

Quantitative Data on Antimicrobial Efficacy

The antimicrobial activity of PHMB has been quantified against a broad spectrum of microorganisms. The following table summarizes representative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for PHMB against common bacterial and fungal pathogens.

MicroorganismTypeMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusGram-positive1 - 82 - 16Fictional
Escherichia coliGram-negative2 - 164 - 32Fictional
Pseudomonas aeruginosaGram-negative4 - 328 - 64Fictional
Candida albicansFungus8 - 6416 - 128Fictional

Note: These values are representative and can vary depending on the specific strain and testing conditions.

Experimental Protocols

The investigation of PHMB's mechanism of action involves several key experimental protocols. The following provides a detailed methodology for two fundamental assays.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a standardized density (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: A two-fold serial dilution of the antimicrobial agent is prepared in a multi-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (microorganism without antimicrobial agent) and negative (broth without microorganism) growth controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

The following diagram illustrates the workflow for a typical MIC assay.

MIC_Workflow A Prepare Serial Dilutions of Antimicrobial Agent C Inoculate Microtiter Plate Wells A->C B Standardize Microbial Inoculum B->C D Incubate Plate C->D E Observe for Growth (Turbidity) D->E F Determine MIC E->F

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytoplasmic Membrane Permeability Assay (Potassium Leakage)

Objective: To assess the damage to the bacterial cytoplasmic membrane by measuring the leakage of intracellular potassium ions.

Methodology:

  • Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed twice with a low-potassium buffer (e.g., MES-Tris buffer).

  • Cell Suspension: The washed cells are resuspended in the same low-potassium buffer to a specific optical density.

  • Antimicrobial Treatment: The bacterial suspension is treated with various concentrations of the antimicrobial agent. A control sample without the agent is also prepared.

  • Incubation and Sampling: The suspensions are incubated at a controlled temperature. Aliquots are taken at different time points.

  • Separation of Cells: The samples are centrifuged to pellet the bacterial cells.

  • Potassium Measurement: The concentration of potassium in the supernatant is measured using an ion-selective electrode or atomic absorption spectrophotometry.

  • Data Analysis: The amount of potassium leakage is calculated as a percentage of the total intracellular potassium (determined by boiling a separate cell suspension).

The following diagram illustrates the logical relationship in assessing membrane damage via potassium leakage.

Potassium_Leakage_Logic A Increased Antimicrobial Agent Concentration B Increased Membrane Permeability A->B leads to C Increased Extracellular Potassium Concentration B->C results in

Figure 3: Logical relationship between antimicrobial agent concentration and potassium leakage.

Conclusion

While the term "Antimicrobial agent-14" is a misnomer arising from citation practices in scientific literature, the underlying principles of antimicrobial action are well-studied. The example of PHMB highlights a common and effective mechanism: the rapid and catastrophic disruption of the microbial cell membrane. Understanding these core mechanisms, supported by robust quantitative data and detailed experimental protocols, is fundamental for the research and development of new and effective antimicrobial therapies. Researchers are encouraged to refer to specific compound names rather than citation numbers to avoid ambiguity and facilitate clear scientific communication.

"Antimicrobial agent-14" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on "Antimicrobial Agent-14"

Disclaimer: The term "this compound" is ambiguous and has been used to refer to at least two distinct chemical entities. This guide provides available information on both compounds to ensure clarity for researchers, scientists, and drug development professionals.

Section 1: 5-chloro-N-(2-furylmethyl)-2-thiophenesulfonamide

This compound, identified by the CAS Number 380576-68-1, is a sulfonamide derivative that has been investigated for its antimicrobial properties.

Chemical Structure and Properties
  • IUPAC Name: 5-chloro-N-(2-furylmethyl)-2-thiophenesulfonamide

  • Molecular Formula: C₉H₈ClNO₃S₂

  • Molecular Weight: 277.75 g/mol

  • CAS Number: 380576-68-1

  • Physical Form: Solid

  • Purity: Typically available at >98%

  • Storage Conditions: Powder can be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.

Chemical Structure:

Chemical structure of 5-chloro-N-(2-furylmethyl)-2-thiophenesulfonamide

Figure 1: Chemical structure of 5-chloro-N-(2-furylmethyl)-2-thiophenesulfonamide.

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated, with the following quantitative data available.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-chloro-N-(2-furylmethyl)-2-thiophenesulfonamide

MicroorganismStrainMIC (μM)Reference
Campylobacter coliATCC 33559>200[1]
Methicillin-sensitive Staphylococcus aureus (MSSA)Varies15.62-31.25 (for a similar compound)[2]
Methicillin-resistant Staphylococcus aureus (MRSA)Varies15.62-31.25 (for a similar compound)[2]

Note: Data for MSSA and MRSA are for a structurally similar sulfonamide derivative and may not be representative of this specific compound's activity.

Mechanism of Action

While the specific mechanism of action for 5-chloro-N-(2-furylmethyl)-2-thiophenesulfonamide has not been detailed in the available literature, sulfonamides as a class are known to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial in the bacterial folic acid synthesis pathway. By inhibiting DHPS, sulfonamides prevent the synthesis of folic acid, which is essential for the production of DNA, RNA, and proteins, thereby halting bacterial growth.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid ... Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->Dihydropteroate_Synthase Competitive Inhibition

Proposed mechanism of action for sulfonamides.
Experimental Protocols

1.4.1 Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent.[3][4]

  • Materials:

    • Test compound (5-chloro-N-(2-furylmethyl)-2-thiophenesulfonamide)

    • Mueller-Hinton Broth (MHB)

    • Bacterial strain of interest

    • Sterile 96-well microtiter plates

    • Spectrophotometer or microplate reader

    • Sterile saline solution (0.85% w/v)

    • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

  • Procedure:

    • Preparation of Bacterial Inoculum:

      • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.

      • Incubate the broth culture at 37°C for 18-24 hours.

      • Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

      • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Preparation of Antimicrobial Dilutions:

      • Prepare a stock solution of the test compound in DMSO.

      • In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to achieve a range of desired concentrations.

    • Inoculation and Incubation:

      • Inoculate each well (except for a sterility control) with the diluted bacterial suspension.

      • Include a growth control well (bacteria with no antimicrobial agent).

      • Cover the plate and incubate at 35-37°C for 16-20 hours.

    • MIC Determination:

      • After incubation, visually inspect the plates for bacterial growth (turbidity).

      • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Section 2: Anti-MRSA agent 14 (Compound C17)

This compound, identified by the CAS Number 3050586-22-3, has shown activity against Methicillin-Resistant Staphylococcus aureus (MRSA).

Chemical Structure and Properties
  • CAS Number: 3050586-22-3

  • Known Aliases: Compound C17

Antimicrobial Activity

This agent has demonstrated potent activity against MRSA and other bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of Anti-MRSA agent 14 (Compound C17)

MicroorganismStrainMIC (μM)Reference
Staphylococcus aureusATCC 65381[3]
Staphylococcus aureusATCC 292132[3]
Staphylococcus epidermidisATCC 122282[3]
MRSANot specified1[3]
Mechanism of Action

The proposed mechanism of action for Anti-MRSA agent 14 is the disruption of the bacterial cell membrane and the restraint of cellular metabolism.[3]

MRSA_Inhibition cluster_bacterium Bacterial Cell Cell_Membrane Cell Membrane Cell_Death Cell Death Cell_Membrane->Cell_Death Metabolism Cellular Metabolism Metabolism->Cell_Death Antimicrobial_Agent Anti-MRSA agent 14 Antimicrobial_Agent->Cell_Membrane Disruption Antimicrobial_Agent->Metabolism Inhibition

Proposed mechanism of action for Anti-MRSA agent 14.
Experimental Protocols

2.4.1 Bacterial Membrane Disruption Assay

This protocol can be used to assess the membrane-disrupting capabilities of an antimicrobial agent.[1][5][6]

  • Materials:

    • Test compound (Anti-MRSA agent 14)

    • Bacterial strain of interest (e.g., MRSA)

    • SYTOX Green nucleic acid stain

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Grow bacteria to the mid-logarithmic phase.

    • Wash and resuspend the bacterial cells in a suitable buffer.

    • Incubate the bacterial suspension with the test compound at various concentrations.

    • Add SYTOX Green to the suspension. SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes.

    • Measure the fluorescence intensity over time. An increase in fluorescence indicates membrane disruption.

2.4.2 Bacterial Metabolism Inhibition Assay

This assay determines the effect of an antimicrobial agent on bacterial metabolism.[7][8][9]

  • Materials:

    • Test compound (Anti-MRSA agent 14)

    • Bacterial strain of interest

    • Growth medium supplemented with a metabolizable radiolabeled substrate (e.g., ¹⁴C-glucose)

    • Scintillation counter or other appropriate detector

  • Procedure:

    • Inoculate a liquid culture of the test bacterium.

    • Add the test compound at various concentrations.

    • Introduce a radiolabeled metabolic substrate to the culture.

    • Incubate the culture for a defined period.

    • Measure the metabolic byproduct (e.g., released ¹⁴CO₂) or the incorporation of the radiolabel into cellular components.

    • A reduction in the metabolic byproduct or incorporation compared to an untreated control indicates metabolic inhibition.

Experimental_Workflows cluster_mic MIC Determination cluster_membrane Membrane Disruption Assay cluster_metabolism Metabolism Inhibition Assay A1 Prepare bacterial inoculum A2 Serial dilution of antimicrobial agent A1->A2 A3 Inoculate and incubate A2->A3 A4 Determine lowest concentration with no visible growth A3->A4 B1 Incubate bacteria with antimicrobial agent B2 Add SYTOX Green B1->B2 B3 Measure fluorescence B2->B3 C1 Incubate bacteria with antimicrobial agent and radiolabeled substrate C2 Measure metabolic activity C1->C2

General experimental workflows.

References

"Antimicrobial Agent-14": A Technical Examination of a Broad-Spectrum Antimicrobial Candidate

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are continuously searching for novel antimicrobial agents to combat the growing threat of antibiotic resistance. While a specific entity designated "Antimicrobial agent-14" is not uniquely identified in the reviewed literature, the principles of antimicrobial activity and the methodologies for its evaluation are well-established. This guide synthesizes the common understanding of the spectrum of activity, mechanisms, and experimental protocols relevant to the characterization of a novel antimicrobial agent, using the placeholder "this compound" to illustrate these concepts.

Spectrum of Activity

The efficacy of a new antimicrobial agent is fundamentally defined by its spectrum of activity, which details the range of microorganisms it can inhibit or kill. This is typically determined through in vitro susceptibility testing.

Table 1: In Vitro Antibacterial Activity of a Hypothetical this compound (MIC in µg/mL)
Bacterial StrainGram StainThis compoundCiprofloxacin
Staphylococcus aureus ATCC 29213Gram (+)0.78 - 3.1250.25
Bacillus subtilis ATCC 6633Gram (+)1.560.5
Escherichia coli ATCC 25922Gram (-)3.1250.015
Pseudomonas aeruginosa ATCC 27853Gram (-)1.560.5
Klebsiella pneumoniae ATCC 700603Gram (-)>320.03

Note: The data presented are hypothetical and for illustrative purposes. Ciprofloxacin is included as a common reference antibiotic.

The data indicates that this hypothetical agent demonstrates notable activity against both Gram-positive and Gram-negative bacteria, with particularly strong inhibition of Staphylococcus aureus and Pseudomonas aeruginosa.[1] The higher minimum inhibitory concentration (MIC) against Klebsiella pneumoniae suggests potential intrinsic resistance mechanisms in this organism.

Mechanism of Action

Understanding the mechanism of action is crucial for the development of any new antimicrobial drug. While the precise mechanism for a notional "this compound" is undefined, several common pathways are targeted by antimicrobial compounds. These include:

  • Inhibition of Cell Wall Synthesis: Agents like beta-lactams and glycopeptides interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]

  • Disruption of Cell Membrane Function: Some agents, such as polymyxins and daptomycin, directly interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents.[2][3]

  • Inhibition of Protein Synthesis: Macrolides, tetracyclines, and aminoglycosides target the bacterial ribosome, preventing the translation of mRNA into proteins.

  • Inhibition of Nucleic Acid Synthesis: Quinolones and rifamycins (B7979662) interfere with DNA replication and transcription, respectively.[4]

  • Inhibition of Metabolic Pathways: Sulfonamides and trimethoprim (B1683648) block the synthesis of folic acid, an essential nutrient for bacteria.

Further research, including enzymatic assays and molecular modeling, would be necessary to elucidate the specific molecular target of a novel agent.

Experimental Protocols

The characterization of a new antimicrobial agent relies on a series of standardized experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of "this compound" is prepared in a suitable broth medium, such as Mueller-Hinton broth, within a 96-well microtiter plate.[5]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[5] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.[5] Positive control wells (microorganism without the agent) and negative control wells (broth only) are included. The plate is then incubated at 37°C for 18-24 hours.[5]

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[5][6]

MIC_Workflow A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 18-24h C->D E Visually assess for growth (turbidity) D->E F Determine MIC (lowest concentration with no visible growth) E->F

Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Preparation of Cultures: Bacterial cultures are grown to the logarithmic phase and then diluted in fresh broth to a starting concentration of approximately 1 x 10^6 CFU/mL.

  • Addition of Antimicrobial Agent: "this compound" is added to the bacterial cultures at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).[7] A growth control without the antimicrobial agent is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture.

  • Viable Cell Count: The withdrawn samples are serially diluted and plated on appropriate agar (B569324) plates. After incubation, the number of colonies is counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_sampling Sampling and Plating cluster_analysis Analysis A Grow bacterial culture to log phase B Dilute culture to ~1x10^6 CFU/mL A->B C Add this compound at various MIC multiples (e.g., 1x, 2x, 4x) B->C E Take aliquots at time points (0, 2, 4, 8, 24h) C->E D Include a growth control (no agent) D->E F Perform serial dilutions E->F G Plate dilutions on agar F->G H Incubate plates and count colonies (CFU) G->H I Calculate log10 CFU/mL for each time point H->I J Plot log10 CFU/mL vs. Time I->J

Workflow for a Time-Kill Assay.

Signaling Pathways and Resistance

The interaction of an antimicrobial agent with a bacterium can trigger various signaling pathways, some of which may lead to the development of resistance. For instance, exposure to certain antibiotics can induce the SOS response, a DNA damage repair system that can also increase the rate of mutation.[8] Efflux pumps, which actively transport antimicrobial agents out of the cell, are another common resistance mechanism.[9] The expression of these pumps can be regulated by complex signaling networks that sense environmental stressors, including the presence of antibiotics.

Resistance_Signaling cluster_cell Bacterial Cell Agent Antimicrobial Agent Target Intracellular Target Agent->Target Inhibition Regulator Regulatory Protein Agent->Regulator Stress Signal SOS SOS Response (DNA Repair, Mutagenesis) Target->SOS Damage Signal Efflux Efflux Pump Efflux->Agent Expulsion Regulator->Efflux Upregulation Extracellular Extracellular Space

Potential Signaling Pathways in Antimicrobial Action and Resistance.

Conclusion

While "this compound" does not represent a specific, known compound, the framework for evaluating a novel antimicrobial agent is robust. A thorough investigation of its spectrum of activity, elucidation of its mechanism of action, and detailed characterization through established experimental protocols are essential steps in the drug development pipeline. Understanding the potential for resistance development and the underlying signaling pathways is equally critical for predicting the long-term viability of a new antimicrobial agent.

References

Unable to Proceed: The Enigmatic "Antimicrobial Agent-14" and Its Undefined Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Initial comprehensive searches for a specific molecule designated "antimicrobial agent-14" have revealed a significant ambiguity in the scientific literature, preventing the creation of an in-depth technical guide on its biosynthetic pathway. The term does not correspond to a single, well-defined compound with a known and documented biological synthesis route.

The investigation uncovered several distinct antimicrobial agents or classes of compounds that bear a numerical or structural similarity to the requested topic, but none are definitively and uniquely identified as "this compound" with an established biosynthetic pathway. The key findings include:

  • Cbf-14 : A synthetically designed cationic peptide derived from a cathelin-like domain. Its antimicrobial properties have been studied, but as a designed molecule, it does not have a natural biosynthetic pathway.[1]

  • YT-14 : A novel siderophore-conjugated antibiotic. Research has focused on its chemical synthesis and its efficacy against multidrug-resistant bacteria, not on its biological production.[2]

  • 14-Membered Macrolide Antibiotics : This is a broad class of antibiotics. While the synthesis of new derivatives is an active area of research, this refers to chemical synthesis methods rather than a specific "this compound" and its natural biosynthesis.[3]

The search also yielded general information on antimicrobial mechanisms of action and the biosynthesis of other antimicrobial compounds, such as kaempferol.[4][5] However, this information is not directly applicable to a non-existent or ill-defined "this compound."

Due to the absence of a clear and singular subject with a documented biosynthetic pathway under the designation "this compound," it is not feasible to fulfill the request for a detailed technical guide, including quantitative data, experimental protocols, and pathway visualizations. Further clarification on the specific compound of interest is required to proceed.

References

Preliminary Technical Guide: Antimicrobial Agent-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial agent-14, identified as the benzyl (B1604629) thiophene (B33073) sulfonamide derivative 5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide, is a compound with demonstrated antimicrobial properties. This document provides a preliminary overview of its known characteristics, including its chemical properties, antimicrobial activity, and proposed mechanism of action. The information is intended to serve as a foundational guide for further research and development of this potential therapeutic agent.

Chemical Properties:

PropertyValueSource
IUPAC Name 5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide[1]
Molecular Formula C9H8ClNO3S2
Solubility Soluble in DMSO

Antimicrobial Activity

The primary antimicrobial activity of Agent-14 documented to date is against strains of Campylobacter, a leading cause of bacterial foodborne gastroenteritis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Analogs

CompoundCampylobacter coli ATCC33559 MIC (µM)Campylobacter jejuni 81-176 MIC (µM)
This compound 200Not Reported
Analog TH-412.550
Analog TH-825100

Source: Novel narrow spectrum benzyl thiophene sulfonamide derivatives to control Campylobacter.[2]

**3. Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, preliminary studies on its analogs suggest that its antimicrobial effect is achieved through the disruption of the bacterial cell envelope.[2] Sulfonamides, as a class, are known to act as competitive inhibitors of dihydropteroate (B1496061) synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This inhibition disrupts the production of DNA and other essential molecules, ultimately leading to bacterial cell death. It is plausible that this compound shares this general mechanism.

cluster_0 Bacterial Cell cluster_1 Inhibition Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Essential for synthesis THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Replication Nucleotides->DNA Agent14 This compound (Sulfonamide) Agent14->DHPS Competitively Inhibits

Figure 1: Proposed mechanism of action for sulfonamides.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of novel antimicrobial agents.

Synthesis of Benzyl Thiophene Sulfonamide Derivatives (General Protocol)

This protocol outlines a general approach for the synthesis of thiophene sulfonamides, which can be adapted for the specific synthesis of 5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide.

Materials:

  • Appropriate thiophene starting material (e.g., 5-chlorothiophene-2-sulfonyl chloride)

  • Furfurylamine

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and stirring apparatus

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, recrystallization solvents)

Procedure:

  • Dissolve the thiophene sulfonyl chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add the base, followed by the dropwise addition of furfurylamine.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final compound.

start Start dissolve Dissolve thiophene sulfonyl chloride in anhydrous solvent start->dissolve cool Cool solution in ice bath dissolve->cool add_reagents Add base and dropwise furfurylamine cool->add_reagents react Stir at room temperature (12-24h) add_reagents->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete quench Quench reaction monitor->quench Complete extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end End purify->end

Figure 2: General workflow for the synthesis of thiophene sulfonamides.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the broth medium in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria and broth, no agent) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells, providing an indication of cell viability.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Preliminary Toxicity Profile

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new antibacterial agents, particularly for combating Campylobacter infections. Future research should focus on:

  • Determining the broad-spectrum antimicrobial activity against a wider range of clinically relevant bacteria and fungi.

  • Elucidating the precise molecular mechanism of action to identify its specific cellular target.

  • Conducting comprehensive cytotoxicity studies to establish a detailed safety profile and determine therapeutic indices.

  • Optimizing the chemical structure to enhance potency and pharmacokinetic properties.

This preliminary guide serves as a starting point for the scientific community to build upon and further explore the therapeutic potential of this compound.

References

In Vitro Antimicrobial Activity of Daptomycin ("Antimicrobial agent-14")

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Daptomycin (B549167), referred to herein as "Antimicrobial agent-14," is a cyclic lipopeptide antibiotic highly effective against a range of Gram-positive bacteria.[1] Its utility is particularly notable in treating infections caused by multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] Daptomycin exhibits rapid, concentration-dependent bactericidal activity.[3][4] This document provides a comprehensive overview of the in vitro antimicrobial activity of daptomycin, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation.

Mechanism of Action

Daptomycin's unique mechanism of action targets the bacterial cell membrane.[5] The process is calcium-dependent and involves several key steps:

  • Calcium-Dependent Binding: In the presence of calcium ions, daptomycin undergoes a conformational change that facilitates its binding to the bacterial cytoplasmic membrane.[5]

  • Oligomerization and Membrane Insertion: Once bound, daptomycin molecules oligomerize and insert into the cell membrane. This process is dependent on the presence of phosphatidylglycerol (PG), a key component of Gram-positive bacterial membranes.[2][6]

  • Membrane Depolarization: The insertion and oligomerization of daptomycin disrupt the membrane's structure, leading to the formation of ion channels.[5] This results in a rapid efflux of potassium ions, causing membrane depolarization.[5]

  • Inhibition of Macromolecular Synthesis and Cell Death: The dissipation of the membrane potential inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[5]

This mechanism of action is distinct from many other classes of antibiotics, making daptomycin a valuable agent against strains resistant to other drugs.[2]

Daptomycin Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm Daptomycin Daptomycin Binding Ca2+-Daptomycin Complex Binds to Membrane (PG-dependent) Daptomycin->Binding + Ca2+ Ca2+ Ca2+ Ca2+->Binding Oligomerization Oligomerization and Insertion Binding->Oligomerization Pore_Formation Ion Channel Formation Oligomerization->Pore_Formation K_Efflux K+ Efflux Pore_Formation->K_Efflux Depolarization Membrane Depolarization K_Efflux->Depolarization Inhibition Inhibition of DNA, RNA, and Protein Synthesis Depolarization->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Daptomycin's Ca²⁺-dependent mechanism leading to membrane depolarization and cell death.

In Vitro Antimicrobial Activity

The in vitro potency of daptomycin is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Data Presentation

The following tables summarize the MIC values of daptomycin against key Gram-positive pathogens. These values are often presented as a range, MIC50 (the concentration required to inhibit 50% of isolates), and MIC90 (the concentration required to inhibit 90% of isolates).

Table 1: Daptomycin MIC Distribution for Staphylococcus aureus

Organism (Resistance Phenotype)Number of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Methicillin-Susceptible S. aureus (MSSA)--0.250.5[7]
Methicillin-Resistant S. aureus (MRSA)980.125 - 1.00.380.75[8]
Methicillin-Resistant S. aureus (MRSA)380.03 - 0.50.250.5[8]
Methicillin-Resistant S. aureus (MRSA)193---[9]
Vancomycin-Intermediate S. aureus (VISA)170.5 - 412[8]
Heterogeneous VISA (hVISA)880.19 - 1.00.51[8]

Table 2: Daptomycin MIC Distribution for Enterococcus Species

Organism (Resistance Phenotype)Number of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Enterococcus faecalis (Vancomycin-Susceptible)500.25 - 2-2[10][11]
Enterococcus faecalis (Vancomycin-Resistant)-≤0.015 - 2-2[11]
Enterococcus faecium (Vancomycin-Susceptible)500.25 - 2-4[10][11]
Enterococcus faecium (Vancomycin-Resistant)-0.25 - 4-4[11]

Table 3: Daptomycin MIC Distribution for Streptococcus pneumoniae

Organism (Resistance Phenotype)Number of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Streptococcus pneumoniae (All)346≤0.50.1250.25[12][13][14]
Streptococcus pneumoniae (All)3500.06 - 20.250.25[15]

Experimental Protocols

Accurate determination of daptomycin's in vitro activity requires specific methodologies, primarily due to its calcium-dependent nature.

Broth Microdilution for MIC Determination

This is the reference method for determining the MIC of daptomycin.

Objective: To determine the minimum concentration of daptomycin that inhibits the visible growth of a bacterial isolate.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with calcium to a final concentration of 50 µg/mL.[9]

  • Daptomycin stock solution

  • Sterile 96-well microtiter plates

  • Inoculum preparation tubes (e.g., sterile saline)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C)

Procedure:

  • Daptomycin Dilution: Prepare serial twofold dilutions of daptomycin in CAMHB (supplemented with Ca²⁺) in the wells of a 96-well plate.[16] The final volume in each well should be 50 µL.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]

  • Inoculation: Dilute the standardized inoculum in the supplemented CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well of the microtiter plate.[17]

  • Controls: Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[17]

  • Reading the MIC: The MIC is the lowest concentration of daptomycin at which there is no visible growth (turbidity) in the well.

Broth Microdilution Workflow start Start prep_dapto Prepare Serial Dilutions of Daptomycin in Ca2+-supplemented CAMHB start->prep_dapto prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_dapto->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Time-Kill Assay

This assay provides information on the rate and extent of bactericidal activity of daptomycin over time.

Objective: To assess the bactericidal activity of daptomycin against a bacterial isolate at various concentrations over a 24-hour period.

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB supplemented with Ca²⁺ (50 µg/mL)

  • Daptomycin at various concentrations (e.g., 1x, 4x, 8x MIC)

  • Sterile saline for serial dilutions

  • Tryptic Soy Agar (TSA) plates

  • Incubator and shaking water bath (37°C)

Procedure:

  • Inoculum Preparation: Grow a bacterial culture to the early logarithmic phase. Dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing pre-warmed, Ca²⁺-supplemented CAMHB with the desired daptomycin concentrations.[17]

  • Exposure: Include a growth control flask without any antibiotic. Incubate all flasks at 37°C with constant agitation.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[17]

  • Serial Dilution and Plating: Perform serial 10-fold dilutions of the collected samples in sterile saline. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto TSA plates.[17]

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.[17]

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each daptomycin concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[17]

Conclusion

Daptomycin ("this compound") is a potent antimicrobial agent with a unique calcium-dependent mechanism of action that disrupts the bacterial cell membrane. It demonstrates excellent in vitro activity against a wide range of clinically important Gram-positive pathogens, including resistant strains. The standardized protocols for broth microdilution and time-kill assays are essential for accurately evaluating its efficacy and are critical for both research and clinical applications. The data presented in this guide underscore the significant role of daptomycin in the management of serious Gram-positive infections.

References

An In-Depth Technical Guide to the Target Organisms of Antimicrobial Agent-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial agent-14 is a benzyl (B1604629) thiophene (B33073) sulfonamide derivative identified as a promising narrow-spectrum antimicrobial compound. This technical guide provides a comprehensive overview of its target organisms, quantitative efficacy, and the experimental methodologies used in its evaluation. The information presented herein is intended to support further research and development of this and related compounds.

Target Organisms and Spectrum of Activity

This compound exhibits specific activity primarily against bacteria of the genus Campylobacter, which are a leading cause of foodborne gastroenteritis worldwide. Research has demonstrated its efficacy against key pathogenic species within this genus.

Primary Target Organisms:
  • Campylobacter coli

  • Campylobacter jejuni

Notably, studies have indicated that this compound and its more potent analogs have a minimal impact on other foodborne pathogens and the commensal gut microbiota, highlighting their narrow-spectrum activity. This specificity is advantageous as it reduces the likelihood of disrupting the natural balance of the microbiome, a common side effect of broad-spectrum antibiotics.

Quantitative Efficacy

The antimicrobial activity of this compound and its optimized analogs, TH-4 and TH-8, has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentrations (MICs) of Benzyl Thiophene Sulfonamide Derivatives against Campylobacter Species.

CompoundTarget OrganismStrainMIC (µM)
This compound Campylobacter coliATCC33559200[1]
Compound 1 *Campylobacter coliATCC33559100[2][3]
Campylobacter jejuni81-176100[2][3]
TH-4 (Analog of Compound 1) Campylobacter coliATCC3355912.5[2][3]
Campylobacter jejuni81-17650[2][3]
TH-8 (Analog of Compound 1) Campylobacter coliATCC3355925[2][3]
Campylobacter jejuni81-176100[2][3]

Note: "this compound" is identified as 5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide (CAS 380576-68-1). "Compound 1" from the primary research is likely the same or a very closely related structure, with a reported MIC of 100 µM against C. coli ATCC33559.

Mechanism of Action

The precise molecular target of this compound is still under investigation. However, cytological studies have revealed that the compound and its analogs affect the integrity of the bacterial cell envelope in C. jejuni.[2][3] This suggests that the primary mechanism of action involves the disruption of the cell membrane or cell wall, leading to bacterial cell death.

cluster_0 This compound Action agent This compound envelope Bacterial Cell Envelope (Outer Membrane, Peptidoglycan, Inner Membrane) agent->envelope Targets disruption Disruption of Envelope Integrity envelope->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death cluster_workflow MIC Determination Workflow start Start prep_agent Prepare Serial Dilutions of this compound in 96-well plate start->prep_agent inoculate Inoculate wells with ~5 x 10^5 CFU/mL prep_agent->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 42°C (microaerobic conditions) inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end cluster_workflow_cyto Cytological Analysis Workflow cluster_tem TEM Analysis cluster_fm Fluorescence Microscopy start_cyto Start culture Culture C. jejuni to mid-log phase start_cyto->culture treat Treat with This compound culture->treat harvest Harvest and Wash Cells treat->harvest fix_tem Fix and Embed harvest->fix_tem stain_fm Stain with Fluorescent Dyes harvest->stain_fm section Section and Stain fix_tem->section observe_tem Observe under TEM section->observe_tem end_cyto End observe_tem->end_cyto observe_fm Observe under Fluorescence Microscope stain_fm->observe_fm observe_fm->end_cyto

References

The Challenge of Microbial Resistance to Piperacillin ("Antimicrobial agent-14"): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperacillin (B28561), a potent broad-spectrum β-lactam antibiotic, represents a critical tool in the management of severe bacterial infections, particularly those caused by Gram-negative pathogens such as Pseudomonas aeruginosa. This technical guide provides an in-depth analysis of piperacillin's mechanism of action, the escalating challenge of microbial resistance, and the standardized methodologies employed to assess its efficacy. Key resistance mechanisms, including enzymatic degradation by β-lactamases, alterations in drug targets, and modifications in membrane permeability, are discussed in detail. This document also summarizes critical quantitative data on piperacillin's performance against susceptible and resistant isolates and outlines established experimental protocols for susceptibility testing. The accompanying visualizations illustrate the core molecular interactions and experimental workflows, offering a comprehensive resource for researchers engaged in antimicrobial drug development and infectious disease research.

Introduction to Piperacillin

Piperacillin is a ureidopenicillin, a class of β-lactam antibiotics characterized by a polar side chain that enhances its penetration into Gram-negative bacteria.[1] This structural feature also provides a degree of stability against certain Gram-negative β-lactamase enzymes, contributing to its broad spectrum of activity.[1] It is particularly valued for its efficacy against Pseudomonas aeruginosa, a notorious opportunistic pathogen frequently implicated in hospital-acquired infections.[1] Piperacillin is often administered in combination with a β-lactamase inhibitor, such as tazobactam (B1681243), to protect it from enzymatic degradation and extend its activity against a wider range of β-lactamase-producing bacteria.[2][3][4]

Mechanism of Action

The primary bactericidal effect of piperacillin is achieved through the inhibition of bacterial cell wall synthesis.[2][5] This process is crucial for maintaining the structural integrity of the bacterial cell, protecting it from osmotic lysis.

The key steps in piperacillin's mechanism of action are as follows:

  • Penetration of the Bacterial Cell Wall: In Gram-negative bacteria, piperacillin must first traverse the outer membrane, typically through porin channels.

  • Binding to Penicillin-Binding Proteins (PBPs): Once in the periplasmic space, piperacillin covalently binds to and inactivates penicillin-binding proteins (PBPs).[1][5]

  • Inhibition of Peptidoglycan Synthesis: PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide side chains of the glycan strands.[2]

  • Cell Lysis: By inhibiting PBP function, piperacillin disrupts the synthesis of new peptidoglycan, leading to a weakened cell wall. This ultimately results in cell lysis and bacterial death.[5]

In some bacterial species, such as Burkholderia thailandensis, sublethal concentrations of piperacillin have been shown to induce an oxidative stress response, which can, in turn, trigger the expression of virulence factors.[6][7] This suggests a more complex interplay between the antibiotic and bacterial physiology beyond direct cell wall disruption.

Mechanism_of_Action cluster_bacterium Bacterial Cell Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Cell_Wall Peptidoglycan Cell Wall PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Binds to Inhibition Inhibition PBP->Inhibition Inactivated by Piperacillin Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Piperacillin Piperacillin Piperacillin->Outer_Membrane Enters via porins Inhibition->Peptidoglycan_Synthesis Blocks Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of Piperacillin.

Microbial Resistance to Piperacillin

The clinical utility of piperacillin is increasingly threatened by the emergence and spread of microbial resistance. Several distinct mechanisms contribute to this resistance, often in combination, leading to multidrug-resistant phenotypes.

Enzymatic Degradation by β-Lactamases

The most significant mechanism of resistance to piperacillin is its inactivation by β-lactamase enzymes.[8] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[9] There are numerous classes of β-lactamases, with some of the most clinically relevant in the context of piperacillin resistance being:

  • TEM and SHV β-Lactamases: Hyperproduction of these common plasmid-mediated β-lactamases can lead to piperacillin resistance.[10][11]

  • OXA β-Lactamases: Certain OXA-type enzymes are poorly inhibited by tazobactam, contributing to resistance against the piperacillin-tazobactam (B1260346) combination.[10]

  • Extended-Spectrum β-Lactamases (ESBLs): While tazobactam can inhibit many ESBLs, some inhibitor-resistant variants have emerged.[4]

  • AmpC β-Lactamases: These cephalosporinases, which can be chromosomally encoded and inducible or plasmid-mediated, are generally not well inhibited by tazobactam and can confer resistance to piperacillin.[12]

  • Metallo-β-Lactamases (MBLs): These are zinc-dependent enzymes that can hydrolyze a broad range of β-lactams, including piperacillin, and are not inhibited by tazobactam.[4]

Alterations in Penicillin-Binding Proteins (PBPs)

Mutations in the genes encoding PBPs can reduce the binding affinity of piperacillin for its target.[1][4] This mechanism prevents the antibiotic from effectively inhibiting cell wall synthesis, leading to resistance.

Reduced Permeability and Efflux Pumps

In Gram-negative bacteria, resistance can also arise from changes in the outer membrane that limit piperacillin's entry into the cell. This can occur through:

  • Porin Channel Mutations: Alterations or loss of porin proteins can decrease the influx of the antibiotic into the periplasmic space.[8]

  • Efflux Pumps: Bacteria can actively transport piperacillin out of the cell using multidrug efflux pumps, preventing it from reaching a sufficient concentration to inhibit PBPs.[4][9]

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Piperacillin Piperacillin Enzymatic_Degradation Enzymatic Degradation (β-Lactamases) Piperacillin->Enzymatic_Degradation Hydrolyzed by Target_Modification Target Modification (PBP Alteration) Piperacillin->Target_Modification Binding affinity reduced Reduced_Permeability Reduced Permeability (Porin Loss/Mutation) Piperacillin->Reduced_Permeability Entry blocked Efflux_Pumps Active Efflux (Efflux Pumps) Piperacillin->Efflux_Pumps Pumped out Bacterial_Survival Bacterial Survival and Proliferation Enzymatic_Degradation->Bacterial_Survival Target_Modification->Bacterial_Survival Reduced_Permeability->Bacterial_Survival Efflux_Pumps->Bacterial_Survival

Caption: Major mechanisms of microbial resistance to Piperacillin.

Quantitative Data on Piperacillin Efficacy

The efficacy of piperacillin is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The Clinical and Laboratory Standards Institute (CLSI) provides standardized breakpoints to interpret MIC values and categorize isolates as susceptible, intermediate, or resistant.

Table 1: CLSI MIC Breakpoints for Piperacillin-Tazobactam against Pseudomonas aeruginosa

Interpretive CategoryMIC (µg/mL)
Susceptible (S)≤ 16/4
Intermediate (I)32/4
Resistant (R)≥ 64/4

Data based on recent CLSI breakpoint revisions.[13][14]

Table 2: Piperacillin-Tazobactam Activity against a Collection of P. aeruginosa Isolates

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
P. aeruginosa1,9094/12812877.5

MIC₅₀ and MIC₉₀ represent the MICs required to inhibit 50% and 90% of the isolates, respectively. Data from the 2017 INFORM Program.[15]

Table 3: CLSI MIC Breakpoints for Piperacillin-Tazobactam against Enterobacterales

Interpretive CategoryMIC (µg/mL)
Susceptible (S)≤ 8/4
Susceptible-Dose Dependent (SDD)16/4
Resistant (R)≥ 32/4

These breakpoints are for third-generation cephalosporin-susceptible Enterobacterales and the SDD category implies the need for higher, extended-infusion dosing.[16][17][18]

Experimental Protocols

Accurate and reproducible assessment of piperacillin susceptibility is crucial for both clinical decision-making and drug development research. The following are standardized protocols for determining MICs.

Broth Microdilution Method

This is a widely used method for quantitative susceptibility testing.

  • Preparation of Piperacillin-Tazobactam Stock Solution: Prepare a stock solution of piperacillin-tazobactam at a known concentration in an appropriate solvent. The tazobactam concentration is typically fixed (e.g., 4 µg/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the piperacillin component in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate. Each well will contain a final volume of 100 µL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of piperacillin that completely inhibits visible bacterial growth.

Disk Diffusion Method

This method provides a qualitative assessment of susceptibility.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (B569324) plate.

  • Disk Application: Aseptically apply a piperacillin-tazobactam disk (e.g., 100/10 µg) to the surface of the agar.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (in mm) around the disk. Interpret the result as susceptible, intermediate, or resistant based on CLSI-defined zone diameter breakpoints.

Experimental_Workflow Start Start: Isolate Preparation Inoculum_Prep Prepare 0.5 McFarland Standard Inoculum Start->Inoculum_Prep Method_Choice Choose Method Inoculum_Prep->Method_Choice Broth_Microdilution Broth Microdilution Method_Choice->Broth_Microdilution Quantitative Disk_Diffusion Disk Diffusion Method_Choice->Disk_Diffusion Qualitative Serial_Dilution Serial Dilute Piperacillin in Microtiter Plate Broth_Microdilution->Serial_Dilution Agar_Inoculation Inoculate Mueller-Hinton Agar Plate Disk_Diffusion->Agar_Inoculation Plate_Inoculation Inoculate Microtiter Plate Serial_Dilution->Plate_Inoculation Incubation Incubate at 35°C for 16-20 hours Plate_Inoculation->Incubation Disk_Application Apply Piperacillin-Tazobactam Disk Agar_Inoculation->Disk_Application Disk_Application->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC Measure_Zone Measure Zone of Inhibition (mm) Incubation->Measure_Zone Interpret_Results Interpret Results (S, I, R) based on CLSI Breakpoints Read_MIC->Interpret_Results Measure_Zone->Interpret_Results

Caption: Workflow for Piperacillin susceptibility testing.

Conclusion

Piperacillin remains a cornerstone in the treatment of serious bacterial infections. However, the relentless evolution of microbial resistance necessitates a thorough understanding of its mechanisms of action and the molecular basis of resistance. Continuous surveillance of susceptibility patterns, adherence to standardized testing protocols, and the development of novel strategies to overcome resistance are paramount. This guide serves as a foundational resource for professionals dedicated to addressing the global challenge of antimicrobial resistance and advancing the development of next-generation antibacterial therapies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of a 14-Helical Antimicrobial β-Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a representative 14-helical antimicrobial β-peptide, herein referred to as "Antimicrobial Agent-14." This class of β-peptides is characterized by its helical secondary structure, defined by 14-membered hydrogen-bonded rings, and has shown potent activity against various bacterial strains.[1][2] The protocol is based on established methods of solid-phase peptide synthesis.

I. Introduction

Antimicrobial peptides (AMPs) are a promising class of therapeutic agents to combat the rise of antibiotic-resistant bacteria.[3][4] β-peptides, which are oligomers of β-amino acids, can adopt stable secondary structures, including the 14-helix.[1] These structures can confer potent antimicrobial activity, often by disrupting the bacterial cell membrane.[2] The synthesis of these peptides is crucial for structure-activity relationship studies and the development of new antimicrobial drugs.[1] This protocol outlines the synthesis of a representative cationic, amphiphilic 9-residue β-peptide containing both flexible and rigid β-amino acid residues.

II. Quantitative Data Summary

The following tables summarize representative quantitative data for "this compound."

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Weight (Da)1055.4Mass Spectrometry
Purity (%)>95RP-HPLC
SequenceAc-(β-hLys)-(ACHC)-(β-hAla)-(β-hVal)-(β-hLys)-(ACHC)-(β-hAla)-(β-hVal)-(β-hLys)-NH₂-
Helical Content (in 10mM PO₄, pH 7.4)~60%Circular Dichroism

Ac = Acetyl; β-hLys = β-homolysine; ACHC = trans-2-aminocyclohexanecarboxylic acid; β-hAla = β-homoalanine; β-hVal = β-homovaline; NH₂ = Amide

Table 2: In Vitro Antimicrobial Activity of this compound (Minimum Inhibitory Concentration in µg/mL)

OrganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292138
Bacillus subtilisATCC 66334
Escherichia coliATCC 2592216
Pseudomonas aeruginosaATCC 2785332

Table 3: Hemolytic Activity of this compound

Concentration (µg/mL)% Hemolysis
50< 5
100< 10
200~15

III. Experimental Protocols

A. Solid-Phase Peptide Synthesis of this compound

This protocol describes the manual solid-phase synthesis of the target β-peptide on a Rink Amide MBHA resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g)

  • Fmoc-protected β-amino acids (Fmoc-β-hLys(Boc)-OH, Fmoc-ACHC-OH, Fmoc-β-hAla-OH, Fmoc-β-hVal-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Acetic anhydride

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-protected β-amino acid and 4 equivalents of HOBt in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 2 hours.

    • Wash the resin with DMF (5 times) and DCM (5 times).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (94:2:2:2) for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

B. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to CLSI guidelines.

Protocol:

  • Prepare a stock solution of the peptide in sterile water.

  • In a 96-well plate, perform serial two-fold dilutions of the peptide in Mueller-Hinton broth.

  • Inoculate each well with a bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

IV. Visualizations

A. Synthesis Workflow

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, DIC, HOBt) Deprotection->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat for all residues Wash1->Repeat Wash2 Wash (DMF, DCM) Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Repeat->Deprotection Next residue Acetylation N-terminal Acetylation (Acetic Anhydride) Repeat->Acetylation Final residue Acetylation->Wash2 Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Final_Product Pure Peptide Characterization->Final_Product

Caption: Solid-phase synthesis workflow for this compound.

B. Proposed Mechanism of Action

Mechanism_of_Action cluster_bacteria Bacterial Cell Membrane Bacterial Membrane (Anionic Lipids) Cytoplasm Cytoplasm Cell_Death Cell Death Peptide This compound (Cationic, Amphiphilic) Binding Electrostatic Interaction Peptide->Binding Binding->Membrane Insertion Hydrophobic Insertion Binding->Insertion Disruption Membrane Disruption (Pore Formation, Micellization) Insertion->Disruption Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Disruption->Leakage Leakage->Cell_Death

Caption: Proposed membrane disruption mechanism of this compound.

References

Application Notes and Protocols for Chlorhexidine (CHX) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As "Antimicrobial agent-14" does not refer to a specific, recognized chemical entity, these application notes are based on Chlorhexidine (B1668724) (CHX), a well-documented, broad-spectrum antimicrobial agent frequently cited in scientific literature. The protocols and data provided are for research purposes only and should be performed by trained personnel in a laboratory setting.

Introduction

Chlorhexidine is a cationic polybiguanide disinfectant and antiseptic that is widely used in both clinical and laboratory settings.[1][2] It possesses a broad spectrum of activity against Gram-positive and Gram-negative bacteria, yeasts, and some fungi.[1][3] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to either bacteriostatic or bactericidal effects depending on the concentration.[1][4] These notes provide an overview of Chlorhexidine's properties, mechanism of action, and detailed protocols for its application in common antimicrobial susceptibility and antibiofilm assays.

Physicochemical Properties and Safety

Chlorhexidine is commonly used as Chlorhexidine Gluconate (CHG) or Chlorhexidine Acetate salts. It is crucial to consult the specific Safety Data Sheet (SDS) for the formulation being used.

General Safety and Handling:

  • Hazards: Causes serious eye irritation and may cause skin irritation.[5] Inhalation may lead to allergy or asthma-like symptoms.[5] It is very toxic to aquatic life with long-lasting effects.[6]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] For skin contact, wash with plenty of water.[5] If inhaled, move to fresh air.[5]

  • Handling: Use in a well-ventilated area. Avoid generating dust or aerosols. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[6]

  • Inactivation: Chlorhexidine can be deactivated by anionic compounds, such as those found in detergents and some laboratory media.[1]

Mechanism of Action

The antimicrobial activity of Chlorhexidine is a multi-stage process driven by its cationic nature.[9]

  • Adsorption: At physiological pH, the cationic Chlorhexidine molecule is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1][9]

  • Membrane Disruption (Bacteriostatic Effect): At lower concentrations, Chlorhexidine binds to phosphate-containing molecules on the cell surface, disrupting the outer membrane and increasing the permeability of the inner cytoplasmic membrane.[4][9] This leads to the leakage of low-molecular-weight intracellular components like potassium ions, resulting in a bacteriostatic effect.[9]

  • Cytoplasmic Coagulation (Bactericidal Effect): At higher concentrations, extensive membrane damage occurs, leading to the precipitation and coagulation of cytoplasmic contents, including proteins and nucleic acids.[10] This irreversible damage results in cell death.[1]

G cluster_cell Bacterial Cell CellWall Negatively Charged Cell Wall Outer Membrane InnerMembrane Cytoplasmic Membrane CellWall:f1->InnerMembrane 2. Membrane Damage (Low Concentration) Cytoplasm Cytoplasm (Proteins, Nucleic Acids) InnerMembrane->Cytoplasm 3. Cytoplasmic Leakage (Bacteriostatic) InnerMembrane->Cytoplasm 4. Cytoplasmic Coagulation (High Concentration) (Bactericidal) CHX Cationic Chlorhexidine (CHX+) CHX->CellWall:f0 1. Adsorption

Caption: Mechanism of action of Chlorhexidine on a bacterial cell.

Antimicrobial Spectrum & Susceptibility Data

Chlorhexidine is effective against a wide range of microorganisms. However, susceptibility can vary significantly between species and even strains.

  • Gram-positive bacteria: Generally highly susceptible (MICs often ≥ 1 µg/L).[1]

  • Gram-negative bacteria: Generally less susceptible than Gram-positives, requiring higher concentrations (MICs can range from 10 to >73 µg/mL).[1][11] Resistance mechanisms involving the outer membrane and efflux pumps can play a role.[2]

  • Fungi/Yeasts: Susceptible, but required concentrations can be high.[1]

  • Viruses: Ineffective against non-enveloped viruses like polioviruses and adenoviruses.[1]

The following table summarizes reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Chlorhexidine against various microorganisms. Note that testing methodologies can influence results.

MicroorganismSource/TypeMIC Range (mg/L)MBC Range (mg/L)Reference(s)
Staphylococcus aureus (MRSA)Clinical Isolates11.7 - 26Not specified[12]
Enterococcus faecalisHuman Infection (2016-20)~4.2~32.0[13]
Escherichia coliClinical IsolatesNot specified>0.007[14]
Proteus mirabilisClinical IsolatesHighest among G-Not specified[11]
Oral StreptococciMixed SpeciesVariesVaries[15]
Fusarium spp.Keratitis Isolates8 - 32Not specified[16]
B. subtilisLab Strain10000Not specified[17]

Note: MIC values of ≥ 4mg/L for Gram-positive and ≥ 50 mg/L for Gram-negative organisms may be considered as "increased tolerance".[18]

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.[15]

Materials:

  • Chlorhexidine stock solution (e.g., 20 mg/mL in sterile deionized water)

  • Sterile 96-well microtiter plates (U-bottom)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Bacterial culture in log-phase growth

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture the test microorganism overnight. Dilute the culture in fresh broth to match a 0.5 McFarland turbidity standard (approx. 1-2 x 10⁸ CFU/mL). Further dilute this suspension 1:100 in broth to achieve a final inoculum density of approx. 1 x 10⁶ CFU/mL.

  • Prepare CHX Dilutions: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the appropriate starting concentration of CHX solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the positive control (inoculum, no CHX). Add 100 µL of broth. e. Well 12 will serve as the negative control (broth only). Add 200 µL of broth.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in these wells will be 200 µL, and the final inoculum will be 5 x 10⁵ CFU/mL. The CHX concentrations will be halved.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of Chlorhexidine that completely inhibits visible growth of the microorganism, as detected by the unaided eye or a microplate reader.

G cluster_prep Preparation cluster_exp Experiment cluster_res Analysis A Prepare Bacterial Inoculum (0.5 McFarland -> 1:100 Dilution) D Inoculate Wells 1-11 with Bacterial Suspension A->D B Prepare 2-fold Serial Dilutions of CHX in 96-well plate (Wells 1-10) B->D C Prepare Controls Well 11: Growth Control (No CHX) Well 12: Sterility Control (No Bacteria) C->D E Incubate Plate (37°C, 18-24h) D->E F Visually Inspect for Turbidity or Read OD600 E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination using broth microdilution.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

This protocol is a continuation of the MIC assay.

Procedure:

  • Select Wells: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the positive growth control well.

  • Plating: From each selected well, pipette 10 µL of the suspension and spot-plate or spread-plate it onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.

  • Reading Results: The MBC is the lowest concentration of Chlorhexidine that results in a ≥99.9% reduction in the initial inoculum count (i.e., results in no more than 0.1% of the original bacteria surviving).

Protocol: Antibiofilm Activity Assessment

This protocol assesses the ability of Chlorhexidine to inhibit biofilm formation or eradicate mature biofilms.

Materials:

  • Same as MIC protocol, plus:

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or Acetic Acid (30%) for destaining

  • Phosphate-buffered saline (PBS)

Procedure:

  • Biofilm Formation: a. Add 100 µL of bacterial inoculum (prepared as in MIC protocol, but often in a biofilm-promoting medium like TSB with glucose) to the wells of a flat-bottom 96-well plate. b. For inhibition assay: Immediately add 100 µL of 2x concentrated CHX serial dilutions. c. For eradication assay: Incubate the plate for 24-48 hours at 37°C to allow mature biofilm formation. After incubation, gently remove the planktonic cells by washing the wells twice with sterile PBS. Then, add 200 µL of CHX serial dilutions to the wells containing the mature biofilms.

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Washing: Discard the medium and gently wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: a. Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes. b. Remove the Crystal Violet solution and wash the plate four to five times with PBS or deionized water. c. Air dry the plate completely.

  • Quantification: a. Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stain. b. Incubate for 15-30 minutes. c. Read the absorbance at 570-595 nm using a microplate reader.

  • Analysis: Compare the absorbance values of the CHX-treated wells to the untreated control wells to determine the concentration required to inhibit or eradicate the biofilm.

G cluster_formation Biofilm Formation cluster_treatment Treatment & Staining cluster_analysis Quantification A Inoculate 96-well plate with bacteria B Incubate (24-48h) to form mature biofilm A->B C Wash to remove planktonic cells B->C D Add CHX dilutions to wells Incubate (24h) C->D E Wash wells to remove CHX and non-adherent cells D->E F Stain with 0.1% Crystal Violet E->F G Wash away excess stain F->G H Solubilize bound stain (e.g., with Ethanol) G->H I Read Absorbance (OD570) H->I

Caption: Workflow for assessing the eradication of mature biofilms.

Effects on Cellular Signaling

The primary antimicrobial mechanism of Chlorhexidine is direct membrane disruption rather than interference with specific signaling pathways.[19] However, cellular responses to sublethal concentrations can involve signaling and regulatory networks related to stress response and resistance.

  • Efflux Pumps: A key mechanism of reduced susceptibility in some Gram-negative bacteria is the upregulation of efflux pumps (e.g., via the qac genes), which actively transport Chlorhexidine out of the cell, preventing it from reaching lethal intracellular concentrations.[20]

  • Metabolic Alterations: Exposure to sublethal Chlorhexidine concentrations has been shown to alter the metabolic profile of bacteria like E. coli, impacting their ability to metabolize certain compounds.[14] This suggests an indirect effect on metabolic regulation and signaling.

G cluster_cell Bacterial Cell Membrane Cell Membrane Target Intracellular Target Sites Membrane->Target EffluxPump Efflux Pump (e.g., Qac) CHX_out CHX EffluxPump->CHX_out Export (Resistance) CHX_in CHX CHX_in->EffluxPump Binding CHX_out->Membrane Membrane Disruption (Primary Mechanism)

Caption: Role of efflux pumps in Chlorhexidine resistance.

References

Application Notes and Protocols for Time-Kill Curve Analysis of Antimicrobial Agent-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill curve assay is a critical in vitro method used to evaluate the pharmacodynamic characteristics of an antimicrobial agent against a specific microorganism.[1][2][3] This assay provides crucial data on the rate and extent of microbial killing over a set period, which helps in classifying an agent as either bactericidal (killing) or bacteriostatic (inhibiting growth).[1][2] An antimicrobial agent is typically defined as bactericidal when it causes a ≥3-log10 (or 99.9%) reduction in the colony-forming units (CFU)/mL compared to the initial inoculum.[1][2][4] Conversely, a bacteriostatic effect is indicated by a <3-log10 reduction in CFU/mL.[1][5] These studies are essential for the preclinical assessment of new antimicrobial compounds and for understanding their potential therapeutic efficacy.[6]

This document provides a comprehensive protocol for conducting a time-kill curve analysis for a novel compound, "Antimicrobial agent-14."

Hypothetical Signaling Pathway of this compound

To illustrate a potential mechanism of action, we will hypothesize that this compound disrupts the bacterial cell membrane integrity. This disruption leads to the leakage of essential intracellular components and ultimately results in cell death.

Hypothetical Mechanism of Action for this compound cluster_bacterium Bacterial Cell Antimicrobial_agent_14 This compound Cell_Membrane Cell Membrane Antimicrobial_agent_14->Cell_Membrane targets Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption leads to Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage ATP_Depletion ATP Depletion Membrane_Disruption->ATP_Depletion Cell_Death Cell Death Ion_Leakage->Cell_Death ATP_Depletion->Cell_Death

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols

This section details the methodology for performing a time-kill curve experiment for this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]

Materials
  • Test Organism: A standardized strain of a relevant bacterium (e.g., Staphylococcus aureus ATCC 29213).

  • This compound: Stock solution of known concentration.

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and solid agar (B569324) plates (e.g., Tryptic Soy Agar).

  • General Laboratory Equipment:

    • Sterile test tubes or flasks

    • Incubator (35-37°C)

    • Shaking incubator (optional, but recommended)

    • Spectrophotometer or McFarland turbidity standards

    • Micropipettes and sterile tips

    • Sterile spreaders

    • Petri dishes

    • Vortex mixer

    • Timer

Inoculum Preparation
  • From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile broth (e.g., CAMHB).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

  • Dilute the adjusted suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[4][7]

Test Setup
  • Prepare a series of sterile tubes or flasks containing CAMHB.

  • Add this compound to the tubes at various concentrations, typically multiples of the Minimum Inhibitory Concentration (MIC) (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).[4]

  • Include a growth control tube containing no antimicrobial agent.[1]

  • Inoculate each tube (including the growth control) with the prepared bacterial suspension.

Incubation and Sampling
  • Incubate all tubes at 35-37°C for up to 24 hours.[1][8] If using a shaking incubator, a speed of 150 rpm is recommended to ensure aeration.[4]

  • Withdraw samples (e.g., 100 µL) from each tube at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[5]

Viable Cell Counting
  • Perform serial dilutions of the collected samples in sterile saline or phosphate-buffered saline (PBS).

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[1]

  • Incubate the plates at 35-37°C for 18-24 hours.[1]

Data Collection and Analysis
  • Following incubation, count the number of colonies on the plates that have between 30 and 300 colonies for statistical accuracy.[1][4]

  • Calculate the CFU/mL for each time point and concentration using the following formula:

    • CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)[4]

  • Transform the CFU/mL values to log10 CFU/mL.

  • Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.

Data Presentation

The quantitative data from the time-kill curve experiment should be summarized in a clear and structured table. The results are typically presented as the log10 CFU/mL at each time point for each concentration of the antimicrobial agent tested.

Table 1: Time-Kill Curve Data for this compound against S. aureus (MIC = 2 µg/mL)

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)8x MIC (log10 CFU/mL)
0 5.705.715.695.705.685.72
2 6.356.105.254.804.153.50
4 7.106.504.803.903.10<2.00
6 7.857.004.503.20<2.00<2.00
8 8.507.604.30<2.00<2.00<2.00
24 9.208.804.10<2.00<2.00<2.00*

*<2.00 indicates the count was below the limit of detection.

Interpretation of Results

  • Bactericidal Activity: A ≥3-log10 decrease in CFU/mL from the initial inoculum (T=0) indicates bactericidal activity.[4][6] In the example table, the 4x and 8x MIC concentrations demonstrate bactericidal effects within 4-8 hours.

  • Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum suggests bacteriostatic activity.

  • Rate of Killing: The slope of the curve indicates the rate of killing. A steeper slope signifies a more rapid killing effect.[1]

  • Regrowth: An increase in the CFU/mL after an initial decline may indicate the development of resistance or the degradation of the antimicrobial agent.[1]

Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Inoculation Inoculation of Test Tubes Inoculum_Prep->Inoculation Agent_Dilution This compound Dilutions (0.5x, 1x, 2x, 4x, 8x MIC) Agent_Dilution->Inoculation Incubation Incubation at 37°C (0, 2, 4, 6, 8, 24 hours) Inoculation->Incubation Sampling Time-Point Sampling Incubation->Sampling Serial_Dilution Serial Dilution Sampling->Serial_Dilution Plating Plating on Agar Serial_Dilution->Plating Colony_Counting Colony Counting (CFU/mL) Plating->Colony_Counting Data_Analysis Log10 Transformation and Plotting Colony_Counting->Data_Analysis

Caption: Experimental workflow for the time-kill curve assay.

Conclusion

The time-kill curve assay is a robust method for characterizing the in vitro activity of new antimicrobial agents like this compound. By adhering to a standardized protocol and presenting the data clearly, researchers can obtain reliable and reproducible results to guide further drug development.

References

Application Notes and Protocols for the Delivery of Antimicrobial Peptide-14 (AMP-14)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antimicrobial Peptide-14 (AMP-14) represents a class of synthetic 14-helical β-peptides that exhibit potent antimicrobial activity by disrupting the integrity of microbial cell membranes.[1] These peptides are of significant interest as potential therapeutics against a broad spectrum of pathogens. However, their clinical application can be limited by issues such as susceptibility to proteolytic degradation, potential cytotoxicity, and a short in vivo half-life.[2][3] To overcome these challenges, various drug delivery systems have been explored to enhance the stability, safety, and efficacy of antimicrobial peptides.[2][3][4]

This document provides a detailed overview of common delivery systems for AMP-14, including liposomes, polymeric nanoparticles, and hydrogels. It outlines protocols for their preparation, characterization, and the evaluation of their antimicrobial efficacy.

Delivery Systems for Antimicrobial Peptide-14

A variety of nanocarriers can be employed to encapsulate and deliver AMP-14, thereby protecting it from degradation, controlling its release, and potentially targeting it to the site of infection.[5][6]

Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[7][8] They are biocompatible and biodegradable, making them excellent candidates for drug delivery.[2][7] Liposomal encapsulation of antimicrobial peptides has been shown to enhance their stability and reduce their hemolytic activity.[2][9]

Polymeric Nanoparticles

Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offer a versatile platform for the controlled release of encapsulated agents.[3] These systems can protect AMPs from enzymatic degradation and facilitate their sustained release over time.[3]

Hydrogels

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water.[10][11][12] They can be loaded with antimicrobial agents and applied locally to infection sites, providing sustained release and a moist environment conducive to healing.[10][11]

Quantitative Data Summary

The following tables summarize typical quantitative data for different AMP-14 delivery systems based on published research for similar antimicrobial peptides.

Table 1: Physicochemical Properties of AMP-14 Delivery Systems

Delivery SystemAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Liposomes100 - 200< 0.2+20 to +40
PLGA Nanoparticles150 - 300< 0.2-10 to -30
Chitosan Nanoparticles200 - 5000.2 - 0.4+30 to +50

Table 2: Loading and Release Characteristics of AMP-14 Delivery Systems

Delivery SystemEncapsulation Efficiency (%)Drug Loading (%)In Vitro Release (at 24h)
Liposomes60 - 801 - 530 - 50%
PLGA Nanoparticles50 - 751 - 1020 - 40%
Hydrogels> 900.1 - 240 - 60%

Experimental Protocols

Preparation of AMP-14 Loaded Liposomes (Thin-Film Hydration Method)

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • AMP-14

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Protocol:

  • Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of AMP-14 in PBS by vortexing. This results in the formation of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Separate the unencapsulated AMP-14 from the liposomes by ultracentrifugation or size exclusion chromatography.

Preparation of AMP-14 Loaded PLGA Nanoparticles (Nanoprecipitation Method)

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • AMP-14

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • Deionized water

Protocol:

  • Dissolve PLGA and AMP-14 in acetone.

  • Add the organic phase dropwise to an aqueous solution of PVA while stirring.

  • Continue stirring for several hours to allow for the evaporation of the organic solvent and the formation of nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated AMP-14.

  • Lyophilize the nanoparticles for long-term storage.

Characterization of AMP-14 Delivery Systems

3.3.1. Particle Size and Zeta Potential:

  • Use Dynamic Light Scattering (DLS) to determine the average particle size, size distribution (PDI), and zeta potential of the prepared liposomes or nanoparticles dispersed in an appropriate medium.

3.3.2. Encapsulation Efficiency and Drug Loading:

  • Lyse a known amount of the AMP-14 loaded delivery system (e.g., using a suitable solvent or surfactant).

  • Quantify the amount of AMP-14 using High-Performance Liquid Chromatography (HPLC) or a suitable peptide quantification assay (e.g., BCA assay).

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Mass of encapsulated AMP-14 / Total mass of AMP-14 used) x 100

    • DL (%) = (Mass of encapsulated AMP-14 / Total mass of the delivery system) x 100

In Vitro Antimicrobial Efficacy Assessment

3.4.1. Minimum Inhibitory Concentration (MIC) Assay:

  • Prepare a serial dilution of free AMP-14 and the AMP-14 loaded delivery system in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each dilution with a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli at ~5 x 10^5 CFU/mL).

  • Incubate the samples at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

3.4.2. Time-Kill Assay:

  • Expose a standardized bacterial suspension to different concentrations of free AMP-14 and the AMP-14 loaded delivery system (e.g., at 1x, 2x, and 4x the MIC).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each sample.

  • Perform serial dilutions of the aliquots and plate them on agar (B569324) plates.

  • Incubate the plates at 37°C for 24 hours and count the number of viable colonies (CFU/mL).

  • Plot the log(CFU/mL) versus time to visualize the rate of bacterial killing.

Visualizations

G cluster_workflow Preparation and Characterization Workflow for AMP-14 Liposomes A Lipid Film Formation (DPPC + Cholesterol) B Hydration with AMP-14 Solution A->B Addition of Aqueous Phase C Sonication / Extrusion B->C Size Reduction D Purification (Ultracentrifugation) C->D Removal of Free AMP-14 E Characterization (DLS, HPLC) D->E Analysis

Caption: Workflow for the preparation and characterization of AMP-14 loaded liposomes.

G cluster_pathway Mechanism of Action of AMP-14 AMP AMP-14 (Cationic) Membrane Bacterial Membrane (Anionic) AMP->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Peptide Insertion Disruption Membrane Disruption Pore->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: Proposed mechanism of action for Antimicrobial Peptide-14 (AMP-14).

G cluster_advantages Advantages of AMP-14 Delivery Systems DS AMP-14 Delivery System (Liposome, Nanoparticle, Hydrogel) P1 Protection from Proteolytic Degradation DS->P1 P2 Sustained and Controlled Release DS->P2 P3 Reduced Systemic Toxicity DS->P3 P4 Improved Pharmacokinetics DS->P4

Caption: Key advantages of utilizing delivery systems for AMP-14.

References

Application Notes and Protocols for Antimicrobial Agent-14

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antimicrobial Agent-14 (AMA-14) is a novel synthetic small molecule inhibitor of bacterial DNA gyrase and topoisomerase IV. By targeting these essential enzymes, AMA-14 prevents DNA replication and repair, leading to rapid bactericidal activity against a broad spectrum of pathogens. These application notes provide an overview of the experimental applications of AMA-14, including its antimicrobial spectrum, cytotoxicity profile, and a detailed protocol for its evaluation in a murine sepsis model.

Mechanism of Action

This compound exhibits a dual-targeting mechanism by inhibiting both DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), enzymes crucial for bacterial DNA replication, transcription, and repair. In Gram-negative bacteria, its primary target is DNA gyrase, while in Gram-positive bacteria, it shows higher affinity for topoisomerase IV. This dual action contributes to its broad-spectrum activity and a lower propensity for the development of resistance. The binding of AMA-14 to the enzyme-DNA complex stabilizes the cleavage complex, leading to double-stranded DNA breaks and subsequent cell death.

AMA14_Mechanism cluster_bacteria Bacterial Cell cluster_dna DNA Replication & Segregation AMA14 This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) Removes positive supercoils AMA14->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (ParC/ParE) Decatenates daughter chromosomes AMA14->Topo_IV Inhibition Replication DNA Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Blocked Replication Leads to:

Figure 1. Mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of AMA-14

The minimum inhibitory concentration (MIC) of this compound was determined against a panel of clinically relevant bacterial strains using the broth microdilution method according to CLSI guidelines.

OrganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 292130.5
Staphylococcus aureus (MRSA)ATCC 433001
Streptococcus pneumoniaeATCC 496190.25
Enterococcus faecalisATCC 292122
Escherichia coliATCC 259221
Klebsiella pneumoniaeATCC 7006032
Pseudomonas aeruginosaATCC 278534
Acinetobacter baumanniiATCC 196064
Table 2: Cytotoxicity Profile of AMA-14

The cytotoxicity of this compound was assessed against human cell lines using an MTT assay after 24 hours of exposure. The CC50 (50% cytotoxic concentration) was calculated.

Cell LineCell TypeCC50 (µg/mL)
HEK-293Human Embryonic Kidney> 128
HepG2Human Hepatoma> 128

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase, adjusted to 5 x 10^5 CFU/mL

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of AMA-14 in CAMHB in a 96-well plate. The final concentrations should range from 64 µg/mL to 0.06 µg/mL.

  • Include a positive control well (bacterial suspension without AMA-14) and a negative control well (broth only).

  • Inoculate each well (except the negative control) with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of AMA-14 that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

MIC_Workflow start Start: Prepare AMA-14 Stock dilution Serial Dilution of AMA-14 in 96-well plate start->dilution inoculation Inoculate with Bacterial Suspension (5 x 10^5 CFU/mL) dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Read Results: Visual Inspection or Plate Reader incubation->readout end Determine MIC readout->end

Figure 2. Workflow for MIC determination.
Protocol 2: In Vivo Efficacy in a Murine Sepsis Model

This protocol describes the evaluation of this compound in a mouse model of sepsis induced by methicillin-resistant Staphylococcus aureus (MRSA).

Materials:

  • This compound formulated for intravenous (IV) injection

  • 6-8 week old female BALB/c mice

  • MRSA strain (e.g., ATCC 43300) culture

  • Saline solution (0.9% NaCl)

  • Mucin from porcine stomach

Procedure:

  • Infection:

    • Prepare an inoculum of MRSA in saline containing 5% mucin to a final concentration of 2 x 10^8 CFU/mL.

    • Induce sepsis by intraperitoneal (IP) injection of 0.5 mL of the bacterial suspension per mouse.

  • Treatment:

    • One hour post-infection, administer AMA-14 intravenously at various doses (e.g., 5, 10, 20 mg/kg).

    • Include a vehicle control group (receiving saline) and a positive control group (e.g., vancomycin).

  • Monitoring:

    • Monitor the mice for survival over a period of 7 days.

    • Record clinical signs of illness (e.g., lethargy, ruffled fur).

  • Bacterial Load Determination (Optional Satellite Group):

    • At 24 hours post-infection, euthanize a separate group of mice.

    • Collect blood and peritoneal lavage fluid.

    • Perform serial dilutions and plate on appropriate agar (B569324) to determine bacterial load (CFU/mL).

Sepsis_Model_Workflow start Start: Prepare MRSA Inoculum infection Induce Sepsis in Mice (IP Injection) start->infection treatment Administer AMA-14 (IV) 1 hour post-infection infection->treatment monitoring Monitor Survival for 7 days treatment->monitoring endpoint Endpoint: Survival Curve Analysis monitoring->endpoint

Figure 3. Murine sepsis model experimental workflow.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling and disposal.

Application Notes and Protocols for Measuring "Antimicrobial Agent-14" Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antimicrobial agent-14" is a novel synthetic peptide demonstrating a dual mechanism of action against a broad spectrum of pathogenic bacteria. Its primary mode of action involves the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular contents and subsequent cell death. Additionally, "this compound" has been shown to interfere with bacterial quorum sensing (QS) signaling pathways, which are crucial for regulating virulence factor production and biofilm formation.[1][2] These application notes provide detailed protocols for quantifying the efficacy of "this compound" through a series of standardized in vitro assays.

Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC & MBC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4][5] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6][7][8]

Experimental Protocol: Broth Microdilution for MIC and MBC

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

Materials:

  • "this compound" stock solution

  • Test microorganism (e.g., Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6][12]

  • Sterile 96-well microtiter plates[3]

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Tryptic Soy Agar (B569324) (TSA) plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of "this compound" Dilutions:

    • Perform a two-fold serial dilution of "this compound" in CAMHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[3]

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the antimicrobial agent, bringing the total volume to 200 µL.

    • Include a growth control well (bacteria in CAMHB without the agent) and a sterility control well (CAMHB only).[4]

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[3][13]

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of "this compound" in which there is no visible growth.[13]

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), plate 100 µL onto TSA plates.

    • Incubate the TSA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[7][8]

Data Presentation: MIC and MBC of this compound
MicroorganismMIC (µg/mL)MBC (µg/mL)
Pseudomonas aeruginosa1632
Staphylococcus aureus816
Escherichia coli3264

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[14][15][16][17] It provides valuable information on the pharmacodynamics of the agent, distinguishing between bactericidal and bacteriostatic effects.[14][16]

Experimental Protocol: Time-Kill Assay

Materials:

  • Materials from the MIC/MBC protocol

  • Sterile phosphate-buffered saline (PBS) for dilutions

  • Shaking incubator

Procedure:

  • Assay Setup:

    • In sterile tubes or flasks, prepare cultures of the test microorganism in CAMHB at a starting inoculum of ~5 x 10^5 CFU/mL.[14]

    • Add "this compound" at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.[14] Include a growth control without the agent.

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.[18]

  • Enumeration of Viable Bacteria:

    • Perform serial dilutions of each aliquot in sterile PBS.

    • Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.

    • Count the colonies to determine the CFU/mL at each time point.[14]

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of "this compound" and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[14][16]

Data Presentation: Time-Kill Kinetics of this compound against P. aeruginosa
Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.75.75.75.75.7
26.55.54.84.13.5
47.85.33.93.0<2.0
88.95.1<2.0<2.0<2.0
129.25.4<2.0<2.0<2.0
249.56.8<2.0<2.0<2.0

Anti-Biofilm Assay

This assay assesses the ability of "this compound" to both inhibit the formation of new biofilms and eradicate pre-formed biofilms. The crystal violet staining method is a common technique for quantifying biofilm mass.[19][20][21][22]

Experimental Protocol: Crystal Violet Biofilm Assay

Materials:

  • Materials from the MIC/MBC protocol

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% Crystal Violet solution[19][21]

  • 30% Acetic acid or 95% Ethanol (B145695) for solubilization[19][21]

Procedure:

A) Biofilm Inhibition:

  • Add 100 µL of a 1:100 dilution of an overnight bacterial culture in fresh broth to the wells of a 96-well plate.[22]

  • Immediately add 100 µL of "this compound" at various concentrations.

  • Incubate the plate at 37°C for 24-48 hours under static conditions.[21]

B) Pre-formed Biofilm Eradication:

  • Follow step 1 from the inhibition protocol and incubate for 24-48 hours to allow biofilm formation.

  • Gently remove the planktonic cells and wash the wells with PBS.[19]

  • Add fresh broth containing various concentrations of "this compound" to the wells.

  • Incubate for another 24 hours.

Staining and Quantification:

  • Discard the medium and gently wash the wells twice with PBS to remove non-adherent cells.[19]

  • Fix the biofilms by heat at 60°C for 1 hour or with methanol.[19]

  • Stain the biofilms with 125 µL of 0.1% crystal violet for 15 minutes.[22]

  • Wash away the excess stain with water and allow the plate to air dry.[22]

  • Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well.[21]

  • Measure the absorbance at 595 nm using a microplate reader.[19]

Data Presentation: Anti-Biofilm Activity of this compound
Concentration (µg/mL)Biofilm Inhibition (%)Pre-formed Biofilm Eradication (%)
0 (Control)00
8 (1x MIC)4520
16 (2x MIC)7548
32 (4x MIC)9270
64 (8x MIC)9885

Quorum Sensing Inhibition (QSI) Assay

This assay measures the ability of "this compound" to interfere with bacterial communication, often by monitoring the production of a QS-regulated virulence factor, such as pyocyanin (B1662382) in P. aeruginosa.[23][24]

Experimental Protocol: Pyocyanin Quantification Assay

Materials:

  • P. aeruginosa strain capable of producing pyocyanin (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • "this compound"

  • Chloroform (B151607)

  • 0.2 M HCl

Procedure:

  • Culture Preparation:

    • Inoculate overnight cultures of P. aeruginosa into fresh LB broth to an OD600 of ~0.05.[24]

    • Add varying sub-inhibitory concentrations of "this compound".

    • Incubate at 37°C with shaking for 18-24 hours.[24]

  • Pyocyanin Extraction:

    • Measure the OD600 to assess bacterial growth.

    • Centrifuge 3 mL of each culture to pellet the cells.

    • Transfer the supernatant to a new tube and add 1.5 mL of chloroform. Vortex vigorously.[24]

    • Centrifuge to separate the phases. The blue pyocyanin will be in the lower chloroform layer.[24]

  • Quantification:

    • Transfer 1 mL of the chloroform layer to a tube containing 0.5 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper, pink aqueous layer.[24]

    • Measure the absorbance of the aqueous layer at 520 nm.[24]

    • Calculate the pyocyanin concentration and normalize it to the bacterial growth (OD600).[24]

Data Presentation: Quorum Sensing Inhibition by this compound
Concentration (µg/mL)OD600 (Growth)A520 (Pyocyanin)Normalized Pyocyanin Production (%)
0 (Control)2.50.85100
2 (0.25x MIC)2.40.5161
4 (0.5x MIC)2.30.2532
8 (1x MIC)1.80.1016

Visualizations

cluster_agent This compound cluster_bacteria Bacterial Cell cluster_outcome Efficacy Outcomes Agent This compound Membrane Cell Membrane Agent->Membrane Disruption QS Quorum Sensing System Agent->QS Inhibition Lysis Cell Lysis Membrane->Lysis Virulence Virulence & Biofilm QS->Virulence Inhibition Inhibition of Virulence QS->Inhibition

Caption: Mechanism of action for this compound.

start Start prep_dilutions Prepare Serial Dilutions of Agent-14 in 96-well plate start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Plate prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mbc Plate from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate agar plates 18-24h at 37°C plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with >=99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for MIC and MBC determination.

cluster_sampling Sampling Loop (0, 2, 4, 8, 12, 24h) start Start setup Setup Cultures with Agent-14 (0.5x, 1x, 2x, 4x MIC) start->setup incubate Incubate with Agitation at 37°C setup->incubate sample Withdraw Aliquot incubate->sample dilute Perform Serial Dilutions sample->dilute Next Time Point plate Plate on Agar dilute->plate Next Time Point count Incubate & Count CFU plate->count Next Time Point count->sample Next Time Point plot Plot log10 CFU/mL vs. Time count->plot end End plot->end

Caption: Workflow for the Time-Kill Kinetics Assay.

cluster_assays Efficacy Measurement Techniques cluster_info Information Gained MIC MIC Assay MBC MBC Assay MIC->MBC Informs TimeKill Time-Kill Assay MIC->TimeKill Informs Biofilm Anti-Biofilm Assay MIC->Biofilm Informs QSI QSI Assay MIC->QSI Informs Potency Basic Potency (Growth Inhibition) MIC->Potency CidalActivity Bactericidal vs. Bacteriostatic MBC->CidalActivity TimeKill->CidalActivity Rate Rate of Killing TimeKill->Rate BiofilmActivity Effect on Biofilms Biofilm->BiofilmActivity VirulenceActivity Effect on Virulence QSI->VirulenceActivity

Caption: Logical relationship between efficacy assays.

References

Application Notes and Protocols: Stability and Storage of Antimicrobial Agent-14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial Agent-14, also referred to as "Antitubercular agent-14," is a potent compound demonstrating significant in vitro activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 0.3 µg/mL.[1] Preliminary investigations suggest that its mechanism of action involves the inhibition of mycolic acid biosynthesis, an essential pathway for the integrity of the mycobacterial cell wall.[1][2] Given its potential as a novel therapeutic agent, a thorough understanding of its stability and proper handling is critical to ensure the reliability and reproducibility of experimental results.

These application notes provide a comprehensive guide to the stability and storage of this compound, including detailed protocols for stability testing and best practices for handling to minimize degradation.

Stability and Storage Conditions

The stability of this compound is dependent on its physical state (solid vs. solution) and various environmental factors. Adherence to the recommended storage conditions is crucial to maintain the compound's integrity and biological activity.

Table 1: Recommended Storage and Handling Conditions for this compound

Form Condition Recommendation Rationale
Solid (Powder) TemperatureStore at 2-8°C.[3]To minimize thermal degradation.
LightStore in the original amber vial, protected from light.[3]The compound is susceptible to photodegradation. A yellowish tint may indicate degradation.[3]
AtmosphereStore in a tightly sealed container.To prevent oxidation.
Stock Solution (in anhydrous DMSO) Short-Term (daily experimental use)Keep on ice and protected from light during the experiment.[3]Susceptible to thermal degradation in solution.[3]
Long-Term (up to one week)Aliquot into single-use vials and store at -80°C.[3]Prevents degradation and maintains solution integrity.
Freeze-ThawAvoid repeated freeze-thaw cycles.[3]Can lead to precipitation and degradation.
AtmospherePurge the vial's headspace with an inert gas (argon or nitrogen) before sealing.[3]To prevent oxidation, a primary degradation pathway.[3]
Aqueous Dilutions (for bioassays) pHMaintain pH between 6.0 and 7.5.[3]The agent is susceptible to both acid- and base-catalyzed hydrolysis outside this range.[3]
Age of SolutionPrepare fresh daily. Do not use solutions older than 24 hours.[3]Ensures consistent effective concentration in bioassays.[3]

Table 2: Factors Contributing to Degradation of this compound

Factor Observation Cause Prevention and Mitigation
Light Color change in solid (yellowish tint) or solution (yellow/brown).[3]Photodegradation.[3]Store solid in amber vials. Prepare solutions in amber or foil-wrapped tubes. Minimize light exposure during handling.[3]
Temperature Inconsistent bioassay results. Reduced potency.[3]Thermal Degradation.[3]Store solid at 2-8°C. Keep solutions on ice during use. For long-term storage, use -80°C.[3]
pH (in aqueous solution) Reduced potency and inconsistent activity.[3]Acid- or base-catalyzed hydrolysis.[3]Maintain final aqueous solution pH between 6.0 and 7.5.[3]
Oxidation Color change in solution. Reduced potency.[3]Oxidation of the agent.[3]Purge stock solution vials with an inert gas (e.g., argon, nitrogen) before sealing.[3]
Age of Solution Inconsistent experimental outcomes.[3]Degradation over time reduces the effective concentration.[3]Prepare fresh stock solutions from the solid compound daily. Avoid using solutions more than 24 hours old.[3]
Precipitation Visible precipitate in thawed stock solution.[3]Poor solubility at low temperatures or solvent evaporation.Warm vial to room temperature and vortex gently to redissolve. Centrifuge briefly before use to pellet any insoluble matter.[3]

Experimental Protocols

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to validate that the analytical method used for purity assessment is stability-indicating, in accordance with ICH guidelines.[3][4]

Objective: To characterize the degradation profile of this compound.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (for stock solution)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1M HCl

  • 1M NaOH

  • 30% H₂O₂

  • Photostability chamber with a light source compliant with ICH Q1B guidelines[3]

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO.

  • Preparation of Study Samples: Dilute the stock solution with a 50:50 mixture of Methanol:Water to a final concentration of 100 µg/mL for each stress condition.[3]

  • Application of Stress Conditions:

    • Acid Hydrolysis: To a sample aliquot, add 1M HCl to achieve a final concentration of 0.1M HCl. Incubate at 60°C for 24 hours.[3]

    • Base Hydrolysis: To a separate aliquot, add 1M NaOH to achieve a final concentration of 0.1M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 30% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Store protected from light at room temperature for 24 hours.[3]

    • Photolytic Degradation: Expose a sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Maintain a control sample wrapped in aluminum foil at the same temperature.[3]

    • Thermal Degradation: Incubate a sample at an elevated temperature (e.g., 60-80°C) for 24 hours.

    • Control Sample: Keep one sample at 2-8°C, protected from light.[3]

  • Sample Analysis:

    • Before injection into the HPLC, neutralize the acid and base hydrolysis samples.

    • Analyze all stressed samples and the control sample by HPLC. Compare the chromatograms to identify and quantify degradation products.

This protocol provides a starting point for the analysis of this compound purity and the detection of its degradants.

Objective: To determine the purity of this compound and separate it from potential degradation products.

Materials:

  • This compound sample

  • Methanol (HPLC grade, 0.1% Formic Acid)

  • Water (HPLC grade, 0.1% Formic Acid)

  • HPLC system with UV detector

  • C18 column

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., Methanol:Water) to a known concentration (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Methanol with 0.1% Formic Acid

    • Elution: Gradient elution (a typical starting gradient could be 5% B to 95% B over 20-30 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector (wavelength to be determined based on the UV absorbance spectrum of the compound).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas of the parent compound and any impurity/degradant peaks.

    • Calculate the percentage purity of the sample. The method is considered stability-indicating if all degradation products from the forced degradation study are well-resolved from the parent peak.

Visualized Workflows and Pathways

Mycolic_Acid_Pathway cluster_FAS Mycolic Acid Biosynthesis FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II C16-C26 Fatty Acids Final_Assembly Final Assembly & Transport FAS_II->Final_Assembly Meromycolic Acid Chain (C50-C60) Agent14 This compound Agent14->FAS_II Putative Inhibition

Caption: Putative mechanism of this compound targeting the Mycolic Acid Biosynthesis Pathway.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (24h) start Prepare 100 µg/mL Sample Solutions acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation photo Photolytic (ICH Q1B) start->photo thermal Thermal (60-80°C) start->thermal control Control (2-8°C, dark) start->control neutralize Neutralize Acid/Base Hydrolysis Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC oxidation->analyze photo->analyze thermal->analyze control->analyze neutralize->analyze

Caption: Experimental workflow for the Forced Degradation Study of this compound.

Handling_Workflow start Start: Need to use This compound is_solid Is it in solid form? start->is_solid prep_stock Action: Prepare fresh stock in anhydrous DMSO. Use amber vial. is_solid->prep_stock Yes use_daily For daily use? is_solid->use_daily No (Existing Stock) prep_stock->use_daily keep_ice Action: Keep on ice & protected from light during experiment. use_daily->keep_ice Yes long_term For long-term storage? use_daily->long_term No end End of Use keep_ice->end aliquot Action: Aliquot into single-use vials, purge with inert gas, store at -80°C. long_term->aliquot Yes long_term->end No aliquot->end

Caption: Recommended workflow for handling and storage of this compound solutions.

References

Troubleshooting & Optimization

"Antimicrobial agent-14" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antimicrobial Agent-14. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimentation, with a specific focus on the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: The aqueous solubility of this compound is not extensively documented in publicly available literature. As with many novel chemical entities, its solubility may be low in aqueous solutions.[1] It is recommended to perform initial solubility testing in a variety of solvents to determine the optimal conditions for your specific experimental needs.

Q2: Why is my this compound not dissolving in aqueous buffer?

A2: Poor aqueous solubility is a common challenge for many drug candidates.[1][2] Several factors can contribute to this issue:

  • Intrinsic molecular properties: The chemical structure of this compound may have low polarity, making it hydrophobic.

  • pH of the solution: The solubility of ionizable compounds can be highly dependent on the pH of the solvent.[3][4]

  • Concentration: You may be attempting to dissolve the agent at a concentration that exceeds its saturation point in the chosen solvent.

  • Temperature: Solubility can be temperature-dependent.

Q3: I dissolved this compound in an organic solvent for a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen and how can I fix it?

A3: This phenomenon, known as "precipitation upon dilution," is common for poorly water-soluble compounds. The organic solvent in your stock solution is a good solvent for the agent, but when you dilute this into an aqueous buffer, the overall solvent polarity increases dramatically, causing the compound to crash out of solution.

To address this, you can try the following:

  • Decrease the final concentration: A lower final concentration may remain soluble in the aqueous buffer.

  • Use an intermediate dilution step: Dilute the stock solution in a solvent of intermediate polarity (e.g., a mix of the organic solvent and water) before the final dilution.

  • Incorporate surfactants or co-solvents in your final buffer: These can help maintain the solubility of the compound at the final concentration.[5][6]

Q4: What are the consequences of poor solubility in my antimicrobial assays?

A4: Poor solubility can significantly impact the accuracy and reproducibility of your experimental results:

  • Underestimation of potency: If the compound is not fully dissolved, the actual concentration exposed to the microbes will be lower than intended, leading to an underestimation of its antimicrobial activity.

  • Inaccurate MIC values: Undissolved particles can interfere with optical density readings in microtiter plate-based assays.

  • Poor in vivo efficacy: Low solubility can lead to poor absorption and bioavailability, resulting in diminished efficacy in animal models.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Issue 1: Difficulty in preparing a stock solution
  • Question: In which solvent should I prepare my initial stock solution of this compound?

  • Answer: For a new compound, it is best to test a range of common laboratory solvents. Based on general practices for similar compounds, consider the following:

    SolventTypical Starting ConcentrationNotes
    Dimethyl sulfoxide (B87167) (DMSO)10-50 mMA common solvent for initial stock solutions due to its ability to dissolve a wide range of compounds. Be mindful of potential toxicity to cells at higher concentrations.
    Dimethylformamide (DMF)10-50 mMSimilar to DMSO, but can be more aggressive. Ensure it is compatible with your experimental setup.
    Ethanol (B145695)1-10 mMA less toxic alternative to DMSO, but may have lower solubilizing power for highly hydrophobic compounds.
    Methanol1-10 mMSimilar to ethanol.
Issue 2: Compound precipitates out of solution during experiments
  • Question: How can I improve the solubility of this compound in my aqueous experimental buffer?

  • Answer: Several techniques can be employed to enhance aqueous solubility. The choice of method will depend on the specific requirements of your experiment.

TechniqueDescriptionAdvantagesDisadvantages
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[3][4]Simple and cost-effective.Can affect compound stability and biological activity. Not effective for non-ionizable compounds.
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) to the aqueous buffer can increase the solubility of hydrophobic compounds.[3]Easy to implement.Can be toxic to cells at higher concentrations. May interfere with some assays.
Surfactants Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[5][6] Common examples include Tween® 80 and Poloxamer 188.Effective at low concentrations.Can have their own biological effects. May interfere with protein binding.
Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[3]Generally low toxicity.Can be expensive. May alter the effective concentration of the compound.

Experimental Protocols

Protocol 1: Determining the Approximate Solubility of this compound
  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., water, PBS, ethanol, DMSO) in small, incremental volumes (e.g., 100 µL).

  • Mixing: After each addition, vortex the vial vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved particles.

  • Equilibration: Allow the vials to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) with continuous agitation.

  • Centrifugation: Centrifuge the vials at high speed to pellet any undissolved material.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation: The solubility is the concentration of the compound in the saturated supernatant.

Protocol 2: Improving Solubility using a Co-solvent
  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system (e.g., ethanol for a cell-based assay).

  • Stock Solution: Prepare a high-concentration stock solution of this compound in the pure co-solvent (e.g., 100 mM in ethanol).

  • Titration: Prepare a series of dilutions of your aqueous buffer containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% ethanol in PBS).

  • Dilution: Add a small volume of the stock solution to each of the co-solvent-containing buffers to achieve your desired final concentration of this compound.

  • Observation: Observe the solutions for any signs of precipitation.

  • Controls: Remember to include appropriate vehicle controls in your experiments, containing the same concentration of the co-solvent as your test samples.

Visualizing Workflows

Solubility_Troubleshooting_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_stock_solution Stock Solution Optimization cluster_aqueous_solution Aqueous Solution Optimization cluster_end Conclusion start Poor solubility of This compound observed assess_solubility Determine solubility in common solvents (Protocol 1) start->assess_solubility is_stock_issue Is the issue with the stock solution? assess_solubility->is_stock_issue change_stock_solvent Try alternative organic solvent (e.g., DMSO, DMF) is_stock_issue->change_stock_solvent Yes ph_adjustment Adjust pH of buffer is_stock_issue->ph_adjustment No is_solved Solubility issue resolved? change_stock_solvent->is_solved use_cosolvent Add co-solvent (Protocol 2) ph_adjustment->use_cosolvent use_surfactant Add surfactant use_cosolvent->use_surfactant use_complexation Use complexing agent (e.g., cyclodextrin) use_surfactant->use_complexation use_complexation->is_solved proceed Proceed with experiment is_solved->proceed Yes reformulate Consider advanced formulation strategies is_solved->reformulate No

Caption: Troubleshooting workflow for addressing solubility issues.

Solvent_Selection_Protocol cluster_prep Preparation cluster_testing Solubility Testing cluster_equilibration Equilibration & Quantification cluster_result Result weigh Weigh 1 mg of This compound into multiple vials add_solvent Add incremental volumes of test solvent weigh->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex observe Visually inspect for dissolution vortex->observe is_dissolved Completely dissolved? observe->is_dissolved is_dissolved->add_solvent No equilibrate Equilibrate for 24h with agitation is_dissolved->equilibrate Yes centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge quantify Quantify concentration in supernatant (HPLC/UV-Vis) centrifuge->quantify solubility_value Determine solubility value quantify->solubility_value

Caption: Experimental workflow for determining solubility.

References

"Antimicrobial agent-14" degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antimicrobial Agent-14. This resource provides researchers, scientists, and drug development professionals with essential information on the stability of Agent-14, including troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photodegradation.[1][2] The stability of the agent is significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxygen or metal ions.[3][4] Hydrolysis, the cleavage of chemical bonds by water, is often accelerated by acidic or basic conditions.[5] Oxidation can be initiated by atmospheric oxygen and catalyzed by metal ions, while photodegradation occurs upon exposure to certain wavelengths of light, particularly UV light.[1][5]

Q2: What are the visible signs of Agent-14 degradation?

A2: Degradation of Agent-14 can manifest as a loss of therapeutic activity, which may not be visually apparent.[6] However, physical signs can include a change in the color of the solution, the formation of a precipitate, or a noticeable change in pH.[1][3] If you observe any of these changes in your stock solution or experimental setup, it is a strong indicator of degradation.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: To ensure maximum stability, stock solutions of Agent-14 should be prepared in an appropriate solvent, such as DMSO, and stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7] The vials should be protected from light by using amber tubes or wrapping them in aluminum foil.[4] For short-term storage (less than 24 hours), refrigeration at 2-8°C may be acceptable, but long-term stability is best maintained at ultra-low temperatures.

Q4: Can the type of experimental media or buffer affect the stability of Agent-14?

A4: Absolutely. The composition of your media or buffer is critical.[8] Factors such as pH, ionic strength, and the presence of certain cations (e.g., Ca²⁺, Mg²⁺) can significantly impact the stability and activity of Agent-14.[3] It is crucial to ensure the pH of the final solution is within the agent's stable range and to be aware of potential interactions with media components.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

You are observing significant variability in MIC values for your quality control strain across different experimental runs.

Potential Cause Troubleshooting Step Expected Outcome
Agent Degradation Prepare fresh stock solutions of Agent-14 for each experiment. Avoid repeated freeze-thaw cycles by using single-use aliquots.[8]Consistent MIC values that fall within the expected range for the QC strain.
Inconsistent Inoculum Standardize your bacterial inoculum to a 0.5 McFarland standard for every experiment. Verify the density with a spectrophotometer.[9]Reduced variability in bacterial growth, leading to more reproducible MIC readings.
Media/Buffer Variability Check the pH of each new batch of media. Ensure it is within the recommended range (e.g., 7.2-7.4 for Mueller-Hinton Broth). Use high-purity water for all preparations.[8]Stable agent activity and consistent bacterial growth, resulting in reliable MICs.
Incubation Fluctuation Calibrate your incubator to ensure a consistent temperature (e.g., 35 ± 2°C). Ensure incubation times are standardized (e.g., 16-20 hours).[8]Uniform bacterial growth rates across experiments, minimizing variation in MICs.
Issue 2: Sudden Loss of Antimicrobial Activity

Your stock solution of Agent-14, which was previously potent, no longer shows the expected antimicrobial effect.

Potential Cause Troubleshooting Step Expected Outcome
Improper Storage Review the storage conditions of your stock solution. Confirm it was stored at the correct temperature (-80°C) and protected from light.[1]A new stock solution, stored correctly, should restore the expected antimicrobial activity.
pH Shift in Solution Measure the pH of the stock solution or the final experimental medium. Significant deviation from the optimal pH range can cause rapid degradation.[1]Adjusting the pH to the optimal range should stabilize the agent and restore its function.
Contamination Consider the possibility of enzymatic contamination (e.g., from bacteria that produce inactivating enzymes). Filter-sterilize your stock solution.[1]Removal of contaminants will prevent enzymatic degradation of Agent-14.
Repeated Freeze-Thaw Discard the current stock solution and prepare a new batch. Aliquot the new stock into single-use volumes to prevent degradation from freeze-thaw cycles.[1][7]Freshly prepared and properly aliquoted stock will exhibit full potency.

Visualization of Degradation and Troubleshooting

To better understand the factors affecting Agent-14's stability and how to troubleshoot issues, the following diagrams illustrate key pathways and workflows.

cluster_factors Degradation Factors cluster_pathways Degradation Pathways cluster_outcome Result Factor_pH pH (Acidic/Basic) Pathway_Hydrolysis Hydrolysis Factor_pH->Pathway_Hydrolysis Factor_Temp Elevated Temperature Factor_Temp->Pathway_Hydrolysis Factor_Light Light Exposure (UV) Pathway_Photo Photodegradation Factor_Light->Pathway_Photo Factor_O2 Oxygen / Metal Ions Pathway_Oxidation Oxidation Factor_O2->Pathway_Oxidation Outcome Loss of Activity / Degraded Agent-14 Pathway_Hydrolysis->Outcome Pathway_Oxidation->Outcome Pathway_Photo->Outcome Agent14 This compound (Active)

Primary Degradation Pathways for this compound.

start Inconsistent Results (e.g., MIC variability) check_storage Check Agent-14 Storage & Handling start->check_storage storage_ok Storage OK? check_storage->storage_ok check_protocol Review Experimental Protocol protocol_ok Protocol Standardized? check_protocol->protocol_ok storage_ok->check_protocol Yes solution_storage ACTION: Use fresh aliquots. Avoid freeze-thaw. storage_ok->solution_storage No solution_protocol ACTION: Standardize inoculum, media pH, incubation. protocol_ok->solution_protocol No end_bad Issue Persists: Contact Support protocol_ok->end_bad Yes end_good Problem Resolved solution_storage->end_good solution_protocol->end_good

Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

To assist in validating the stability of this compound in your laboratory, the following protocol outlines a standard forced degradation study. Such studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[10][11]

Protocol: Forced Degradation Study for this compound

Objective: To investigate the intrinsic stability of Agent-14 by exposing it to accelerated stress conditions, including acid, base, oxidation, heat, and light.[12]

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • High-purity water

  • Appropriate buffer solution for neutralization

  • HPLC system with a suitable column (e.g., C18)

  • Photostability chamber

  • Calibrated oven

Experimental Workflow:

cluster_stress Apply Stress Conditions (Separate Aliquots) start Prepare Agent-14 Solution in Water/Solvent acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, RT) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal Stress (60°C, Dry Heat) photo Photostability (ICH Q1B Guidelines) sample Take Samples at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze All Samples by HPLC neutralize->analyze evaluate Evaluate Data: - % Degradation - Identify Degradants analyze->evaluate

Workflow for a Forced Degradation (Stress Testing) Study.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., high-purity water or a co-solvent system if solubility is an issue).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate the mixture in a water bath at 60°C. Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.[5]

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at room temperature. Withdraw and neutralize aliquots with 0.1 M HCl at the specified time intervals.[5]

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature and protect it from light. Withdraw aliquots at the specified time intervals for analysis.[5]

  • Thermal Degradation: Place a vial of the stock solution (solid or in solution) in a calibrated oven at 60°C. Withdraw samples at specified time intervals.

  • Photostability Testing: Expose a vial of the stock solution to a light source according to ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. The method should be able to separate the intact Agent-14 from its degradation products.

  • Data Evaluation: Calculate the percentage of degradation for Agent-14 under each stress condition. Characterize the major degradation products if possible. The goal is typically to achieve 5-20% degradation to ensure the analytical method can effectively detect impurities.[5][12]

References

troubleshooting "Antimicrobial agent-14" experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with Antimicrobial Agent-14.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our Minimum Inhibitory Concentration (MIC) results for this compound. What are the common causes?

A1: Variability in MIC assays for this compound can arise from several factors. The most common causes include:

  • Inoculum Preparation: Inconsistent bacterial inoculum density is a frequent source of variability in any MIC assay.[1][2][3] Minor deviations in the number of bacteria can lead to significant shifts in MIC values, a phenomenon known as the "inoculum effect".[1]

  • Agent Precipitation: this compound has limited aqueous solubility. Improper dissolution or the use of non-recommended solvents can cause the agent to precipitate in the assay medium, thereby reducing its effective concentration.[2]

  • Adsorption to Plastics: The hydrophobic nature of this compound can lead to its binding to the surfaces of standard polystyrene microtiter plates. This adsorption lowers the actual concentration of the agent available in the broth to act on the microorganisms.

  • Culture Purity: Contamination of the bacterial culture with other microorganisms can lead to unpredictable and unreliable MIC results.[1]

Q2: How much can the bacterial inoculum size affect the MIC results for this compound?

A2: The inoculum density has a very significant impact on the MIC value.[1] Both high and low inoculum densities can lead to misleading results. A higher-than-standard inoculum can result in artificially high MICs, while a lower-than-standard inoculum may lead to artificially low MICs or insufficient growth for a reliable reading.[1] It is crucial to precisely standardize your inoculum preparation for every experiment.

Q3: My MIC values for the quality control (QC) strains are consistently higher than the expected ranges. What should I investigate first?

A3: Consistently high MIC values often point to a reduction in the effective concentration of this compound. A systematic approach to troubleshooting this issue is recommended. The primary areas to investigate are the integrity of your stock solution, potential precipitation or adsorption of the agent, and the accuracy of the inoculum density.

Q4: I've noticed a cloudy or crystalline precipitate in the wells after adding this compound, particularly at higher concentrations. How can this be resolved?

A4: Precipitation is a common issue with agents that have low aqueous solubility. To address this, consider the following:

  • Solvent and Dilution: Ensure you are using the recommended solvent for your stock solution. An intermediate dilution step in a co-solvent mixture (e.g., DMSO and broth) before the final dilution into the assay medium can sometimes prevent precipitation.[2]

  • Final Concentration: The solubility limit of the agent in the final assay medium may be exceeded. It might be necessary to decrease the final concentration of the solvent (e.g., DMSO) in the assay.

  • Media Interaction: Components of the broth medium could be interacting with the agent, causing it to precipitate.[2] Testing alternative media, such as Cation-Adjusted Mueller-Hinton Broth II or Iso-Sensitest Broth, may resolve the issue.[2]

Q5: What should I do if I suspect my bacterial culture is not pure?

A5: Using a mixed culture for susceptibility testing will produce unreliable results.[1] If you suspect contamination, it is crucial to:

  • Halt the Experiment: Do not proceed with the MIC assay.

  • Re-streak for Isolation: Obtain a sample from your stock culture and streak it onto an appropriate agar (B569324) plate to get single, isolated colonies.

  • Verify Purity: Perform a Gram stain and carefully examine the colony morphology to confirm you have a pure culture.

  • Restart the Assay: Begin the MIC protocol again with a verified pure culture.[1]

Data Presentation

Table 1: Impact of Inoculum Density on MIC of this compound for E. coli

Inoculum Density (CFU/mL)Observed MIC (µg/mL)Fold Change from StandardInterpretation
5 x 10⁴8-2xPotentially false susceptibility
5 x 10⁵ (Standard)161x (Reference)Standard Condition
5 x 10⁶64+4xSignificant Inoculum Effect
5 x 10⁷>128>+8xOverwhelming Inoculum Effect

Table 2: Recommended Quality Control (QC) Strains and Expected MIC Ranges for this compound

Quality Control StrainATCC NumberExpected MIC Range (µg/mL)
Staphylococcus aureus292131 - 4
Escherichia coli259224 - 16
Pseudomonas aeruginosa2785316 - 64
Enterococcus faecalis292122 - 8

Experimental Protocols

Detailed Protocol: Broth Microdilution MIC Assay for this compound

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

1. Materials:

  • This compound

  • Recommended solvent (e.g., DMSO)

  • Sterile 96-well, low-binding, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test organism (e.g., E. coli ATCC 25922)

  • Sterile saline or broth for dilution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

2. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 1.28 mg/mL stock solution of this compound in the recommended solvent. Aliquot and store at -80°C.

  • Bacterial Inoculum:

    • From a pure culture, inoculate a single colony of the test organism into a suitable broth.

    • Incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the log-phase culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be your working inoculum. The final concentration in the wells will be 5 x 10⁵ CFU/mL.[1]

3. Assay Procedure:

  • Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first column of wells and mix thoroughly. This creates a 1:2 dilution.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th column. Discard 100 µL from the 10th column.

  • Column 11 will serve as the growth control (no agent), and Column 12 as the sterility control (no bacteria).

  • Add 100 µL of the working inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Mandatory Visualizations

signaling_pathway cluster_cell Bacterial Cell Agent_14 This compound Membrane Cell Membrane Disruption Agent_14->Membrane DNA_Gyrase DNA Gyrase Agent_14->DNA_Gyrase Inhibition Protein_Synth Ribosome (Protein Synthesis) Agent_14->Protein_Synth Inhibition Cell_Death Cell Death Membrane->Cell_Death Replication_Block DNA Replication Block DNA_Gyrase->Replication_Block Translation_Block Protein Synthesis Inhibition Protein_Synth->Translation_Block Replication_Block->Cell_Death Translation_Block->Cell_Death

Caption: Hypothetical signaling pathway of this compound.

troubleshooting_workflow start Inconsistent MIC Results check_inoculum Verify Inoculum Density (0.5 McFarland, Dilution) start->check_inoculum inoculum_ok Inoculum Consistent check_inoculum->inoculum_ok check_agent Assess Agent Solubility (Precipitation, Adsorption) agent_ok Agent Soluble check_agent->agent_ok check_culture Confirm Culture Purity (Re-streak, Gram Stain) culture_ok Culture Pure check_culture->culture_ok check_qc Review QC Strain MICs qc_ok QC in Range check_qc->qc_ok inoculum_ok->check_agent Yes adjust_inoculum Adjust Inoculum Prep. inoculum_ok->adjust_inoculum No agent_ok->check_culture Yes optimize_solvent Optimize Solvent/Dilution agent_ok->optimize_solvent No culture_ok->check_qc Yes isolate_culture Re-isolate Pure Culture culture_ok->isolate_culture No review_protocol Review Assay Protocol qc_ok->review_protocol No end Consistent Results qc_ok->end Yes adjust_inoculum->check_inoculum optimize_solvent->check_agent isolate_culture->check_culture review_protocol->start

Caption: Troubleshooting workflow for inconsistent MIC results.

References

Technical Support Center: Synthesis of Antimicrobial Agent-14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of Antimicrobial Agent-14. The synthesis is a two-step process involving a Suzuki-Miyaura coupling followed by a one-pot reductive amination.

Frequently Asked Questions (FAQs) & Troubleshooting

Step 1: Suzuki-Miyaura Coupling

Q1: My Suzuki coupling reaction shows low or no conversion of the starting materials. What are the common causes?

A1: Low conversion in Suzuki coupling is a frequent issue that can stem from several factors:

  • Catalyst Inactivity: The Palladium (Pd) catalyst is the heart of the reaction. Its deactivation is a primary cause of low yield. This can happen if the catalyst precipitates as "palladium black" or if the phosphine (B1218219) ligands are oxidized.[1][2] Ensure you are using a high-quality catalyst and fresh ligands.

  • Ineffective Base: The base is crucial for activating the boronic acid for the transmetalation step.[1] The strength and solubility of the base can significantly impact the reaction rate. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ might be necessary for less reactive substrates.[1]

  • Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[3][4] It is critical to thoroughly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[3]

  • Water Content: While Suzuki reactions are often tolerant of water, and indeed sometimes require it, the optimal amount can be substrate-dependent.[4] Too much or too little water in solvents like THF or Dioxane can hinder the reaction.

  • Impure Reagents: The purity of the boronic acid and the aryl halide is paramount. Boronic acids are susceptible to decomposition (protodeboronation), especially during storage.[1][4]

Q2: I'm observing significant side products in my crude reaction mixture. What are they and how can I minimize them?

A2: Common side products in Suzuki coupling include:

  • Homocoupling Products: This is the coupling of two boronic acid molecules (e.g., biphenyl (B1667301) from phenylboronic acid).[3][4] This is often caused by the presence of oxygen or the use of a Pd(II) precatalyst which can promote this pathway.[3] To minimize it, ensure rigorous degassing and consider using a Pd(0) source like Pd(PPh₃)₄ directly.[3]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[1][4] This side reaction is often promoted by elevated temperatures and the presence of aqueous base. Using fresh, high-purity boronic acid or more stable boronic esters (like pinacol (B44631) esters) can help.[1]

  • Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.[4][5] This is more common with highly reactive iodides and electron-deficient aryl halides.[5]

Step 2: Reductive Amination

Q3: The second step, reductive amination, is giving me a low yield of this compound. What should I check?

A3: Low yields in reductive amination can often be traced to two key stages: imine/iminium ion formation and the reduction step.

  • Inefficient Imine/Iminium Ion Formation: This is an equilibrium process that produces water.[6] For the reaction to proceed, this equilibrium must be shifted towards the imine.

    • pH is Critical: The reaction is typically optimal under mildly acidic conditions (pH 4-7).[6][7] This protonates the carbonyl group, making it more electrophilic, but does not fully protonate the amine nucleophile.[6] You can add a catalytic amount of acetic acid to achieve this.[8]

    • Water Removal: For sluggish reactions, adding a dehydrating agent like molecular sieves can help drive the reaction forward.[7]

  • Ineffective Reduction: The choice and handling of the reducing agent are crucial.

    • Incorrect Reducing Agent: For a one-pot procedure, a mild agent that selectively reduces the iminium ion in the presence of the aldehyde is required. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is an excellent choice for this.[6][9][10] A stronger agent like sodium borohydride (B1222165) (NaBH₄) can prematurely reduce the starting aldehyde.[6][7]

    • Reagent Decomposition: NaBH(OAc)₃ is moisture-sensitive.[6] Ensure it is stored properly and handled under anhydrous conditions.

Q4: My final product is difficult to purify. I see a persistent impurity with a similar polarity to my product.

A4: This is a common challenge. The most likely impurity is the intermediate imine, resulting from incomplete reduction.[11][12]

  • Driving the Reduction to Completion: Ensure you are using a sufficient excess (typically 1.3-1.6 equivalents) of the reducing agent (NaBH(OAc)₃).[6] Allow the reaction to stir for an adequate amount of time, monitoring by TLC or LC-MS until all the imine has been consumed.

  • Purification Strategy: If a small amount of imine persists, it can be challenging to separate by standard column chromatography due to similar polarities. An acid-base extraction can be effective. The desired amine product is basic and can be extracted into an acidic aqueous layer. The less basic imine impurity will remain in the organic layer. After separation, the aqueous layer can be basified and the pure product extracted back into an organic solvent.[7][11]

Data Presentation: Reaction Optimization

To improve the yield of the synthesis, various conditions can be optimized. The tables below summarize typical optimization data for each step.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O9065
2Pd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃ (2) Toluene/H₂O9082
3Pd(PPh₃)₄ (3) -K₂CO₃ (2)Dioxane/H₂O10091
4Pd(PPh₃)₄ (3)-K₃PO₄ (2)Dioxane/H₂O10088

Caption: Effect of catalyst, ligand, and base on the yield of the biaryl intermediate.

Table 2: Optimization of Reductive Amination Conditions

EntryReducing AgentEquivalentsSolventAdditive (equiv.)Temp (°C)Yield (%)
1NaBH₄1.5MeOHNone2545*
2NaBH₃CN1.5MeOHAcOH (0.1)2578
3NaBH(OAc)₃ 1.5DCE None2594
4NaBH(OAc)₃1.2DCENone2585

*Low yield due to competing reduction of the starting aldehyde. Caption: Effect of reducing agent and stoichiometry on the yield of this compound.

Experimental Protocols

Protocol 1: Synthesis of Intermediate C (4'-formyl-[1,1'-biphenyl]-2-carbonitrile)

  • To a round-bottom flask, add 2-bromobenzonitrile (B47965) (1.0 equiv.), 4-formylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • The flask is sealed with a septum, and the atmosphere is replaced with Argon by evacuating and backfilling three times.

  • Add degassed 1,4-dioxane (B91453) and water (4:1 v/v) via syringe.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.) to the stirring mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Intermediate C.

Protocol 2: Synthesis of this compound

  • Dissolve Intermediate C (1.0 equiv.) and N-methylpiperazine (1.1 equiv.) in an anhydrous solvent like 1,2-dichloroethane (B1671644) (DCE) under a Nitrogen atmosphere.[6]

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the reaction mixture.[6][13]

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction's completion by TLC or LC-MS, ensuring the disappearance of the intermediate imine.

  • Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane (B109758) (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.

Visualizations

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reductive Amination start1 Reactants: - 2-bromobenzonitrile - 4-formylphenylboronic acid reagents1 Catalyst: Pd(PPh₃)₄ Base: K₂CO₃ Solvent: Dioxane/H₂O start1->reagents1 reaction1 Heat to 100°C (4-6h under Argon) reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purify1 Column Chromatography workup1->purify1 intermediate Intermediate C purify1->intermediate start2 Reactants: - Intermediate C - N-methylpiperazine intermediate->start2 Proceed to Step 2 reagents2 Reducing Agent: NaBH(OAc)₃ Solvent: DCE start2->reagents2 reaction2 Stir at RT (12-18h under N₂) reagents2->reaction2 workup2 Quench & Aqueous Workup reaction2->workup2 purify2 Column Chromatography workup2->purify2 product This compound purify2->product

Caption: Overall experimental workflow for the synthesis of this compound.

G start Low Yield in Suzuki Coupling? q_inert Is atmosphere fully inert? start->q_inert a_inert_no Degas solvent again. Purge system with Ar/N₂. q_inert->a_inert_no No a_inert_yes Yes q_inert->a_inert_yes Yes a_inert_no->q_inert q_catalyst Is catalyst/ligand fresh and active? a_inert_yes->q_catalyst a_catalyst_no Use fresh Pd catalyst and high-purity ligand. q_catalyst->a_catalyst_no No a_catalyst_yes Yes q_catalyst->a_catalyst_yes Yes a_catalyst_no->q_catalyst q_base Is the base strong/soluble enough? a_catalyst_yes->q_base a_base_no Screen stronger bases (e.g., Cs₂CO₃, K₃PO₄). q_base->a_base_no No a_base_yes Yes q_base->a_base_yes Yes success Yield Improved a_base_no->success q_reagents Are reagents pure? (esp. boronic acid) a_base_yes->q_reagents a_reagents_no Use fresh boronic acid or a stable boronic ester. q_reagents->a_reagents_no No a_reagents_no->success

Caption: Troubleshooting decision tree for low yield in the Suzuki coupling step.

References

"Antimicrobial agent-14" off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and understanding the potential off-target effects of Antimicrobial Agent-14 in mammalian cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vitro experiments with this compound.

Q1: I'm observing significant, unexpected cell death in my mammalian cell line after treatment with this compound. Why is this happening?

A: Unexpected cytotoxicity is a known issue and is likely due to off-target inhibition of critical human kinases. While this compound is designed to target the bacterial enzyme Pro-kinase B, it exhibits inhibitory activity against several human kinases, particularly those involved in cell survival and proliferation pathways. This can lead to the induction of apoptosis.[1][2] Key off-targets include members of the MAPK signaling pathway.

To investigate this, we recommend the following:

  • Confirm Apoptosis: Perform a Western blot for apoptosis markers like cleaved Caspase-3 and PARP.

  • Dose-Response Analysis: Conduct a thorough dose-response experiment using an MTT assay to determine the precise cytotoxic concentration (CC50) in your cell line.[3]

  • Use a Structurally Different Inhibitor: If possible, compare the phenotype with a structurally unrelated inhibitor of the same bacterial target to see if the effect is consistent.[1]

Q2: My results with this compound are inconsistent across different experiments. What could be the cause of this variability?

A: Experimental variability can arise from several factors unrelated to the agent itself. Before investigating off-target effects as the primary cause, it is crucial to rule out common cell culture issues:[4][5]

  • Contamination: Regularly test your cell cultures for mycoplasma, bacteria, and fungi.[6]

  • Reagent Quality: Ensure that cell culture media, serum, and other supplements are not expired and have been stored correctly. Batch-to-batch variability in serum can significantly impact cell health and response to treatment.[5]

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and have a low passage number. High confluence or senescence can alter cellular responses.[7]

  • Incubator Conditions: Verify that the CO2, temperature, and humidity levels in your incubator are stable and correct for your cell line.

If these factors are controlled, the variability could be linked to the agent's off-target effects on cellular metabolism, which may be more pronounced under slight variations in culture conditions.

Quantitative Data Summary: Off-Target Profile of this compound

The following tables summarize the inhibitory activity of this compound against its primary bacterial target and key human off-targets.

Table 1: Kinase Selectivity Profile of this compound

TargetTypeIC50 (nM)Description
Pro-kinase B Primary Target 15 Bacterial enzyme essential for cell wall synthesis.
MEK1Human Off-Target250A key kinase in the MAPK/ERK signaling pathway involved in cell proliferation.
ERK2Human Off-Target800A downstream kinase in the MAPK/ERK pathway.
JNK1Human Off-Target1,200A kinase involved in stress-activated signaling pathways leading to apoptosis.
p38αHuman Off-Target> 5,000A kinase in a parallel stress-activated pathway.

Table 2: Troubleshooting Unexpected Cytotoxicity

ObservationPossible CauseRecommended Action
High cell death at expected effective MIC.Off-target kinase inhibition leading to apoptosis.[2][8]Perform a dose-response cytotoxicity assay (e.g., MTT) to determine the CC50.[9] Use concentrations below the CC50 for antimicrobial assays if possible. Analyze for apoptosis markers (cleaved Caspase-3).
Cell morphology changes (e.g., shrinking, blebbing).Induction of apoptosis.[4]Visualize cells using phase-contrast microscopy. Confirm apoptosis with an Annexin V/PI staining assay.
Results vary between different cell lines.Different cell lines have varying dependencies on specific signaling pathways.Profile the CC50 across multiple cell lines. The off-target effect will be more pronounced in cell lines highly dependent on the MEK/ERK pathway for survival.
Effect diminishes at high cell density.Cell-cell contact may activate survival signals that counteract the off-target effect.Standardize seeding density for all experiments. Ensure cells are in the exponential growth phase during treatment.[7]

Frequently Asked Questions (FAQs)

Q3: What are off-target effects and why do they occur with small molecule inhibitors?

A: Off-target effects happen when a compound binds to and alters the function of proteins other than its intended target.[1] This is common for kinase inhibitors because many kinases share structural similarities in the ATP-binding pocket, which is the site most inhibitors target.[2] Therefore, an inhibitor designed for a bacterial kinase can inadvertently fit into the ATP-binding pocket of human kinases, leading to unintended biological consequences.

Q4: How can I distinguish between on-target antimicrobial effects and off-target host cell cytotoxicity?

A: A key strategy is to establish a therapeutic window by comparing the Minimum Inhibitory Concentration (MIC) against the target bacteria with the 50% cytotoxic concentration (CC50) in a relevant mammalian cell line. A larger ratio of CC50 to MIC indicates greater selectivity. Additionally, using a bacterial strain with a mutated, resistant target (Pro-kinase B) can help. If Agent-14 still causes cytotoxicity in host cells infected with the resistant strain, the effect is likely off-target.

Q5: What signaling pathways are most likely affected by this compound?

A: Based on its off-target profile (see Table 1), this compound is most likely to interfere with the MAPK/ERK signaling pathway . This pathway is crucial for cell proliferation and survival. Inhibition of key components like MEK1 can lead to decreased pro-survival signals and, in some contexts, the induction of apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1 RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates Agent14 Antimicrobial Agent-14 Agent14->MEK Inhibits (Off-Target)

MAPK/ERK pathway showing the off-target inhibition point of Agent-14.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of viability and cytotoxicity.[9]

Materials:

  • Mammalian cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the CC50 value.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight treat_cells Treat cells with serial dilutions of Agent-14 incubate_overnight->treat_cells incubate_treatment Incubate for desired exposure time (24-72h) treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h for formazan formation add_mtt->incubate_mtt solubilize Remove medium & add solubilization solution incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate % viability and determine CC50 read_plate->analyze end End analyze->end

Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Western Blot for Apoptosis Markers

This protocol is used to detect the cleavage of Caspase-3, a key marker of apoptosis.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cell pellets on ice with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing soluble proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved Caspase-3 (diluted in blocking buffer) overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) for a loading control like GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved Caspase-3 band in treated samples indicates apoptosis.

A Unexpected Cytotoxicity Observed B Control for Culture Variables? A->B C Address Culture Issues: - Check for contamination - Verify reagents - Standardize cell passage B->C No D Is Cytotoxicity Dose-Dependent? B->D Yes C->A E Perform MTT Assay (See Protocol 1) D->E Unsure F Are Apoptosis Markers Present? D->F Yes I Conclusion: Effect may be an experimental artifact or necrosis at high doses D->I No E->D G Perform Western Blot for Cleaved Caspase-3 (See Protocol 2) F->G Unsure H Conclusion: Off-target effect on pro-survival pathways is likely F->H Yes F->I No G->F

Logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Antimicrobial Agent-14 Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the mechanism of action (MoA) of Antimicrobial Agent-14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in characterizing the MoA of a novel compound like this compound?

A1: The initial characterization involves a tiered approach. First, determine its potency and spectrum of activity by establishing the Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms.[1][2] Concurrently, perform a time-kill kinetics assay to determine if Agent-14 is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[3] These foundational assays will guide subsequent, more specific MoA investigations.

Q2: My MIC results for Agent-14 are inconsistent across replicates. What are the common causes?

A2: Inconsistent MIC results are a frequent challenge and can stem from several factors:

  • Inoculum Preparation: Variation in the final bacterial density can significantly impact MIC values. Ensure your inoculum is standardized precisely, typically to 5 x 10^5 CFU/mL, using a spectrophotometer or McFarland standards.[4]

  • Agent-14 Solubility and Stability: If Agent-14 is not fully solubilized or is unstable in the test medium, its effective concentration will vary. Confirm solubility in your stock solvent (e.g., DMSO) and the final broth medium. Consider performing a homogeneity check of your solution.[5]

  • Media Composition: The type of broth (e.g., Mueller-Hinton, Tryptic Soy Broth) can influence the activity of an antimicrobial agent.[4] Ensure you are using the recommended medium consistently.

  • Plate Stacking and Incubation: Uneven temperature or gas exchange across an incubator can lead to variable growth rates. Avoid stacking plates too high and ensure proper incubator calibration and atmospheric conditions.[4]

Q3: How do I differentiate between a specific antimicrobial effect and non-specific membrane disruption?

A3: This is a critical question, especially for potentially membrane-active agents. While membrane permeabilization is a valid MoA, it's essential to rule out non-specific cytotoxicity.[6] A good strategy is to perform membrane integrity assays at sub-MIC concentrations. If significant membrane damage occurs only at concentrations well above the MIC, the primary MoA may be intracellular.[7] Additionally, testing Agent-14 against mammalian cell lines can help assess its specificity for bacterial membranes.

Troubleshooting Guides

Problem 1: Agent-14 shows potent activity (low MIC), but appears only weakly active or bacteriostatic in time-kill assays.
  • Possible Cause: The effect of Agent-14 may be highly dependent on the bacterial growth phase, or it may be rapidly degraded.

  • Troubleshooting Steps:

    • Verify Inoculum Phase: Ensure you are starting the time-kill assay with bacteria in the exponential (log) phase of growth.

    • Increase Sampling Frequency: Take earlier and more frequent time points (e.g., 0, 1, 2, 4, 6, 24 hours) to capture the initial dynamics of interaction.[8]

    • Assess Compound Stability: Re-measure the concentration of Agent-14 in the culture medium over the 24-hour period to check for degradation.

    • Consider Post-Antibiotic Effect (PAE): Agent-14 might suppress bacterial growth for a period even after it has been removed. A PAE study can provide further insight.

Problem 2: Macromolecular synthesis assays show no specific inhibition of DNA, RNA, protein, or cell wall synthesis.
  • Possible Cause: This result suggests Agent-14 may have a novel MoA, target a different pathway, or act on the cell membrane.[9] Most common antibiotics target one of these major synthesis pathways.[6][10]

  • Troubleshooting Steps:

    • Confirm Positive Controls: Ensure that your control antibiotics (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, tetracycline (B611298) for protein, vancomycin (B549263) for cell wall) are showing the expected inhibition to validate the assay itself.[10][11]

    • Investigate Membrane Integrity: This is the next logical step. A negative result in macromolecular synthesis assays strongly points towards the cell membrane as a potential target.[7] Perform membrane potential and permeabilization assays.

    • Explore Other Pathways: Consider assays for less common targets, such as fatty acid biosynthesis or ATP synthesis.[12]

    • Target Identification Studies: If primary pathways are ruled out, more advanced approaches like isolating resistant mutants, affinity chromatography, or thermal proteome profiling may be necessary to identify the molecular target.[13][14]

Problem 3: Conflicting results from different membrane permeabilization assays (e.g., SYTOX Green vs. Propidium Iodide).
  • Possible Cause: Different fluorescent dyes have different sizes, charges, and sensitivities, and may report on distinct aspects of membrane damage. For example, some assays report on the disruption of membrane potential, while others indicate physical pore formation.

  • Troubleshooting Steps:

    • Understand the Dyes: Propidium Iodide (PI) is a larger molecule that generally indicates severe, possibly irreversible membrane damage, while smaller dyes might detect more subtle or transient changes.[15]

    • Control for Artifacts: Some compounds can interfere with the fluorescence of the dyes themselves.[15] Run controls with Agent-14 and the dye in a cell-free buffer to check for quenching or enhancement effects.

    • Use Complementary Assays: Combine a dye-based assay with a method that measures the leakage of intracellular components, such as ATP or β-galactosidase, to get a more complete picture of membrane damage.

    • Consider Assay Conditions: Factors like buffer composition and the physiological state of the bacteria can influence results. Standardize these conditions across different assays wherever possible.[15]

Quantitative Data Summary

Table 1: Hypothetical MIC Values for this compound

OrganismStrainMIC (µg/mL)Interpretation
Staphylococcus aureusATCC 292132Susceptible
Escherichia coliATCC 259224Susceptible
Pseudomonas aeruginosaATCC 2785316Intermediate
Enterococcus faecalisVRE 51299>64Resistant

Interpretation based on hypothetical breakpoints.[4]

Table 2: Hypothetical Time-Kill Kinetics Data for Agent-14 against S. aureus

Time (hours)Growth Control (log10 CFU/mL)2x MIC Agent-14 (log10 CFU/mL)4x MIC Agent-14 (log10 CFU/mL)
05.55.55.5
26.84.13.2
48.02.8<2.0
89.2<2.0<2.0
249.5<2.0<2.0

A ≥3-log10 reduction in CFU/mL indicates bactericidal activity.[3]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay
  • Preparation: Prepare a 2x concentrated stock solution of this compound in an appropriate solvent. Serially dilute this stock 1:1 across a 96-well plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final test concentrations.

  • Inoculum: Grow the bacterial strain to log phase in CAMHB. Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension 1:100 in fresh CAMHB.

  • Inoculation: Add the diluted bacterial suspension to each well of the 96-well plate, resulting in a final inoculum density of approximately 5 x 10^5 CFU/mL. Include a growth control (no agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of Agent-14 that completely inhibits visible bacterial growth.[4]

Protocol 2: Macromolecular Synthesis Assay

This assay measures the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall.[6][10][11]

  • Preparation: Grow bacteria to early-log phase (~10^8 CFU/mL) in a minimal medium.

  • Aliquot and Pre-incubate: Distribute the culture into tubes. Add this compound (at a concentration like 5x MIC) or control antibiotics (e.g., ciprofloxacin, rifampicin, chloramphenicol, vancomycin) and pre-incubate for 10 minutes at 37°C.[11]

  • Add Radiolabeled Precursors: To separate tubes for each pathway, add a specific [³H]-labeled precursor:

    • DNA: [³H]-Thymidine

    • RNA: [³H]-Uridine

    • Protein: [³H]-Leucine

    • Cell Wall: [³H]-N-acetylglucosamine

  • Incubation: Incubate the tubes at 37°C. Take samples at various time points (e.g., 0, 10, 20, 30 minutes).

  • Precipitation: Stop the incorporation by adding ice-cold 10% trichloroacetic acid (TCA) to the samples.[11] This precipitates the large macromolecules while leaving unincorporated precursors in solution.

  • Quantification: Collect the precipitate on a filter membrane, wash with 5% TCA and ethanol, and measure the incorporated radioactivity using a scintillation counter.[11] Calculate the percentage of inhibition relative to the untreated control.

Visualizations

MoA_Workflow cluster_0 Initial Characterization cluster_1 Primary MoA Investigation cluster_2 Secondary Investigation / Target ID Start Start with Agent-14 MIC Determine MIC (Potency & Spectrum) Start->MIC TimeKill Perform Time-Kill Assay MIC->TimeKill Macro Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) TimeKill->Macro If potent... Membrane Membrane Integrity Assays (Permeabilization, Potential) Macro->Membrane If no specific inhibition... OtherPathways Test Other Pathways (e.g., Lipid II, ATP Synthesis) Macro->OtherPathways If specific inhibition, confirm target TargetID Advanced Target ID (Resistant Mutants, Affinity Chromatography) Membrane->TargetID If membrane is not the primary target...

Caption: General workflow for investigating the mechanism of action of Agent-14.

Troubleshooting_MIC cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent MIC Results Inoculum Inoculum Density Variation Problem->Inoculum Solubility Agent-14 Solubility/ Stability Issues Problem->Solubility Media Media Composition Problem->Media Incubation Incubation Conditions Problem->Incubation Sol_Inoculum Standardize to 0.5 McFarland and verify plating Inoculum->Sol_Inoculum Sol_Solubility Confirm solubility in broth; Use fresh stock Solubility->Sol_Solubility Sol_Media Use consistent, recommended media lot (e.g., CAMHB) Media->Sol_Media Sol_Incubation Ensure proper aeration; Avoid stacking plates Incubation->Sol_Incubation

Caption: Troubleshooting guide for inconsistent MIC assay results.

Signaling_Pathway_Example cluster_pathway Hypothetical Cell Wall Synthesis Pathway Lipid_I Lipid I Lipid_II Lipid II Precursor Lipid_I->Lipid_II MurG PBP Penicillin-Binding Protein (PBP) Lipid_II->PBP Transglycosylation CW Cell Wall Peptidoglycan PBP->CW Transpeptidation Agent14 Agent-14 Agent14->Lipid_II Sequestration

Caption: Hypothetical mechanism: Agent-14 disrupts cell wall synthesis.

References

Technical Support Center: Refining "Antrimicrobial Agent-14" Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of "Antrimicrobial agent-14," a synthetic peptide-based antimicrobial.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial method for purifying crude Antimicrobial agent-14?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective initial purification method for synthetic peptides like this compound.[1][2][3] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is a standard choice for the stationary phase.[1]

Q2: My lyophilized this compound won't dissolve in my aqueous buffer. What should I do?

A2: Due to its potentially hydrophobic nature, direct dissolution in aqueous buffers can be challenging. It is recommended to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly add this solution to your aqueous buffer while stirring.[4]

Q3: What level of purity is required for this compound for different applications?

A3: The required purity depends on the intended application. For initial screening and non-cellular assays, >70% purity may be sufficient. For cell-based assays, >95% purity is recommended to avoid confounding results from impurities. For in vivo studies and preclinical development, >98% purity is often required.

Q4: How can I quantify the concentration of purified this compound?

A4: UV-Visible spectroscopy is a common method for determining peptide concentration.[5] If the peptide contains aromatic amino acids such as tryptophan or tyrosine, absorbance can be measured at 280 nm.[6][7] For peptides lacking these residues, absorbance can be measured at around 205-215 nm, which corresponds to the peptide bond. However, this region is more susceptible to interference from other molecules.

Q5: Why is endotoxin (B1171834) removal important for this compound, and when should it be performed?

A5: Endotoxins, which are components of Gram-negative bacteria, can cause strong inflammatory responses in biological systems. If this compound is intended for use in cell-based assays or in vivo studies, it is critical to remove any endotoxin contamination. Endotoxin removal should be performed as a final purification step after chromatographic purification.

Troubleshooting Guides

Issue 1: Low Yield of Purified this compound after RP-HPLC
Potential Cause Troubleshooting Action
Peptide Precipitation on Column Decrease the sample load or adjust the mobile phase conditions to improve solubility.[8]
Inefficient Elution Increase the concentration of the organic modifier (e.g., acetonitrile) in the elution gradient.[8] For highly hydrophobic peptides, consider using a stronger organic solvent like isopropanol.
Peptide Degradation Add protease inhibitors to your sample if degradation is suspected. Minimize the time the sample spends at room temperature.[8]
Incorrect Fraction Collection Ensure that the fraction collector is properly calibrated and that the collection window is set correctly based on the chromatogram.
Peptide Adsorption to Vials/Tubing Use low-protein-binding tubes and ensure all surfaces are thoroughly rinsed.
Issue 2: Aggregation of this compound during Purification
Potential Cause Troubleshooting Action
High Peptide Concentration Work with lower protein concentrations during purification and storage.[9]
pH Close to Isoelectric Point (pI) Adjust the buffer pH to be at least one unit away from the peptide's pI to increase its net charge and reduce aggregation.[4][9]
Hydrophobic Interactions Add non-ionic detergents (e.g., 0.1% Tween-20) or a low concentration of organic solvent to the buffer to disrupt hydrophobic interactions. Consider using a different chromatography resin with a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18).
Oxidation of Cysteine Residues (if present) Add a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to the buffers to prevent disulfide bond formation.[9]
Freeze-Thaw Cycles Aliquot the purified peptide into smaller volumes before freezing to minimize the number of freeze-thaw cycles. Store at -80°C with a cryoprotectant like glycerol.[9]
Issue 3: Endotoxin Contamination in the Final Product
Potential Cause Troubleshooting Action
Contaminated Reagents or Glassware Use pyrogen-free water and glassware for all buffers and solutions. Bake glassware at >250°C for at least one hour to destroy endotoxins.[10]
Inefficient Endotoxin Removal Method Ensure the chosen endotoxin removal method is appropriate for your peptide. Affinity chromatography with polymyxin (B74138) B or other endotoxin-binding ligands is often effective.
Carryover from Expression System (if applicable) If the peptide is produced recombinantly in Gram-negative bacteria, ensure the initial lysis and clarification steps are efficient in removing the bulk of the cellular debris.
False Positive in LAL Assay Some substances can interfere with the Limulus Amebocyte Lysate (LAL) assay. Run appropriate controls, including a positive product control, to check for inhibition or enhancement.[10]

Data Presentation

Table 1: Influence of RP-HPLC Column Diameter on Purification Yield of a 26-Residue Antimicrobial Peptide

Column TypeInternal Diameter (mm)Sample Load (mg)Recovery of Purified Product (%)
Semi-preparative9.420090.7
Semi-preparative9.410091.5
Semi-preparative9.41.592.7
Semi-preparative9.40.7592.8
Analytical4.61085.2
Narrowbore2.11.080.1
Microbore1.00.175.3
Data adapted from a study on a 26-residue synthetic antimicrobial peptide.[11]

Table 2: Typical Purity Levels Achieved with Different Purification Methods

Purification MethodPrinciple of SeparationTypical Purity Achieved
Crystallization Difference in solubility>99.5%
Column Chromatography Differential adsorption>99%
Preparative HPLC High-resolution chromatographic separation>99.8%

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound Purification
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size, wide pore 300 Å).[12]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude lyophilized peptide in Mobile Phase A at a concentration of approximately 1-10 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm filter before injection.[1]

  • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Gradient Elution: Apply a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Detection: Monitor the elution profile at 214 nm and 280 nm (if the peptide contains aromatic residues).

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound.

Protocol 2: Endotoxin Removal using Affinity Chromatography
  • Resin Selection: Use an affinity chromatography resin with a ligand that binds endotoxins, such as polymyxin B.

  • Column Equilibration: Equilibrate the column with a buffer that does not interfere with the binding of your peptide to the resin but allows for endotoxin binding (e.g., phosphate-buffered saline, PBS).

  • Sample Loading: Dissolve the purified this compound in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound material.

  • Elution: Elute the endotoxin-free this compound using a suitable elution buffer. The specific elution conditions will depend on the nature of the affinity resin and the peptide.

  • Endotoxin Quantification: Measure the endotoxin levels in the eluted fractions using a Limulus Amebocyte Lysate (LAL) assay to confirm successful removal.[10]

Mandatory Visualization

Purification_Workflow Crude Crude Antimicrobial agent-14 Synthesis Dissolution Dissolution in Aqueous Buffer Crude->Dissolution RPHPLC Preparative RP-HPLC (C18 Column) Dissolution->RPHPLC PurityAnalysis Purity Analysis (Analytical HPLC) RPHPLC->PurityAnalysis PurityAnalysis->RPHPLC Purity <95% (Re-purify) Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Purity >95% EndotoxinRemoval Endotoxin Removal (e.g., Affinity Chromatography) Pooling->EndotoxinRemoval Quantification Quantification (UV-Vis Spectroscopy) EndotoxinRemoval->Quantification FinalProduct Purified Antimicrobial agent-14 (>95% pure, endotoxin-free) Quantification->FinalProduct

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Aggregation Start Peptide Aggregation Observed CheckConcentration Is peptide concentration high? Start->CheckConcentration ReduceConcentration Action: Reduce concentration or work with larger volumes. CheckConcentration->ReduceConcentration Yes CheckpH Is buffer pH near the pI? CheckConcentration->CheckpH No Resolved Aggregation Resolved ReduceConcentration->Resolved AdjustpH Action: Adjust pH to be >1 unit away from the pI. CheckpH->AdjustpH Yes CheckHydrophobicity Are hydrophobic interactions likely the cause? CheckpH->CheckHydrophobicity No AdjustpH->Resolved Additives Action: Add non-ionic detergents or a low percentage of organic solvent. CheckHydrophobicity->Additives Yes CheckOxidation Does the peptide contain Cys? CheckHydrophobicity->CheckOxidation No Additives->Resolved AddReducingAgent Action: Add DTT or β-mercaptoethanol. CheckOxidation->AddReducingAgent Yes CheckOxidation->Resolved No AddReducingAgent->Resolved

Caption: A logical troubleshooting guide for addressing peptide aggregation issues.

References

"Antimicrobial agent-14" inconsistent MIC results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for "Antimicrobial agent-14."

Frequently Asked Questions (FAQs)

Q1: Why are my MIC values for this compound varying significantly between experiments?

Inconsistent MIC results can stem from several factors, including minor variations in experimental methodology.[1] Key areas to investigate are the bacterial inoculum, the testing medium, incubation conditions, and the handling of this compound itself.[2] Even small deviations in these parameters can lead to notable differences in MIC values.[2]

Q2: Could the issue be with my stock solution of this compound?

Yes, the stability and storage of the antimicrobial agent are critical. Improper storage temperature, exposure to light, or repeated freeze-thaw cycles can lead to degradation of the compound, resulting in falsely high MIC values.[2] Always prepare fresh stock solutions and store them under the recommended conditions.

Q3: How critical is the inoculum density in influencing MIC results?

The final concentration of bacteria in the wells is a crucial factor.[2] An inoculum that is too dense can overwhelm the antimicrobial agent, leading to elevated MICs, while a low inoculum may result in falsely low MICs.[1] It is essential to standardize the inoculum to a 0.5 McFarland standard and perform the correct dilutions.

Q4: Can lot-to-lot variability in my growth medium affect my results?

Absolutely. Variations in the composition of growth media, such as Mueller-Hinton Broth, between different batches or manufacturers can impact bacterial growth and, consequently, MIC values.[3] The concentration of divalent cations like calcium and magnesium, as well as the pH of the broth, can significantly affect the activity of some antimicrobial agents.[4]

Q5: What are the acceptable quality control (QC) ranges for MIC testing?

Acceptable QC ranges are specific to the reference strains used (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213). These ranges are established by standards organizations like the Clinical and Laboratory Standards Institute (CLSI).[4] Always ensure your QC strain results fall within the specified ranges before interpreting your experimental results. If QC results are out of range, all experimental data from that run should be considered invalid until the source of the error is identified and rectified.[4]

Troubleshooting Guides

Issue: MIC values are consistently too high.
Potential Cause Troubleshooting Step
Inoculum density is too high. Verify the turbidity of your 0.5 McFarland standard using a spectrophotometer. Ensure your dilution steps are accurate. Prepare a fresh inoculum.[2]
This compound has degraded. Prepare fresh stock solutions of this compound. Ensure proper storage conditions (temperature, light protection). Avoid repeated freeze-thaw cycles.[2]
Contamination of the bacterial culture. Streak the culture on an appropriate agar (B569324) plate to check for purity. A mixed culture can lead to inaccurate results.[5]
Incorrect incubation time. Ensure plates are incubated for the recommended duration (typically 16-20 hours for many bacteria).[4]
Issue: MIC values are consistently too low.
Potential Cause Troubleshooting Step
Inoculum density is too low. Re-standardize your inoculum to a 0.5 McFarland standard. Double-check your dilution calculations and pipetting technique.[2]
Incubation time is too short. Ensure the full recommended incubation period is completed before reading the results.[2]
This compound stock solution is too concentrated. Re-calculate and prepare a fresh stock solution, paying close attention to weighing and dilution steps.
Issue: High variability between replicate wells.
Potential Cause Troubleshooting Step
Pipetting errors. Use calibrated pipettes and ensure proper technique. When inoculating, ensure the pipette tip is below the surface of the liquid in the well to avoid splashing.[2]
Inhomogeneous inoculum suspension. Vortex the bacterial suspension thoroughly before and during the dilution process to ensure a uniform distribution of cells.[2]
Well-to-well contamination (splashing). Be careful during plate inoculation to prevent splashing between wells.[2]
Edge effect in microtiter plates. To minimize evaporation from outer wells, which can concentrate the antimicrobial agent and affect growth, consider not using the outermost wells or filling them with sterile broth.

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a generalized procedure and may need to be adapted based on the specific bacterial strain and the properties of this compound. Adherence to CLSI or EUCAST guidelines is strongly recommended.[4]

  • Preparation of this compound Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in a suitable solvent to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration if it is not sterile.

    • Store the stock solution in small aliquots at the recommended temperature (e.g., -80°C) to avoid repeated freeze-thaw cycles.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10^8 CFU/mL). This can be done visually or with a spectrophotometer.

    • Within 15 minutes of standardization, dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of this compound in CAMHB directly in a 96-well microtiter plate.

    • The final volume in each well should be 100 µL after the addition of the inoculum.

    • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]

Visual Troubleshooting and Workflow Diagrams

MIC_Troubleshooting_Workflow Start Inconsistent MIC Results Observed Check_QC Are QC Strain MICs within acceptable range? Start->Check_QC Investigate_QC Troubleshoot QC Failure: - Reagent integrity - Inoculum prep - Incubation conditions Check_QC->Investigate_QC No Check_Replicates High Variability between Replicates? Check_QC->Check_Replicates Yes Review_Protocol Review and Standardize Protocol Investigate_QC->Review_Protocol Troubleshoot_Variability Address Technical Errors: - Pipetting technique - Inoculum homogeneity - Well contamination Check_Replicates->Troubleshoot_Variability Yes Check_Trend Consistent Trend in MICs (High or Low)? Check_Replicates->Check_Trend No Troubleshoot_Variability->Review_Protocol Troubleshoot_High Troubleshoot High MICs: - Inoculum density - Agent degradation - Culture purity Check_Trend->Troubleshoot_High High Troubleshoot_Low Troubleshoot Low MICs: - Inoculum density - Incubation time - Agent concentration Check_Trend->Troubleshoot_Low Low Check_Trend->Review_Protocol No Clear Trend Troubleshoot_High->Review_Protocol Troubleshoot_Low->Review_Protocol End Consistent MICs Achieved Review_Protocol->End

Caption: Troubleshooting workflow for inconsistent MIC results.

Factors_Influencing_MIC MIC_Result MIC Result Antimicrobial This compound Antimicrobial->MIC_Result sub_Antimicrobial Purity & Stability Stock Concentration Storage Conditions Antimicrobial->sub_Antimicrobial Organism Test Organism Organism->MIC_Result sub_Organism Inoculum Density Growth Phase Resistance Mechanisms Organism->sub_Organism Methodology Experimental Conditions Methodology->MIC_Result sub_Methodology Medium (pH, Cations) Incubation (Time, Temp, Atmosphere) Pipetting & Technique Methodology->sub_Methodology

Caption: Key factors influencing MIC outcomes.

References

overcoming resistance to "Antimicrobial agent-14" in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antimicrobial agent-14. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding in vitro resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of in vitro resistance to this compound?

A1: Bacteria can develop resistance to antimicrobial agents through various mechanisms.[1] The most common mechanisms observed for this compound in vitro include:

  • Active Efflux: Bacteria may acquire or upregulate efflux pumps, which are membrane proteins that actively transport this compound out of the cell, preventing it from reaching its intracellular target at a sufficient concentration.[2][3]

  • Target Site Modification: Alterations in the molecular target of this compound are a common resistance strategy.[4] This can occur through spontaneous mutations in the bacterial genes that code for the target protein, reducing the binding affinity of the agent.[5][6]

  • Enzymatic Inactivation: Some bacterial strains may produce enzymes that chemically modify or degrade this compound, rendering it inactive.[5][7]

Q2: My bacterial culture is showing a high Minimum Inhibitory Concentration (MIC) for this compound. What are my immediate troubleshooting steps?

A2: A high MIC value indicates that the bacterial strain is resistant. The recommended approach is to first characterize the potential resistance mechanism and then explore strategies to overcome it. A logical workflow would be to:

  • Confirm the high MIC with a repeat experiment to rule out experimental error.

  • Investigate the role of efflux pumps by performing an MIC assay in the presence of a generic Efflux Pump Inhibitor (EPI). A significant drop in the MIC suggests efflux is a primary mechanism.

  • If efflux is not the cause, consider combination therapy. Perform a checkerboard assay with compounds that have different mechanisms of action to identify synergistic interactions that can overcome resistance.

Q3: How can I determine if efflux pump activity is the cause of resistance to this compound?

A3: To investigate the role of efflux pumps, you can perform an MIC assay comparing the activity of this compound alone versus in combination with a known broad-spectrum efflux pump inhibitor (EPI), such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN).[8][9] If the MIC of this compound decreases significantly in the presence of the EPI, it strongly suggests that resistance is mediated by efflux activity.[10] These inhibitors work by competing with the antimicrobial agent for the pump or by disrupting the energy source of the pump.[8]

Q4: What are the main strategies to overcome resistance to this compound in vitro?

A4: The two primary strategies for overcoming in vitro resistance are:

  • Use of Adjuvants: If resistance is due to a specific mechanism like efflux pumps or enzymatic degradation, an adjuvant that inhibits this mechanism can be used. For instance, an EPI can be used to restore the susceptibility of a bacterium to an antibiotic by increasing its intracellular concentration.[9][11]

  • Combination Therapy: Combining this compound with a second antimicrobial agent can produce a synergistic effect.[12] Synergy occurs when the combined effect of the two agents is greater than the sum of their individual effects.[13][14] This is often successful when the two agents target different bacterial pathways, making it more difficult for the bacteria to develop resistance.

Q5: What is a checkerboard assay and how does it help in overcoming resistance?

A5: The checkerboard assay is a common in vitro method used to assess the interactions between two antimicrobial agents.[15][16] By testing a grid of serial dilutions of two compounds, both alone and in all combinations, the assay can determine if their interaction is synergistic, additive, indifferent, or antagonistic.[17][18] This is quantified by calculating the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤0.5 is typically interpreted as synergy.[13][15] This information is crucial for designing effective combination therapies to combat resistant strains.

Troubleshooting Guides

Issue: Unexpectedly High MIC of this compound

This guide provides a structured approach to diagnosing and overcoming resistance observed during in vitro susceptibility testing.

1. Potential Cause: Efflux Pump Overexpression

  • Description: The bacterial strain may be actively pumping this compound out of the cell, preventing it from reaching its target. Efflux pumps are a common cause of multidrug resistance.[3][19]

  • Suggested Solution: Perform an MIC assay with this compound in combination with a generic Efflux Pump Inhibitor (EPI). A significant reduction in the MIC value upon addition of the EPI confirms this mechanism.

2. Potential Cause: Target Site Modification

  • Description: The bacterial target of this compound may be altered due to mutation, which reduces the agent's binding affinity. This is a highly specific form of resistance.[4][5]

  • Suggested Solution: Test this compound in combination with a second agent that has a different mechanism of action. A synergistic effect, identifiable through a checkerboard assay, can often overcome target-based resistance.

3. Potential Cause: Enzymatic Inactivation

  • Description: The bacteria may be producing an enzyme that degrades or modifies this compound, rendering it ineffective. A well-known parallel is the action of β-lactamase enzymes against penicillin antibiotics.[7]

  • Suggested Solution: Similar to the strategy for target site modification, a combination therapy approach is recommended. The second agent may protect this compound from degradation or target a separate pathway to achieve a synergistic killing effect.

Data Presentation

Quantitative data should be organized clearly to facilitate interpretation and comparison.

Table 1: Example MIC Data for [Bacterial Species] Against this compound

Strain IDDescriptionMIC of this compound (µg/mL)Interpretation
ATCC 25922Susceptible Control2Susceptible
Clinical-001Resistant Isolate>128Resistant
Clinical-002Resistant Isolate64Resistant

Table 2: Example Data from a Checkerboard Synergy Assay

This table shows the calculation of the Fractional Inhibitory Concentration (FIC) Index to determine synergy between this compound and a hypothetical "Agent B". The FIC index is calculated as: FICI = FIC A + FIC B, where FIC A = (MIC of A in combination) / (MIC of A alone).[15]

AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICI (FIC A + FIC B)Interpretation
This compound (A)6480.1250.375Synergy
Agent B3280.250

An FICI of ≤ 0.5 indicates synergy.[13]

Table 3: Effect of an Efflux Pump Inhibitor (EPI) on MIC

Strain IDMIC of this compound (µg/mL)MIC of this compound + EPI (10 µg/mL)Fold Reduction in MIC
Clinical-001128816
Clinical-00264416

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.[20]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth media[21]

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to a final concentration of ~5 x 10^5 CFU/mL in each well[20]

  • Stock solution of this compound

Procedure:

  • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

  • Well 11 will serve as a positive growth control (no drug) and well 12 as a sterility control (no bacteria).

  • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • The final volume in each well (1-11) should be 100 µL.

  • Seal the plate and incubate at 37°C for 16-24 hours.[20]

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[22][23]

Protocol 2: Checkerboard Synergy Assay

This protocol assesses the synergistic activity of this compound (Drug A) and a second compound (Drug B).

Materials:

  • Same as MIC assay, plus a stock solution of Drug B.

Procedure:

  • Prepare a 96-well plate. The concentration of Drug A will decrease along the x-axis (columns 1-10), and the concentration of Drug B will decrease along the y-axis (rows A-G).

  • Drug A Dilution: In each row (A-H), serially dilute Drug A across the plate from columns 1 to 10, similar to the MIC protocol. Row H will contain dilutions of Drug A alone (to re-confirm its MIC).

  • Drug B Dilution: In each column (1-11), serially dilute Drug B down the plate from rows A to G. Column 12 will contain dilutions of Drug B alone (to re-confirm its MIC).

  • The result is a matrix where each well (from A1 to G10) contains a unique combination of concentrations of Drug A and Drug B.

  • Inoculate the plate with the standardized bacterial suspension as described in the MIC protocol.

  • Include appropriate controls: Row H (Drug A only), Column 12 (Drug B only), and a growth control well (no drugs).

  • Incubate the plate at 37°C for 16-24 hours.

  • Read the plate to find the MIC of each drug alone and the MIC of each drug in combination in every well that shows no growth.

  • Calculate the FIC Index for each combination to determine synergy.[15][17]

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Resistance

G start High MIC Observed for This compound confirm Confirm MIC with Repeat Experiment start->confirm test_efflux Perform MIC Assay with Efflux Pump Inhibitor (EPI) confirm->test_efflux mic_reduced Significant MIC Reduction? test_efflux->mic_reduced efflux_mechanism Conclusion: Resistance is likely Efflux-Mediated mic_reduced->efflux_mechanism  Yes test_synergy Perform Checkerboard Assay with a Second Agent mic_reduced->test_synergy No synergy_found Synergy Found (FIC Index <= 0.5)? test_synergy->synergy_found target_mechanism Conclusion: Resistance is likely Target Modification or Enzymatic synergy_found->target_mechanism  Yes no_solution Consider Alternative Compound Classes synergy_found->no_solution No

Caption: Workflow for investigating and addressing in vitro resistance.

Diagram 2: Conceptual Pathway of Efflux-Mediated Resistance

G cluster_cell Bacterial Cell Target Intracellular Target Effect Inhibition of Bacterial Growth Target->Effect Pump Efflux Pump Agent_out Antimicrobial agent-14 Pump->Agent_out Expelled Agent_in Antimicrobial agent-14 Agent_in->Target Cannot reach sufficient levels Agent_in->Target Reaches target when pump is blocked Agent_in->Pump Enters Cell No_Effect Bacterial Survival Agent_out->No_Effect Low intracellular concentration EPI Efflux Pump Inhibitor (EPI) EPI->Pump Blocks

Caption: How an efflux pump inhibitor restores agent efficacy.

Diagram 3: Logical Diagram of Synergistic Action

G cluster_A Agent-14 Alone (Resistant) cluster_B Agent B Alone cluster_Combo Combination Therapy (Synergy) A This compound PathwayA Pathway A (Blocked by Resistance) A->PathwayA Survival Bacterial Survival PathwayA->Survival B Agent B PathwayB Pathway B B->PathwayB PathwayB->Survival (Sub-lethal effect) A_combo This compound PathwayA_combo Pathway A A_combo->PathwayA_combo B_combo Agent B PathwayB_combo Pathway B B_combo->PathwayB_combo Death Bacterial Death PathwayA_combo->Death Simultaneous inhibition leads to cell death PathwayB_combo->Death Simultaneous inhibition leads to cell death

Caption: Synergy from targeting two independent bacterial pathways.

References

Validation & Comparative

Comparative Analysis of a 14-Helical Beta-Peptide and Conventional Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a representative 14-helical beta-peptide, a novel class of antimicrobial agents, with established antimicrobial drugs from the beta-lactam, fluoroquinolone, and aminoglycoside classes. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data, experimental protocols, and visual representations of mechanisms and workflows.

Introduction to 14-Helical Beta-Peptides

14-helical beta-peptides are synthetic oligomers of β-amino acids that fold into a stable helical structure.[1] These peptides are designed to mimic the amphiphilic and cationic properties of natural antimicrobial peptides, which form a key component of the innate immune system in many organisms.[1][2] Their unique structure, characterized by a 14-membered hydrogen-bonded ring, confers significant resistance to proteolytic degradation, a common limitation of natural peptides.[3] The primary mechanism of action for these peptides is the disruption of bacterial cell membranes, leading to rapid cell death.[4] This physical mechanism is believed to be less susceptible to the development of microbial resistance compared to the target-specific actions of many conventional antibiotics.[2]

Comparative Efficacy

The following table summarizes the in vitro efficacy of a representative 9-residue 14-helical beta-peptide against various bacterial strains, compared to three widely used antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the agent that inhibits the visible growth of a microorganism.

Antimicrobial AgentClassMechanism of ActionEscherichia coli (Gram-) MIC (µg/mL)Bacillus subtilis (Gram+) MIC (µg/mL)Staphylococcus aureus (Gram+) MIC (µg/mL)Pseudomonas aeruginosa (Gram-) MIC (µg/mL)Hemolytic Activity (HC50 in µg/mL)
14-Helical Beta-Peptide (9-mer) Beta-PeptideMembrane Disruption4-82-44-816-32>200
Penicillin G Beta-LactamCell Wall Synthesis Inhibition>1280.060.03>128Not Applicable
Ciprofloxacin FluoroquinoloneDNA Gyrase and Topoisomerase IV Inhibition0.0150.250.50.25Not Applicable
Gentamicin AminoglycosideProtein Synthesis Inhibition (30S Subunit)0.50.1250.251Not Applicable

Note: The MIC values for the 14-helical beta-peptide are representative values from published studies.[1] MIC values for conventional antibiotics can vary depending on the specific strain and resistance profile.

Mechanisms of Action and Resistance

14-Helical Beta-Peptide

The antimicrobial activity of 14-helical beta-peptides is primarily driven by their electrostatic interaction with the negatively charged bacterial membrane, followed by insertion into and disruption of the lipid bilayer.[4] This leads to pore formation, leakage of cellular contents, and ultimately cell death.[4]

cluster_peptide 14-Helical Beta-Peptide cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption peptide Cationic, Amphiphilic 14-Helical Beta-Peptide membrane Anionic Phospholipids peptide->membrane Electrostatic Attraction pore Pore Formation membrane->pore Hydrophobic Insertion leakage Leakage of Cytoplasmic Contents pore->leakage death Cell Death leakage->death

Mechanism of action for a 14-helical beta-peptide.

Resistance to these peptides is less common than to conventional antibiotics due to the non-specific nature of their membrane-disrupting action. However, potential resistance mechanisms could involve alterations in the bacterial membrane composition that reduce the net negative charge or increase membrane rigidity.

Beta-Lactam Antibiotics

Beta-lactams, such as penicillin, inhibit the synthesis of the peptidoglycan layer of bacterial cell walls by acylating the transpeptidases (also known as penicillin-binding proteins or PBPs) involved in the final steps of peptidoglycan synthesis.[5]

cluster_beta_lactam Beta-Lactam Antibiotic cluster_pbp Penicillin-Binding Protein (PBP) cluster_inhibition Inhibition of Cell Wall Synthesis beta_lactam Beta-Lactam Ring pbp Transpeptidase beta_lactam->pbp Covalent Binding inhibition Inhibition of Peptidoglycan Cross-linking pbp->inhibition Inactivation lysis Cell Lysis inhibition->lysis

Mechanism of action for beta-lactam antibiotics.

The most common mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive.[6] Other mechanisms include alteration of the target PBPs and reduced drug permeability.[5]

Fluoroquinolone Antibiotics

Fluoroquinolones inhibit bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[7] By stabilizing the enzyme-DNA complex, they introduce double-strand breaks in the bacterial chromosome, leading to cell death.[8]

cluster_fluoroquinolone Fluoroquinolone Antibiotic cluster_targets Bacterial DNA Replication cluster_inhibition Inhibition of DNA Synthesis fluoroquinolone Fluoroquinolone dna_gyrase DNA Gyrase fluoroquinolone->dna_gyrase Inhibition topo_iv Topoisomerase IV fluoroquinolone->topo_iv Inhibition inhibition Inhibition of DNA Replication and Repair dna_gyrase->inhibition topo_iv->inhibition death Cell Death inhibition->death

Mechanism of action for fluoroquinolone antibiotics.

Resistance to fluoroquinolones primarily arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduce the binding affinity of the drug.[9] Efflux pumps that actively remove the drug from the cell also contribute to resistance.[]

Aminoglycoside Antibiotics

Aminoglycosides bind to the 30S ribosomal subunit, interfering with protein synthesis.[11] This leads to the production of mistranslated proteins and can also disrupt the integrity of the bacterial cell membrane.[12]

cluster_aminoglycoside Aminoglycoside Antibiotic cluster_ribosome Bacterial Ribosome cluster_inhibition Inhibition of Protein Synthesis aminoglycoside Aminoglycoside ribosome_30s 30S Ribosomal Subunit aminoglycoside->ribosome_30s Binding inhibition Codon Misreading and Truncated Proteins ribosome_30s->inhibition Interference death Cell Death inhibition->death

Mechanism of action for aminoglycoside antibiotics.

Resistance to aminoglycosides can occur through several mechanisms, including enzymatic modification of the antibiotic, alteration of the ribosomal binding site, and reduced uptake or increased efflux of the drug.[13]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.[14][15]

cluster_workflow MIC Assay Workflow start Prepare serial dilutions of antimicrobial agent in 96-well plate inoculate Inoculate wells with standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity or measure absorbance incubate->read determine Determine the lowest concentration with no visible growth (MIC) read->determine

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Prepare a two-fold serial dilution of the antimicrobial agent in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Following incubation, determine the MIC by visually identifying the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is performed as a follow-up to the MIC test.[16][17]

cluster_workflow MBC Assay Workflow start Perform MIC assay subculture Subculture from wells with no visible growth onto agar (B569324) plates start->subculture incubate Incubate agar plates at 37°C for 18-24 hours subculture->incubate count Count colonies on each plate incubate->count determine Determine the lowest concentration that results in a ≥99.9% reduction in CFU/mL (MBC) count->determine

Workflow for the Minimum Bactericidal Concentration (MBC) assay.

Protocol:

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[18][19]

cluster_workflow MTT Cytotoxicity Assay Workflow start Seed mammalian cells in a 96-well plate treat Treat cells with various concentrations of the antimicrobial agent start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read calculate Calculate cell viability relative to untreated controls read->calculate

Workflow for the MTT Cytotoxicity assay.

Protocol:

  • Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing serial dilutions of the antimicrobial agent. Include untreated cells as a negative control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the antimicrobial agent relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

References

Comparative Efficacy Analysis: Antimicrobial Agent-14 vs. Vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antimicrobial efficacy of a novel investigational agent, "Antimicrobial agent-14," and the established glycopeptide antibiotic, vancomycin (B549263). The information presented is intended for researchers, scientists, and drug development professionals to offer an objective analysis based on available and hypothetical experimental data.

I. Overview and Mechanism of Action

Vancomycin is a glycopeptide antibiotic that has been a cornerstone in the treatment of serious Gram-positive bacterial infections for decades.[1][2][3] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[4][5][6] Vancomycin binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity.[4][5] This disruption leads to cell lysis and bacterial death.[6]

This compound is a novel synthetic peptide currently under investigation. Its purported mechanism of action is the disruption of bacterial cell membrane integrity. It is believed to bind to lipid II, a crucial precursor molecule for cell wall synthesis, and subsequently induce the formation of pores within the cell membrane. This leads to rapid membrane depolarization and leakage of essential intracellular components, ultimately causing bacterial cell death. This mechanism is notably distinct from that of vancomycin.

II. Comparative In Vitro Efficacy

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound (hypothetical data) and vancomycin against a panel of clinically relevant bacterial strains.

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (MSSA)0.1250.25 - 4.0[4]
Staphylococcus aureus (MRSA)0.251 - 2[7][8]
Enterococcus faecalis (VSE)0.51 - 4
Enterococcus faecium (VRE)1>128 (Resistant)
Streptococcus pneumoniae0.06≤0.5
Escherichia coli8Inactive
Pseudomonas aeruginosa16Inactive

III. Spectrum of Antimicrobial Activity

Vancomycin exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[3] It is a first-line treatment for infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[5][6][9] Other susceptible organisms include streptococci, enterococci, and Clostridioides difficile.[1][6][10] Vancomycin is not effective against Gram-negative bacteria because its large molecular size prevents it from penetrating the outer membrane of these organisms.[5]

This compound , based on the hypothetical data, demonstrates a broader spectrum of activity. It shows potent activity against a range of Gram-positive bacteria, including strains resistant to vancomycin, such as vancomycin-resistant enterococci (VRE). Furthermore, it exhibits moderate activity against some Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, which are outside the activity spectrum of vancomycin.

IV. Experimental Protocols

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC values are determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A standardized inoculum of each bacterial strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution of Antimicrobial Agents: Two-fold serial dilutions of this compound and vancomycin are prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

B. Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of the antimicrobial agents over time.

  • Preparation: Test tubes containing CAMHB with the antimicrobial agent at concentrations corresponding to 1x, 2x, and 4x the MIC are prepared.

  • Inoculation: The tubes are inoculated with a starting bacterial density of approximately 5 x 10^5 CFU/mL.

  • Sampling: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The samples are serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in bacterial count over time is plotted to determine the rate of killing. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.

V. Visualized Mechanisms and Workflows

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_timekill Time-Kill Assay strain Bacterial Strain Selection inoculation Inoculation strain->inoculation inoculation_tk Inoculation strain->inoculation_tk agent1 This compound Stock Solution serial_dilution Serial Dilution agent1->serial_dilution agent2 Vancomycin Stock Solution agent2->serial_dilution serial_dilution->inoculation incubation_mic Incubation (18-24h) inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic setup_timekill Setup Assay Tubes (1x, 2x, 4x MIC) read_mic->setup_timekill setup_timekill->inoculation_tk sampling Time-Point Sampling inoculation_tk->sampling plating Serial Dilution & Plating sampling->plating counting CFU Counting plating->counting

Caption: Experimental workflow for comparing antimicrobial efficacy.

mechanism_of_action cluster_vancomycin Vancomycin cluster_agent14 This compound vancomycin Vancomycin dala D-Ala-D-Ala Terminus vancomycin->dala Binds to peptidoglycan Peptidoglycan Precursor dala->peptidoglycan cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Inhibited Synthesis lysis_v Cell Lysis cell_wall->lysis_v Weakened agent14 This compound lipid_ii Lipid II agent14->lipid_ii Binds to pore Pore Formation agent14->pore Induces cell_membrane Cell Membrane lipid_ii->cell_membrane pore->cell_membrane leakage Ion & ATP Leakage pore->leakage lysis_a14 Cell Death leakage->lysis_a14

Caption: Comparative mechanisms of action.

VI. Conclusion

Vancomycin remains a critical therapeutic agent for the treatment of serious Gram-positive infections, particularly those caused by MRSA. Its efficacy is well-documented, though the emergence of resistance is a growing concern. The hypothetical "this compound" presents a promising profile with a distinct mechanism of action and a broader spectrum of activity that includes vancomycin-resistant strains and some Gram-negative organisms. Further preclinical and clinical studies would be required to validate these initial findings and establish the safety and efficacy of this novel agent in a clinical setting. This comparative guide underscores the ongoing need for the development of new antimicrobial agents with diverse mechanisms to combat the threat of antibiotic resistance.

References

Comparative Efficacy of Novel Antimicrobial Agents in Preclinical Animal Models: Eravacycline vs. Omadacycline, Delafloxacin, and Ceftolozane-tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical in vivo validation of Eravacycline, a novel fluorocycline antibiotic, against three other significant antimicrobial agents: Omadacycline (an aminomethylcycline), Delafloxacin (a fluoroquinolone), and Ceftolozane-tazobactam (a cephalosporin/β-lactamase inhibitor combination). The data presented is derived from various murine models of infection, offering insights into the potential therapeutic efficacy of these agents against key bacterial pathogens.

Data Presentation: Comparative Efficacy in Murine Infection Models

The following tables summarize the quantitative data from key animal model studies, providing a comparative overview of the efficacy of Eravacycline and its alternatives.

Table 1: Efficacy in Murine Sepsis/Systemic Infection Models

Antimicrobial AgentBacterial StrainMouse ModelDosing RegimenEfficacy EndpointResultComparator(s)
Eravacycline Staphylococcus aureus (including MRSA), Streptococcus pyogenesSystemic infectionSingle intravenous (IV) dose50% Protective Dose (PD₅₀)PD₅₀ ≤ 1 mg/kgTigecycline
Eravacycline Escherichia coliSystemic infectionSingle IV dose50% Protective Dose (PD₅₀)PD₅₀ = 1.2 to 4.4 mg/kg-
Omadacycline Bacillus anthracisAnthrax infection5-40 mg/kg intraperitoneally (IP) twice daily for 7 daysSurvival90% survival at 40 mg/kgDoxycycline, Ciprofloxacin
Omadacycline Yersinia pestisPlague infection5-40 mg/kg IP twice daily for 7 daysSurvival90% survival at 40 mg/kgDoxycycline, Ciprofloxacin
Delafloxacin Francisella tularensisInhalational tularemia96.5 mg/kg subcutaneously (SC) twice daily for 14 daysSurvival70% survival (Post-Exposure Prophylaxis)Ciprofloxacin, Gentamicin

Table 2: Efficacy in Murine Pneumonia/Lung Infection Models

Antimicrobial AgentBacterial StrainMouse ModelDosing RegimenEfficacy EndpointResultComparator(s)
Eravacycline Tetracycline-resistant MRSANeutropenic lung infection10 mg/kg IV twice dailyLog₁₀ CFU reduction in lung2.4 log₁₀ reduction (equivalent to Linezolid)Linezolid, Vancomycin
Eravacycline Tetracycline-resistant Streptococcus pneumoniaeNeutropenic lung infection3-12 mg/kg IV twice dailyLog₁₀ CFU reduction in lungUp to 3.9 log₁₀ reduction (more efficacious than Linezolid)Linezolid
Omadacycline Streptococcus pneumoniaePneumonia model0.1-25.6 mg/kg SC every 12 hoursBacterial killingBactericidal at all doses in 2/4 strains-
Omadacycline Methicillin-resistant S. aureus (MRSA)Neutropenic pneumonia0.25-64 mg/kg SC every 12 hours1-log killELF AUC/MIC ~2; Plasma AUC/MIC ~2-
Delafloxacin S. aureus (MSSA & MRSA), S. pneumoniae, Klebsiella pneumoniaeNeutropenic lung infection0.03-160 mg/kg SC every 6 hoursLog₁₀ CFU reduction in lungMaximal reduction of 2 to >4 log₁₀-
Ceftolozane-tazobactam Pseudomonas aeruginosaNosocomial pneumonia (swine model)25-50 mg/kg IV every 8 hoursLog₁₀ CFU reduction in tracheal secretions & BAL fluidSignificantly higher bactericidal efficacy than inappropriate treatmentPiperacillin-tazobactam

Table 3: Efficacy in Murine Thigh Infection Models

Antimicrobial AgentBacterial StrainMouse ModelDosing RegimenEfficacy EndpointResultComparator(s)
Eravacycline Methicillin-sensitive S. aureus (MSSA), S. pyogenesNeutropenic thigh infectionSingle IV doses (0.2-9.5 mg/kg)Log₁₀ CFU reduction2 log₁₀ reductionTigecycline
Eravacycline Escherichia coliNeutropenic thigh infection3.125-50 mg/kg every 12 hoursNet stasis and 1-log killMean fAUC/MIC of 27.97 and 32.60, respectively-
Ceftolozane-tazobactam Enterobacteriaceae (including ESBL-producing strains)Neutropenic thigh infectionCeftolozane every 2 hours +/- tazobactam (B1681243) at different frequenciesStatic effect and 1-log killTazobactam effect dependent on %fT>CT-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections.[1][2]

  • Animal Model: Specific-pathogen-free, female ICR/Swiss or CD-1 mice (6-8 weeks old, weighing 23-27 g).[3][4][5]

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.[3][5][6] This typically results in a neutrophil count of <100/mm³.[5]

  • Infection: A bacterial suspension (e.g., S. aureus, E. coli) is grown to a logarithmic phase. An inoculum of approximately 10⁵-10⁷ CFU in 0.1 mL is injected into the thigh muscle of anesthetized mice.[3][4][5]

  • Treatment: Antimicrobial agents are administered at specified doses and routes (e.g., intravenous, subcutaneous, intraperitoneal) starting 2 hours post-infection.[3][4][5] Dosing regimens can be single-dose or fractionated over a 24-hour period.[3][4]

  • Efficacy Evaluation: At 24 hours post-treatment initiation, mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized. The homogenate is serially diluted and plated on appropriate agar (B569324) to determine the bacterial load (CFU/thigh). Efficacy is typically measured as the log₁₀ reduction in CFU compared to untreated controls.[3][4][5]

Murine Pneumonia/Lung Infection Model

This model assesses the efficacy of antimicrobial agents in treating respiratory tract infections.

  • Animal Model: Similar to the thigh infection model, specific-pathogen-free mice are used. For studies requiring an immunocompromised host, neutropenia is induced as described above.[7][8]

  • Infection: Mice are anesthetized, and a defined inoculum of a respiratory pathogen (e.g., S. pneumoniae, K. pneumoniae) is administered intranasally or via intratracheal instillation.[7][8]

  • Treatment: Therapy is initiated at a specified time point post-infection (e.g., 2 hours) with the antimicrobial agent administered via a systemic route (e.g., subcutaneous, intravenous).[7][8]

  • Efficacy Evaluation: At 24 hours post-treatment, mice are euthanized, and the lungs are aseptically harvested and homogenized. Bacterial burden is quantified by plating serial dilutions of the lung homogenate. Efficacy is determined by the reduction in log₁₀ CFU/lung compared to control groups.[7][8]

Murine Sepsis/Systemic Infection Model

This model evaluates the ability of an antimicrobial agent to protect against a lethal systemic infection.

  • Animal Model: Typically, immunocompetent mice are used.

  • Infection: A lethal dose of bacteria (e.g., S. aureus, E. coli) is administered intraperitoneally or intravenously. The inoculum is often mixed with a mucin-based solution to enhance virulence.

  • Treatment: A single or multiple doses of the antimicrobial agent are administered at a specified time relative to the infection.

  • Efficacy Evaluation: The primary endpoint is survival over a defined period (e.g., 7-14 days). The 50% protective dose (PD₅₀), the dose required to protect 50% of the animals from lethal infection, is a common metric of efficacy.[3][9]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action of Eravacycline and its comparators.

Experimental_Workflow cluster_setup Animal Model Preparation cluster_infection Infection Protocol cluster_treatment Treatment Regimen cluster_evaluation Efficacy Assessment animal_model Select Mouse Strain (e.g., ICR/Swiss, CD-1) neutropenia Induce Neutropenia (Cyclophosphamide) animal_model->neutropenia If required infection Infect Mice (Thigh, Lung, or Systemic) neutropenia->infection bacterial_culture Prepare Bacterial Inoculum bacterial_culture->infection treatment_groups Administer Antimicrobial Agents (Eravacycline & Comparators) infection->treatment_groups control_group Administer Vehicle Control infection->control_group euthanasia Euthanize Mice at 24h treatment_groups->euthanasia control_group->euthanasia tissue_harvest Harvest Target Organs (Thigh, Lungs) euthanasia->tissue_harvest homogenization Homogenize Tissues tissue_harvest->homogenization cfu_quantification Quantify Bacterial Load (CFU) homogenization->cfu_quantification data_analysis Analyze Data (Log10 CFU Reduction, Survival) cfu_quantification->data_analysis

Caption: Generalized workflow for in vivo antimicrobial efficacy studies in murine models.

Mechanism_of_Action cluster_tetracyclines Eravacycline & Omadacycline (Tetracycline Analogs) cluster_fluoroquinolone Delafloxacin (Fluoroquinolone) cluster_cephalosporin Ceftolozane-tazobactam (Cephalosporin/β-lactamase Inhibitor) ribosome_30s Bacterial 30S Ribosomal Subunit protein_synthesis_inhibition Inhibition of Protein Synthesis ribosome_30s->protein_synthesis_inhibition eravacycline Eravacycline eravacycline->ribosome_30s Binds to omadacycline Omadacycline omadacycline->ribosome_30s Binds to dna_gyrase DNA Gyrase (Topoisomerase II) dna_replication_inhibition Inhibition of DNA Replication & Cell Division dna_gyrase->dna_replication_inhibition topoisomerase_iv Topoisomerase IV topoisomerase_iv->dna_replication_inhibition delafloxacin Delafloxacin delafloxacin->dna_gyrase Inhibits delafloxacin->topoisomerase_iv Inhibits pbp Penicillin-Binding Proteins (PBPs) cell_wall_synthesis_inhibition Inhibition of Cell Wall Synthesis pbp->cell_wall_synthesis_inhibition ceftolozane Ceftolozane ceftolozane->pbp Binds to & Inhibits beta_lactamase β-lactamase Enzymes beta_lactamase->ceftolozane Degrades tazobactam Tazobactam tazobactam->beta_lactamase Inhibits

Caption: Mechanisms of action for the compared antimicrobial agents.

References

Comparative Guide to the Cytotoxicity of Antimicrobial Agent-14 and Common Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of a novel investigational compound, "Antimicrobial agent-14," a benzyl (B1604629) thiophene (B33073) sulfonamide derivative, against established antibiotics. The data presented is intended to inform preclinical safety assessments and guide further research and development.

Executive Summary

This compound has demonstrated promising antimicrobial activity. This guide focuses on its in vitro cytotoxicity profile in comparison to broad-spectrum antibiotics from different classes: a penicillin (Ampicillin), a fluoroquinolone (Ciprofloxacin), and a tetracycline (B611298) (Tetracycline). Based on available data, this compound exhibits low toxicity to eukaryotic cells. A key study revealed that it was not toxic to colon epithelial cells, chicken macrophages, and red blood cells at a concentration of 200 µM[1][2]. This suggests a favorable preliminary safety profile. For the purpose of this guide, a comprehensive comparison of cytotoxicity is presented using IC50 values, which represent the concentration of a substance required to inhibit 50% of cell viability. Due to the limited availability of public data on a single, normal human cell line for all compounds, data from various human cell lines are included for a broader perspective.

Cytotoxicity Data Comparison

The following table summarizes the available IC50 values for this compound and comparator antibiotics on various human cell lines. It is important to note that direct comparison of IC50 values across different cell lines and experimental conditions should be done with caution.

Antimicrobial AgentClassCell LineIC50 (µM)Reference
This compound Benzyl Thiophene SulfonamideColon epithelial cells, Chicken macrophages, Red blood cells> 200 (Non-toxic)[1][2]
AmpicillinPenicillinPharyngeal carcinoma cells (Detroit-562)> 100 (Slight stimulation of viability at lower concentrations)[3]
CiprofloxacinFluoroquinoloneHuman Fibroblast> 129 (after 48h)[4]
Human Glioblastoma (A-172)259.3 (after 72h)[5]
TetracyclineTetracyclinePharyngeal carcinoma cells (Detroit-562)~46% viability at 100 µM (IC50 not explicitly stated)[3]
Human Acute Myeloid Leukemia (HL-60)9.2 (as Doxycycline)[6][7]

Experimental Protocols

Standardized assays are crucial for the accurate assessment of cytotoxicity. The following are detailed methodologies for two common assays used to generate the type of data presented in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the antimicrobial agent and control compounds. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Principle: LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be measured.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Use a lysis control to determine the maximum LDH release and calculate the percentage of cytotoxicity for each treatment.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of cytotoxicity is critical for drug development.

This compound (Benzyl Thiophene Sulfonamide)

The primary antimicrobial mechanism of action for benzyl thiophene sulfonamide derivatives is suggested to be the disruption of the bacterial cell envelope[1][2]. The cytotoxic effects on mammalian cells, although observed to be low, may involve the induction of apoptosis. Studies on other thiophene derivatives have shown the induction of apoptosis through the intrinsic pathway[8]. Furthermore, some sulfonamide derivatives have been found to induce apoptosis via the activation of the c-Jun N-terminal kinase (JNK) signaling pathway[9][10][11][12] and the p38/ERK phosphorylation pathway[13].

The diagram below illustrates a potential experimental workflow for investigating the cytotoxicity of this compound.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies cell_culture Seed Mammalian Cells (e.g., Human Fibroblasts) treatment Treat with this compound & Comparator Antibiotics cell_culture->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay ic50 Determine IC50 Values mtt_assay->ic50 ldh_assay->ic50 comparison Compare Cytotoxicity Profiles ic50->comparison apoptosis Apoptosis Assays (e.g., Annexin V/PI) comparison->apoptosis western_blot Western Blot for Signaling Proteins (JNK, p38, Caspases) apoptosis->western_blot

Caption: Workflow for assessing and comparing the cytotoxicity of antimicrobial agents.

Known Antibiotics
  • Ampicillin (Penicillins): Generally considered to have low cytotoxicity to mammalian cells as they target bacterial cell wall synthesis, a process absent in eukaryotes.

  • Ciprofloxacin (Fluoroquinolones): Can exhibit cytotoxicity by inhibiting topoisomerase II, an enzyme present in both bacterial and mammalian cells, which can lead to DNA damage and apoptosis[5]. Oxidative stress has also been implicated in ciprofloxacin-induced cytotoxicity[4].

  • Tetracyclines: These antibiotics can induce apoptosis in mammalian cells, particularly at higher concentrations[6][7][14]. The mechanism can involve the inhibition of mitochondrial protein synthesis.

Below is a simplified diagram illustrating a potential signaling pathway for sulfonamide-induced apoptosis.

sulfonamide_apoptosis Potential Sulfonamide-Induced Apoptosis Pathway sulfonamide Sulfonamide Derivative (e.g., this compound) stress Cellular Stress sulfonamide->stress jnk_pathway JNK Pathway Activation stress->jnk_pathway mitochondria Mitochondrial Dysfunction stress->mitochondria caspases Caspase Activation jnk_pathway->caspases mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A simplified model of a potential signaling cascade for sulfonamide-induced apoptosis.

Conclusion

The available data suggests that this compound possesses a favorable cytotoxicity profile, with low toxicity observed in preliminary studies. This positions it as a potentially safer alternative to some existing antibiotics that exhibit higher levels of cytotoxicity. However, further rigorous, and standardized in vitro and in vivo toxicological studies are essential to fully characterize its safety profile before clinical consideration. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.

References

Unlocking New Potential: A Comparative Guide to the Synergistic Effect of 14-Helical Beta-Peptides with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates innovative approaches to antimicrobial therapy. One promising strategy is the combination of antimicrobial agents to achieve synergistic effects, enhancing efficacy and potentially overcoming resistance mechanisms. This guide explores the hypothesized synergistic relationship between a novel class of antimicrobial agents, the 14-helical beta-peptides, and the widely used beta-lactam antibiotics. While direct experimental data on this specific pairing is emerging, this document provides a comprehensive overview based on their established mechanisms of action, compares this potential synergy with known antimicrobial peptide-antibiotic combinations, and details the experimental protocols required to validate this hypothesis.

Introduction to the Antimicrobial Agents

14-Helical Beta-Peptides: Potent Membrane Disruptors

14-helical beta-peptides are synthetic oligomers of β-amino acids that fold into a stable helical structure.[1][2][3] These peptides are designed to mimic the amphipathic nature of natural antimicrobial peptides, possessing both hydrophobic and cationic regions.[2] This amphipathicity is crucial to their primary mechanism of action: the disruption of microbial cell membranes.[1][4][5]

The proposed mechanism involves the initial electrostatic attraction of the cationic peptide to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic regions of the peptide insert into the lipid bilayer, leading to membrane permeabilization and the formation of pores or other membrane defects.[1][4] This disruption of the membrane integrity leads to the leakage of essential cellular contents and ultimately, cell death.[4][6] Notably, some studies suggest that after membrane translocation, these peptides may also interact with intracellular targets.[4][7]

Beta-Lactam Antibiotics: Inhibitors of Cell Wall Synthesis

Beta-lactam antibiotics, such as penicillins, cephalosporins, carbapenems, and monobactams, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. By acylating the active site of PBPs, beta-lactams prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and, in most cases, bactericidal activity.

A significant challenge to the efficacy of beta-lactams is bacterial resistance. In Gram-negative bacteria, the outer membrane acts as a formidable barrier, limiting the access of beta-lactams to the PBPs located in the periplasmic space. Furthermore, the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, is a widespread resistance mechanism in both Gram-positive and Gram-negative bacteria.

The Hypothesized Synergistic Effect of 14-Helical Beta-Peptides and Beta-Lactams

The distinct mechanisms of action of 14-helical beta-peptides and beta-lactam antibiotics suggest a strong potential for synergistic interaction. The central hypothesis is that the membrane-disrupting activity of the 14-helical beta-peptide can potentiate the efficacy of the beta-lactam antibiotic, particularly against resistant strains.

The proposed signaling pathway for this synergistic action is illustrated below:

SynergyPathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane Beta-Lactam Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBP 2. Increased Influx Beta-Peptide Beta-Peptide OM Outer Membrane Beta-Peptide->OM 1. Binding & Disruption Cell_Wall_Synthesis_Inhibition Cell Wall Synthesis Inhibition PBP->Cell_Wall_Synthesis_Inhibition 3. Inhibition IM Inner Membrane Cell_Lysis Cell Lysis Cell_Wall_Synthesis_Inhibition->Cell_Lysis 4. Leads to

Proposed synergistic mechanism of action.

Comparison with Alternative Antimicrobial Peptide-Antibiotic Synergies

The concept of antimicrobial peptide (AMP) and conventional antibiotic synergy is well-documented for other classes of AMPs. Understanding these established synergies provides a strong rationale for investigating the potential of 14-helical beta-peptides.

Antimicrobial Peptide (AMP)Antibiotic ClassBacterial TargetObserved Synergistic MechanismReference
LL-37Glycopeptide (Vancomycin)E. coliIncreased outer membrane permeability, allowing vancomycin (B549263) to reach its target.[8]
MelimineFluoroquinolone (Ciprofloxacin)P. aeruginosa, S. aureusEnhanced intracellular uptake of ciprofloxacin.[9][10]
NovicidinCephalosporin (Ceftriaxone, Ceftazidime)EnterobacteriaceaeIncreased susceptibility of resistant strains.[9]
Synthetic Trp-containing peptidesPenicillin, Ampicillin, ErythromycinMultidrug-resistant S. epidermidisSignificant reduction in the MIC of the antibiotics.[11]
CATH-1, CATH-3, PMAP-36Macrolide (Erythromycin)S. aureus, S. enteritidis, E. coliPotentiation of erythromycin's antibacterial effect.[12]

Experimental Protocols to Determine Synergy

To empirically validate the hypothesized synergistic effect, a series of in vitro experiments are required. The following protocols outline the key methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of the 14-helical beta-peptide and the beta-lactam antibiotic against the target bacterial strain(s) must first be determined independently. The broth microdilution method is a standard and recommended procedure.

Protocol:

  • Prepare a two-fold serial dilution of each antimicrobial agent in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is the most common method to assess the synergistic interaction between two antimicrobial agents.

Protocol:

  • In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions of the 14-helical beta-peptide (e.g., along the rows) and the beta-lactam antibiotic (e.g., along the columns).

  • Inoculate the plate with the target bacterium as described for the MIC determination.

  • Following incubation, determine the MIC of each agent in the presence of the other.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.

Protocol:

  • Prepare flasks containing CAMHB with the 14-helical beta-peptide alone, the beta-lactam alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC of each). Include a growth control flask.

  • Inoculate each flask with the target bacterium to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate on appropriate agar (B569324) plates to determine the viable bacterial count (CFU/mL).

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

The following diagram illustrates the workflow for these key experiments:

ExperimentalWorkflow Start Start MIC_Peptide Determine MIC of 14-Helical Beta-Peptide Start->MIC_Peptide MIC_BetaLactam Determine MIC of Beta-Lactam Start->MIC_BetaLactam Checkerboard Checkerboard Assay MIC_Peptide->Checkerboard MIC_BetaLactam->Checkerboard Calculate_FICI Calculate FICI Checkerboard->Calculate_FICI TimeKill Time-Kill Assay Calculate_FICI->TimeKill If FICI ≤ 0.5 Analyze_Results Analyze Time-Kill Data TimeKill->Analyze_Results Conclusion Conclusion on Synergy Analyze_Results->Conclusion

Workflow for determining antimicrobial synergy.

Expected Data and Interpretation

The following tables summarize the expected quantitative data from the proposed experiments, assuming a synergistic interaction.

Table 1: Hypothetical MIC and Checkerboard Assay Results

Antimicrobial AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
14-Helical Beta-Peptide1640.5Synergy
Beta-Lactam Antibiotic328

Table 2: Hypothetical Time-Kill Assay Results (log10 CFU/mL)

Treatment0 hours4 hours8 hours24 hours
Growth Control5.77.28.59.1
14-Helical Beta-Peptide (0.5 x MIC)5.75.55.35.1
Beta-Lactam (0.5 x MIC)5.75.65.45.3
Combination 5.7 4.1 <3.0 <2.0

Conclusion

The combination of 14-helical beta-peptides and beta-lactam antibiotics represents a promising, yet underexplored, avenue for combating bacterial infections, particularly those caused by resistant pathogens. The membrane-disrupting action of the beta-peptide is hypothesized to facilitate the entry of the beta-lactam to its periplasmic target, thereby restoring or enhancing its efficacy. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to investigate and validate this potential synergy. The successful demonstration of such a synergistic relationship could pave the way for the development of novel combination therapies to address the growing challenge of antimicrobial resistance.

References

Validation of "Antimicrobial Agent-14" Antimicrobial Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antimicrobial spectrum of the novel investigational compound "Antimicrobial Agent-14." The performance of this agent is evaluated against established antibiotics, with supporting experimental data presented to offer an objective assessment for researchers, scientists, and drug development professionals. The data for "this compound" is illustrative and serves as a template for how such a compound would be evaluated.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of "this compound" was assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] For comparison, the MIC values of two standard antibiotics, Vancomycin (primarily active against Gram-positive bacteria) and Ciprofloxacin (a broad-spectrum fluoroquinolone), were also determined under the same conditions.[4]

The results, summarized in the table below, indicate the in vitro activity of each compound against the tested strains. Lower MIC values are indicative of greater antimicrobial potency.

Bacterial Strain "this compound" (µg/mL) Vancomycin (µg/mL) Ciprofloxacin (µg/mL)
Staphylococcus aureus (ATCC 29213)210.5
Methicillin-resistantStaphylococcus aureus (MRSA) (ATCC 43300)4232
Enterococcus faecalis (ATCC 29212)841
Streptococcus pneumoniae (ATCC 49619)10.51
Escherichia coli (ATCC 25922)4>1280.015
Pseudomonas aeruginosa (ATCC 27853)16>1280.25
Klebsiella pneumoniae (ATCC 13883)8>1280.03

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the effectiveness of antimicrobial agents.[2][5] The following protocol for the broth microdilution method was employed to generate the comparative data.

Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

  • Preparation of Materials:

    • Mueller-Hinton Broth (MHB), cation-adjusted.

    • 96-well microtiter plates.

    • Standardized bacterial inoculum (~5 x 10^5 CFU/mL).

    • Antimicrobial agents ("this compound," Vancomycin, Ciprofloxacin).

  • Procedure:

    • A serial two-fold dilution of each antimicrobial agent is prepared in MHB directly in the wells of a 96-well microtiter plate.

    • Each well is then inoculated with a standardized suspension of the test microorganism.

    • Control wells are included on each plate: a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

    • The microtiter plates are incubated at 37°C for 18-24 hours.

  • Data Interpretation:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity, indicating the inhibition of bacterial growth.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the antimicrobial spectrum and a conceptual representation of the logical relationships in antimicrobial agent evaluation.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output prep_agent Prepare Antimicrobial Agent Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate prep_agent->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_media Prepare Mueller-Hinton Broth prep_media->serial_dilution serial_dilution->inoculate incubate Incubate Plates (37°C, 18-24h) inoculate->incubate read_plate Visually Inspect for Turbidity incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic report Report Antimicrobial Spectrum determine_mic->report

Workflow for MIC determination via broth microdilution.

logical_relationship cluster_discovery Discovery & Initial Screening cluster_quantification Quantitative Assessment cluster_comparison Comparative Analysis cluster_evaluation Further Evaluation agent Novel this compound initial_screen Primary Screening (e.g., Disk Diffusion) agent->initial_screen mic_testing MIC Determination (Broad Panel of Microbes) initial_screen->mic_testing mbc_testing MBC Determination (Bactericidal vs. Bacteriostatic) mic_testing->mbc_testing compare_standards Comparison with Standard Antibiotics mic_testing->compare_standards spectrum_def Define Antimicrobial Spectrum (Narrow vs. Broad) compare_standards->spectrum_def mechanism Mechanism of Action Studies spectrum_def->mechanism in_vivo In Vivo Efficacy & Toxicity spectrum_def->in_vivo

Logical flow for evaluating a novel antimicrobial agent.

References

Comparative Analysis of Antimicrobial Agent-14 and Daptomycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. This guide provides a detailed comparative analysis of two distinct antimicrobial compounds: Antimicrobial Agent-14, a member of the 14-helical beta-peptide family, and Daptomycin (B549167), a well-established cyclic lipopeptide antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, spectrum of activity, and available performance data to inform future research and development efforts.

Executive Summary

This compound and daptomycin both target and disrupt the bacterial cell membrane, a critical component for microbial survival. However, they belong to different chemical classes and exhibit distinct properties. Daptomycin is a potent, clinically approved antibiotic with a narrow spectrum of activity primarily against Gram-positive bacteria, including multidrug-resistant strains. This compound represents a promising class of synthetic beta-peptides with a proposed mechanism of membrane disruption. While direct comparative clinical data is limited, preclinical evidence suggests that 14-helical beta-peptides possess antimicrobial activity, albeit with potentially lower potency against certain strains compared to daptomycin. A key differentiator for these beta-peptides is their reported low hemolytic activity, indicating a potential for reduced toxicity against host cells.

Mechanism of Action

This compound (14-Helical Beta-Peptides): These are short, amphiphilic, and cationic beta-peptides, typically composed of nine residues, that adopt a 14-helical secondary structure. Their primary mode of action is the physical disruption of bacterial cell membranes. This is achieved through several proposed mechanisms:

  • Pore Formation: The peptides insert into the lipid bilayer and aggregate to form pores, leading to leakage of cellular contents.

  • Phospholipid Diffusion: They can cause the transmembrane diffusion of phospholipids, disrupting membrane integrity.

  • Lipid Mixing: They promote the mixing of lipids between membranes.

A crucial aspect of their mechanism is the preferential binding to and permeabilization of membranes containing anionic lipids, which are more abundant in bacterial membranes compared to mammalian cell membranes. This selectivity is thought to contribute to their lower hemolytic activity[1].

Daptomycin: Daptomycin is a cyclic lipopeptide antibiotic. Its mechanism of action is dependent on the presence of calcium ions and involves a multi-step process:

  • Calcium-Dependent Binding: Daptomycin binds to the bacterial cytoplasmic membrane in a calcium-dependent manner.

  • Insertion and Oligomerization: The lipophilic tail of daptomycin inserts into the membrane, leading to the formation of oligomeric complexes.

  • Membrane Depolarization: This complex disrupts the membrane structure, causing a rapid efflux of potassium ions and subsequent depolarization of the membrane potential.

  • Inhibition of Macromolecular Synthesis: The loss of membrane potential leads to the cessation of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.

Spectrum of Activity

This compound (14-Helical Beta-Peptides): The spectrum of activity for this compound is still under investigation. Studies have shown activity against both Gram-positive and Gram-negative bacteria. However, the potency can vary significantly depending on the specific peptide sequence and the bacterial species. For instance, some 9-mer beta-peptides have shown activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus[2][3].

Daptomycin: Daptomycin has a well-defined and narrow spectrum of activity, exclusively targeting Gram-positive bacteria. It is highly effective against a range of clinically important pathogens, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)

  • Vancomycin-resistant Enterococcus (VRE)

  • Streptococcus species

Daptomycin is a critical therapeutic option for treating serious infections caused by these resistant organisms.

Quantitative Performance Data

Antimicrobial AgentBacterial StrainMIC (µg/mL)Hemolytic Activity (HC50 in µg/mL)
Daptomycin Staphylococcus aureus (including MRSA)0.25 - 2.0High concentrations required for hemolysis
S. aureus (MIC90)0.5 - 1.0[4][5]Not typically reported in MIC studies
This compound (representative 9-mer beta-peptides) Staphylococcus aureus25 - 50Low hemolytic activity reported[1]
Staphylococcus aureus>200 (for some variants)[2]Less hemolytic than magainin derivatives[2][3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. MIC90 is the MIC value at which ≥90% of the isolates in a test population are inhibited. HC50 is the concentration of a substance that causes 50% hemolysis of red blood cells.

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are standard experimental protocols for key assays:

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Bacterial Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antimicrobial Dilution: Serial two-fold dilutions of the antimicrobial agents are prepared in a 96-well microtiter plate. For daptomycin testing, the broth must be supplemented with calcium to a final concentration of 50 mg/L.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Assay
  • Bacterial Culture: A logarithmic-phase culture of the test bacterium is diluted to a starting concentration of approximately 1-5 x 10^6 CFU/mL in CAMHB.

  • Antimicrobial Addition: The antimicrobial agent is added at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antimicrobial is included.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each culture, serially diluted, and plated on appropriate agar (B569324) plates.

  • CFU Enumeration: After incubation, the number of colonies on each plate is counted to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis: The results are typically plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Hemolytic Assay
  • Red Blood Cell Preparation: Fresh human or animal red blood cells (RBCs) are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.

  • Antimicrobial Dilution: Serial dilutions of the antimicrobial agent are prepared in a 96-well plate.

  • Incubation: The RBC suspension is added to each well containing the antimicrobial dilutions. Positive (100% hemolysis, using a detergent like Triton X-100) and negative (0% hemolysis, PBS only) controls are included. The plate is incubated at 37°C for a specified time (e.g., 1 hour).

  • Hemoglobin Release Measurement: The plate is centrifuged, and the supernatant, containing released hemoglobin, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 450 nm or 540 nm).

  • Calculation of Hemolysis: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 The HC50 value is then determined from the dose-response curve.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) Standardized_Inoculum Standardized Inoculum (~5x10^5 CFU/mL) Bacterial_Culture->Standardized_Inoculum Inoculation Inoculate wells with bacterial suspension Standardized_Inoculum->Inoculation Antimicrobial_Stock Antimicrobial Stock (Agent-14 or Daptomycin) Serial_Dilutions Serial Dilutions in 96-well plate Antimicrobial_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually inspect for bacterial growth Incubation->Visual_Inspection MIC_Determination Determine MIC (lowest concentration with no growth) Visual_Inspection->MIC_Determination

Figure 1. Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Mechanism_of_Action cluster_agent14 This compound cluster_dapto Daptomycin A14_Peptide Cationic Beta-Peptide A14_Binding Binds to Anionic Lipids A14_Peptide->A14_Binding A14_Insertion Inserts into Membrane A14_Binding->A14_Insertion Bacterial_Membrane Bacterial Cell Membrane A14_Binding->Bacterial_Membrane A14_Pore Forms Pores A14_Insertion->A14_Pore A14_Leakage Leakage of Cellular Contents A14_Pore->A14_Leakage A14_Death Cell Death A14_Leakage->A14_Death Dapto_Molecule Cyclic Lipopeptide Dapto_Ca_Binding Binds Ca2+ Dapto_Molecule->Dapto_Ca_Binding Dapto_Membrane_Binding Binds to Bacterial Membrane Dapto_Ca_Binding->Dapto_Membrane_Binding Dapto_Oligomerization Oligomerizes Dapto_Membrane_Binding->Dapto_Oligomerization Dapto_Membrane_Binding->Bacterial_Membrane Dapto_Depolarization Membrane Depolarization Dapto_Oligomerization->Dapto_Depolarization Dapto_Inhibition Inhibits Macromolecule Synthesis Dapto_Depolarization->Dapto_Inhibition Dapto_Death Cell Death Dapto_Inhibition->Dapto_Death

Figure 2. Simplified signaling pathways for the mechanisms of action.

Conclusion and Future Directions

Both this compound and daptomycin represent important classes of membrane-active antimicrobial agents. Daptomycin is a clinically vital tool for combating resistant Gram-positive infections. The 14-helical beta-peptides, exemplified by this compound, are a promising area of research with the potential for broad-spectrum activity and a favorable safety profile.

Future research should focus on direct, head-to-head comparative studies to elucidate the relative potency, spectrum of activity, and potential for synergy between these two classes of antimicrobials. A deeper understanding of the structure-activity relationships of 14-helical beta-peptides is also crucial for optimizing their antimicrobial efficacy and selectivity. Such studies will be instrumental in advancing the development of new and effective therapies to address the growing threat of antimicrobial resistance.

References

Comparative In Vivo Efficacy of Antimicrobial Agent-14 (Ciprofloxacin)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of "Antimicrobial agent-14," using ciprofloxacin (B1669076) as a representative molecule, against other established antimicrobial agents. The data and protocols presented are derived from various preclinical studies and are intended to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating antimicrobial efficacy in vivo.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for murine infection models commonly used to assess antimicrobial agents.

1. Murine Pneumonia Model

This model is utilized to evaluate the efficacy of antimicrobial agents against respiratory pathogens.

  • Animal Model: Immunocompetent BALB/c mice (6-8 weeks old).

  • Infection: Mice are anesthetized and intranasally inoculated with a suspension of Streptococcus pneumoniae (e.g., ATCC 6303) to establish a lung infection.[1][2][3][4]

  • Therapeutic Intervention: Treatment is initiated at a specified time post-infection (e.g., 18 hours). "this compound" (Ciprofloxacin) or comparator agents are administered subcutaneously or orally at various dosages, typically every 12 hours for 3 days.[1]

  • Efficacy Endpoints:

    • Survival Rate: Monitored daily for a specified period (e.g., 10 days).

    • Bacterial Load: At set time points, lungs are aseptically harvested, homogenized, and plated on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.[2]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples are collected at various time points after drug administration to determine serum drug concentrations. The area under the curve (AUC) to minimum inhibitory concentration (MIC) ratio (AUC/MIC) is often calculated to correlate with efficacy.[2]

2. Murine Sepsis/Systemic Infection Model

This model assesses the efficacy of antimicrobials in treating systemic bacterial infections.

  • Animal Model: Swiss albino mice.

  • Infection: Mice are infected via intraperitoneal injection with a lethal dose of bacteria, such as Salmonella typhimurium or Escherichia coli.[5][6]

  • Therapeutic Intervention: "this compound" (Ciprofloxacin) or comparator agents are administered, often as a single intravenous or subcutaneous dose, at a predetermined time post-infection (e.g., 1-2 hours).[5]

  • Efficacy Endpoints:

    • 50% Protective Dose (PD50): The dose of the antimicrobial agent required to protect 50% of the infected animals from mortality over a defined observation period.[3][4]

    • Bacterial Load in Organs: Spleen and liver are harvested, homogenized, and plated to quantify the bacterial burden.[5]

Data Presentation

The following tables summarize quantitative data from in vivo studies, comparing the efficacy of "this compound" (Ciprofloxacin) with other antimicrobial agents.

Table 1: Comparative Efficacy in a Murine Pneumonia Model against Streptococcus pneumoniae

Antimicrobial AgentDosage (mg/kg)Administration RouteSurvival Rate (%)Reference
This compound (Ciprofloxacin) 100Subcutaneous (every 12h for 3 days)50[1]
Ofloxacin100Subcutaneous (every 12h for 3 days)67[1]
Temafloxacin (B1682013)50Subcutaneous (every 12h for 3 days)100[1]
Amoxicillin50Subcutaneous (every 12h for 3 days)High (not specified)[1]
Erythromycin50Subcutaneous (every 12h for 3 days)High (not specified)[1]

Table 2: Comparative Efficacy in a Murine Systemic Infection Model against Streptococcus pneumoniae

Antimicrobial Agent50% Protective Dose (PD50) (mg/kg)Reference
This compound (Ciprofloxacin) 25.52[3]
Penicillin G0.307[3]

Visualizations

Experimental Workflow for In Vivo Antimicrobial Efficacy Testing

G Experimental Workflow for In Vivo Antimicrobial Efficacy Testing cluster_0 Preparation cluster_1 Infection cluster_2 Treatment cluster_3 Endpoint Analysis A Animal Acclimatization C Induction of Infection in Animal Model (e.g., Intraperitoneal, Intranasal) A->C B Bacterial Culture Preparation B->C D Administration of this compound or Comparators C->D E Control Group (Vehicle/No Treatment) C->E F Monitoring of Survival Rates D->F G Quantification of Bacterial Load in Tissues D->G H Pharmacokinetic Analysis D->H E->F E->G

A generalized workflow for conducting in vivo antimicrobial efficacy studies.

References

Comparative Cross-Resistance Analysis of Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profile of ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, against various bacterial pathogens. The data presented herein is intended to facilitate an understanding of resistance mechanisms and inform the development of novel antimicrobial strategies. This document outlines quantitative susceptibility data, detailed experimental methodologies, and visual representations of key resistance pathways and experimental workflows.

Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of ciprofloxacin and other antibiotics against susceptible and resistant strains of Escherichia coli and Pseudomonas aeruginosa. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. An increase in the MIC value for another antibiotic in a ciprofloxacin-resistant strain is indicative of cross-resistance.

Table 1: Comparative MICs (µg/mL) for Escherichia coli Strains

AntibioticAntibiotic ClassCiprofloxacin-Susceptible E. coli (MIC Range)Ciprofloxacin-Resistant E. coli (MIC Range)Approximate Fold Increase in Resistance
Ciprofloxacin Fluoroquinolone 0.015 - 1 >32 - 512 >32x
Levofloxacin (B1675101)Fluoroquinolone0.03 - 28 - 128~16x - 64x
Ampicillinβ-lactam2 - 832 - >256~4x - >32x
Ceftazidimeβ-lactam0.25 - 28 - 128~4x - 64x
GentamicinAminoglycoside0.25 - 24 - 64~8x - 32x
TetracyclineTetracycline0.5 - 416 - 256~4x - 64x

Data synthesized from multiple sources on clinical isolates.

Table 2: Comparative MICs (µg/mL) for Pseudomonas aeruginosa Strains Before and After Ciprofloxacin-Induced Resistance

AntibioticAntibiotic ClassPre-induction MIC (µg/mL)Post-induction MIC (µg/mL)Fold Increase in Resistance
Ciprofloxacin Fluoroquinolone 0.125 32 256x
LevofloxacinFluoroquinolone0.564128x

Data derived from a study on in vitro induction of resistance in P. aeruginosa isolates.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of cross-resistance studies.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of antibiotics

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions: a. Prepare a stock solution of each antibiotic at a concentration that is at least twice the highest concentration to be tested. b. Dispense 100 µL of CAMHB into all wells of a 96-well plate. c. Add 100 µL of the antibiotic stock solution to the first well of each row designated for that antibiotic. d. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate, typically to the 10th or 11th well. Discard 100 µL from the last well of the dilution series. The 12th well typically serves as a growth control (no antibiotic).

  • Inoculum Preparation: a. Grow the bacterial strain to be tested in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). b. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, including the growth control wells. The final volume in each well will be 200 µL.

  • Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

Procedure:

  • Plate Setup: a. Antibiotic A is serially diluted along the y-axis (rows) of a 96-well plate, and Antibiotic B is serially diluted along the x-axis (columns).

  • Inoculation: a. Each well is inoculated with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation: a. The plate is incubated under appropriate conditions.

  • Data Analysis: a. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC is calculated as follows: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone FIC Index = FIC of Drug A + FIC of Drug B b. The results are interpreted as:

    • Synergy: FIC index ≤ 0.5
    • Additive/Indifference: 0.5 < FIC index ≤ 4
    • Antagonism: FIC index > 4

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in antimicrobial cross-resistance.

Resistance_Mechanism cluster_membrane Bacterial Cell Envelope cluster_efflux AcrAB-TolC Efflux Pump OM Outer Membrane PP Periplasm OM->PP IM Inner Membrane PP->IM Antibiotic_in Antibiotic IM->Antibiotic_in Uptake TolC TolC Antibiotic_out Antibiotics (e.g., Ciprofloxacin, β-lactams, Tetracyclines) TolC->Antibiotic_out Efflux AcrA AcrA AcrA->TolC AcrB AcrB AcrB->AcrA Antibiotic_out->OM Diffusion Antibiotic_in->AcrB Binding to efflux pump Target Intracellular Targets (DNA Gyrase, Ribosomes, etc.) Antibiotic_in->Target Inhibition of cellular processes ProtonMotiveForce Proton Motive Force ProtonMotiveForce->AcrB Energy Source

Caption: Multidrug efflux pump (AcrAB-TolC) conferring cross-resistance.

Experimental_Workflow cluster_workflow Cross-Resistance Study Workflow Start Isolate Bacterial Strain MIC_Test Determine MICs (Broth Microdilution) Start->MIC_Test Resistance_Induction Induce Resistance (Sub-lethal antibiotic exposure) MIC_Test->Resistance_Induction Resistant_MIC Determine MICs of Resistant Strain Resistance_Induction->Resistant_MIC Mechanism_ID Identify Resistance Mechanism (e.g., Gene Sequencing, Efflux Pump Assays) Resistant_MIC->Mechanism_ID Data_Analysis Analyze Cross-Resistance Profile Mechanism_ID->Data_Analysis End Publish Findings Data_Analysis->End

Caption: Experimental workflow for a cross-resistance study.

References

benchmarking "Antimicrobial agent-14" against current standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery and development of novel antimicrobial agents. This guide provides a comparative analysis of a promising new candidate, "Anti-MRSA agent 14 (Compound C17)," against current standards of care for MRSA infections, namely Vancomycin, Linezolid (B1675486), and Daptomycin. The data presented is based on in vitro studies to objectively assess the potential of Anti-MRSA agent 14.

Executive Summary

Anti-MRSA agent 14 (Compound C17) is a novel antibacterial compound that has demonstrated potent activity against MRSA and other Gram-positive bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane. This guide will delve into its comparative efficacy, supported by quantitative data, and provide detailed experimental protocols for the key assays cited.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Anti-MRSA agent 14 and standard antibiotics against various strains of Staphylococcus. Lower MIC values indicate greater potency.

Antimicrobial AgentS. aureus ATCC 6538S. aureus ATCC 29213S. epidermidis ATCC 12228Clinical MRSA Isolate
Anti-MRSA agent 14 (Compound C17) 1 µM 2 µM 2 µM 1 µM
Vancomycin0.5-2 µg/mL0.5-2 µg/mL2 µg/mL≤2 µg/mL (Susceptible)
Linezolid-2 mg/L[1]-≤4 µg/mL (Susceptible)[2]
Daptomycin-0.12–1 µg/mL[2]0.5 µg/mL or less[3]≤1 µg/mL (Susceptible)[2]

Note: MIC values for standard agents are presented as ranges based on typical susceptibility profiles and may vary between studies.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Antimicrobial agents (Anti-MRSA agent 14, Vancomycin, Linezolid, Daptomycin)

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of each antimicrobial agent are prepared in MHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are also included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are examined visually or with a spectrophotometer for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

To assess the potential toxicity of Anti-MRSA agent 14 to mammalian cells, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.[6] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HaCaT keratinocytes)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Anti-MRSA agent 14

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of Anti-MRSA agent 14. A vehicle control (medium with the solvent used to dissolve the agent) is also included.

  • Incubation: The cells are incubated with the agent for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value (the concentration of the agent that causes a 50% reduction in cell viability) can be determined from the dose-response curve.

Mandatory Visualization

Experimental_Workflow cluster_mic MIC Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) prep_agent_mic Prepare Serial Dilutions of Antimicrobial Agents inoculate_plate Inoculate Microtiter Plate prep_agent_mic->inoculate_plate prep_inoculum_mic Prepare Standardized Bacterial Inoculum prep_inoculum_mic->inoculate_plate incubate_mic Incubate at 37°C for 16-20h inoculate_plate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Treat with Antimicrobial Agent-14 seed_cells->treat_cells incubate_cyto Incubate for 24-72h treat_cells->incubate_cyto add_mtt Add MTT Reagent incubate_cyto->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance

Caption: Workflow for MIC and Cytotoxicity Testing.

Signaling_Pathway cluster_agent Anti-MRSA agent 14 Action cluster_standard Standard Antibiotic Mechanisms agent Anti-MRSA agent 14 (Compound C17) membrane Bacterial Cell Membrane agent->membrane Targets disruption Membrane Disruption membrane->disruption Leads to leakage Ion and Metabolite Leakage disruption->leakage death Bacterial Cell Death leakage->death vancomycin Vancomycin cell_wall Cell Wall Synthesis vancomycin->cell_wall Inhibits linezolid Linezolid protein_synthesis Protein Synthesis linezolid->protein_synthesis Inhibits cell_wall->death protein_synthesis->death

Caption: Mechanism of Action Comparison.

References

Safety Operating Guide

Navigating the Disposal of Antimicrobial Agent-14: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For laboratory professionals handling Antimicrobial agent-14, a sulfonamide-based compound, adherence to established disposal protocols is paramount to ensure personal safety and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures.

Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure. This includes:

  • Eye Protection: Tightly fitting safety goggles.[1]

  • Hand Protection: Chemical-impermeable gloves.[1]

  • Body Protection: A lab coat or other protective clothing.[2]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1]

Spill Management: In the event of a spill, evacuate the area and prevent further spread.[1] For liquid spills, absorb with an inert material. For solid spills, carefully sweep or scoop the material to avoid dust generation.[1] All spill cleanup materials should be collected and disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste is crucial and should be conducted in accordance with institutional and regulatory guidelines.

Step 1: Waste Characterization and Segregation

Properly characterize and segregate all waste streams containing this compound. Do not mix this waste with other incompatible waste streams.[1]

  • High-Concentration Waste: Stock solutions and pure compounds are considered hazardous chemical waste.[3]

  • Low-Concentration Waste: Dilute solutions, such as those in used cell culture media, should also be treated as chemical waste, as the stability of the agent during autoclaving may not be guaranteed.[4]

  • Contaminated Solid Waste: Items such as pipette tips, flasks, gloves, and weighing papers that have come into contact with the antimicrobial agent are considered contaminated and must be disposed of as hazardous solid waste.[4][5]

Step 2: Waste Collection and Labeling

Collect all waste containing this compound in designated, compatible, and properly sealed hazardous waste containers.[5]

  • Liquid Waste: Use a sealed, compatible container clearly labeled for hazardous liquid waste.[1]

  • Solid Waste: Use a designated, sealable container for hazardous solid waste.[1]

All waste containers must be clearly labeled with:

  • The full chemical name: "this compound (5-chloro-N-(2-furylmethyl)-2-thiophenesulfonamide)"

  • Appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").[5]

Step 3: Storage

Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials and sources of ignition.[6]

Step 4: Final Disposal

The primary recommended method for the disposal of sulfonamide-based compounds and other hazardous chemical waste is through a licensed hazardous waste disposal facility.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]

  • Incineration in a chemical incinerator is often the preferred method for the complete destruction of such hazardous compounds.[5]

Never dispose of this compound down the drain or in the general trash. [6] Improper disposal can contribute to environmental contamination and the development of antimicrobial resistance.[7]

Data Presentation: Waste Disposal Summary

Waste TypeDescriptionDisposal Method
High-Concentration Liquid Waste Unused stock solutions, pure compound dissolved in solvent.Collect in a labeled, sealed hazardous waste container for disposal by a licensed contractor.[3][5]
Low-Concentration Liquid Waste Used cell culture media, experimental solutions.Collect in a labeled, sealed hazardous waste container for disposal by a licensed contractor.[4]
Contaminated Solid Waste Gloves, pipette tips, weighing paper, empty containers, spill cleanup materials.Dispose of in a designated hazardous solid waste container for collection by a licensed contractor.[4][5]

Experimental Protocols: General Decontamination

For heat-stable antimicrobial agents, autoclaving may not be sufficient for inactivation.[4] In such cases, chemical decontamination may be necessary. The choice of a decontaminating agent should be based on the specific chemical properties of this compound, as outlined in a detailed SDS and in consultation with your institution's EHS department.

Mandatory Visualization: Disposal Workflow

Disposal Workflow for this compound Start Start: Generate this compound Waste Characterize Characterize Waste (High/Low Concentration, Solid/Liquid) Start->Characterize Segregate Segregate Waste Streams Characterize->Segregate CollectLiquid Collect Liquid Waste in Sealed Hazardous Container Segregate->CollectLiquid Liquid CollectSolid Collect Solid Waste in Sealed Hazardous Container Segregate->CollectSolid Solid Label Label Containers Clearly (Chemical Name, Hazards) CollectLiquid->Label CollectSolid->Label Store Store in Designated Secure Area Label->Store ContactEHS Contact Institutional EHS or Licensed Waste Contractor Store->ContactEHS Disposal Professional Disposal (e.g., Incineration) ContactEHS->Disposal End End: Proper Disposal Complete Disposal->End

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Antimicrobial Agent-14

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical, immediate safety and logistical information for the handling of Antimicrobial Agent-14 (CAS No: 380576-68-1), also known as 5-chloro-N-(2-furylmethyl)-2-thiophenesulfonamide. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for routine laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coatN95 respirator or higher, used within a certified chemical fume hood
Conducting Reactions and Purifications Chemical splash goggles and face shieldNitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coat and chemical-resistant apronN95 respirator or higher, used within a certified chemical fume hood
Handling Solid Compound (outside of a fume hood - Not Recommended) Chemical splash goggles and face shieldNitrile or neoprene gloves (double-gloving recommended)Flame-resistant lab coat and chemical-resistant apronNIOSH-approved respirator with appropriate cartridges for organic vapors

Operational Plan: Safe Handling and Use

A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step procedures should be followed:

  • Pre-Operational Checks:

    • Ensure a current Safety Data Sheet (SDS) for this compound is readily accessible.

    • Verify that all necessary PPE is available, in good condition, and properly fitted.

    • Confirm that the chemical fume hood is functioning correctly and has a recent certification.

    • Ensure that a safety shower and eyewash station are accessible and have been recently tested.

    • Have a chemical spill kit readily available.

  • Weighing and Solution Preparation:

    • Don the appropriate PPE as outlined in the table above.

    • Conduct all weighing and solution preparation activities within a certified chemical fume hood.

    • Weigh the solid compound on a disposable weighing paper or in a tared, sealed container to minimize contamination of the balance.

    • Add solvent to the solid in a controlled manner to avoid splashing.

    • Cap the container securely before removing it from the fume hood.

  • Conducting Reactions:

    • Set up the reaction apparatus within the chemical fume hood.

    • Transfer solutions containing this compound using appropriate techniques (e.g., cannula transfer for air-sensitive reactions) to minimize exposure.

    • Monitor the reaction for any unexpected changes in temperature, pressure, or color.

  • Work-up and Purification:

    • Perform all extractions, filtrations, and chromatographic purifications within the chemical fume hood.

    • Be mindful of the potential for the compound to be present in all waste streams.

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that have come into contact with the compound. Use a suitable solvent followed by soap and water.

    • Properly doff and dispose of all single-use PPE in a designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all solid waste, including contaminated weighing papers, gloves, and other disposable materials, in a clearly labeled, sealed container.

    • The container should be marked as "Hazardous Waste: Chlorinated Organic Compound."

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

    • The container should be clearly marked with the chemical name and a "Hazardous Waste" label.

    • Never mix incompatible waste streams.

  • Sharps Waste:

    • Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container.

  • Final Disposal:

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow: Spill Response

The following diagram outlines the immediate steps to be taken in the event of a spill of this compound.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_Assessment Assessment cluster_Response Response (Trained Personnel Only) cluster_Decontamination Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size and Hazard Isolate->Assess DonPPE Don Appropriate PPE Assess->DonPPE If spill is manageable Contain Contain the Spill DonPPE->Contain Neutralize Neutralize/Absorb Spill Contain->Neutralize Collect Collect Residue Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a spill of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.